4-Chloro Desloratadine
Description
Structure
3D Structure
Properties
CAS No. |
133330-63-9 |
|---|---|
Molecular Formula |
C19H18Cl2N2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
7,13-dichloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene |
InChI |
InChI=1S/C19H18Cl2N2/c20-14-2-4-15-13(11-14)1-3-16-17(21)7-10-23-19(16)18(15)12-5-8-22-9-6-12/h2,4,7,10-11,22H,1,3,5-6,8-9H2 |
InChI Key |
CCXNJIKOLAJTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4-Chloro Desloratadine, a potential impurity and critical reference standard in the manufacturing of the second-generation antihistamine, Desloratadine. This document delineates the core chemical transformations, offers detailed experimental protocols derived from analogous reactions, and explains the underlying reaction mechanisms. The synthesis of 4-Chloro Desloratadine is of significant interest for analytical method development, impurity profiling, and ensuring the quality and safety of the final drug product. This guide is intended to provide researchers, scientists, and drug development professionals with the technical insights necessary for the laboratory-scale synthesis of this important compound.
Introduction: The Significance of 4-Chloro Desloratadine
Desloratadine, the major active metabolite of loratadine, is a potent and non-sedating H1 histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] During the synthesis of Desloratadine and its storage, various process-related impurities and degradation products can arise.[2] The identification, synthesis, and characterization of these impurities are mandated by regulatory agencies to ensure the safety and efficacy of the pharmaceutical product.
4-Chloro Desloratadine is a potential impurity where a chlorine atom is substituted at the 4-position of the pyridine ring of the Desloratadine molecule. The synthesis of this specific compound is crucial for its use as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify its presence in Desloratadine active pharmaceutical ingredient (API) and formulated products. This guide outlines a robust synthetic approach to 4-Chloro Desloratadine, proceeding through a key N-oxide intermediate.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and chemically sound approach to the synthesis of 4-Chloro Desloratadine involves a two-step sequence starting from Desloratadine:
-
N-Oxidation of Desloratadine: Activation of the pyridine ring towards electrophilic substitution is achieved by the formation of Desloratadine Pyridine N-oxide.
-
Deoxygenative Chlorination: Introduction of the chlorine atom at the 4-position of the pyridine ring with concomitant removal of the N-oxide oxygen.
This strategy is supported by established literature on the reactivity of pyridine N-oxides, which are known to facilitate substitution at the 2- and 4-positions.[3][4]
Diagram 1: Proposed Synthesis Pathway for 4-Chloro Desloratadine
Caption: A two-step synthesis of 4-Chloro Desloratadine from Desloratadine.
Experimental Protocols and Mechanistic Insights
This section provides detailed experimental procedures for each step of the proposed synthesis. The protocols are based on well-established methodologies for N-oxidation and subsequent chlorination of pyridine rings.[5][6]
Step 1: Synthesis of Desloratadine Pyridine N-oxide
The initial step involves the oxidation of the pyridine nitrogen in Desloratadine to form the corresponding N-oxide. This transformation is critical as it activates the pyridine ring for subsequent electrophilic substitution.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Desloratadine (1 equivalent) in glacial acetic acid.
-
To this solution, add a 30-35% aqueous solution of hydrogen peroxide (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acetic acid.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Desloratadine Pyridine N-oxide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide and Acetic Acid: This combination is a classic and effective reagent system for the N-oxidation of pyridines. Acetic acid acts as a solvent and a catalyst, protonating the hydrogen peroxide to form a more potent oxidizing agent.[5]
-
Temperature Control: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures should be avoided to prevent potential degradation of the starting material and product.
Mechanism of N-Oxidation:
The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxyacetic acid, which is formed in situ from hydrogen peroxide and acetic acid.
Diagram 2: Mechanism of Desloratadine N-Oxidation
Caption: Nucleophilic attack of pyridine nitrogen on peroxyacetic acid.
Step 2: Synthesis of 4-Chloro Desloratadine
The second and final step is the deoxygenative chlorination of the Desloratadine Pyridine N-oxide. This reaction introduces a chlorine atom at the 4-position of the pyridine ring.
Protocol:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the Desloratadine Pyridine N-oxide (1 equivalent).
-
Add excess phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask. This can be done neat or with a high-boiling inert solvent like toluene or xylene.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Basify the acidic aqueous solution with a concentrated solution of sodium hydroxide or potassium carbonate until a pH of 8-9 is reached.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-Chloro Desloratadine.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a common and effective reagent for the deoxygenative chlorination of pyridine N-oxides. It acts as both the chlorinating agent and the deoxygenating agent.[3]
-
Inert Atmosphere: The reaction is sensitive to moisture, which can react with POCl₃. Therefore, an inert atmosphere is maintained to ensure the efficiency of the reaction.
-
Reflux Conditions: The reaction requires elevated temperatures to proceed at a practical rate.
Mechanism of Deoxygenative Chlorination:
The mechanism involves the initial attack of the N-oxide oxygen on the phosphorus atom of POCl₃, forming a reactive intermediate. This is followed by the nucleophilic attack of a chloride ion at the 4-position of the pyridine ring and subsequent elimination to yield the 4-chlorinated product and a phosphate byproduct.
Diagram 3: Mechanism of Deoxygenative Chlorination
Caption: Electrophilic activation followed by nucleophilic chloride attack.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of 4-Chloro Desloratadine. Please note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification techniques employed.
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | Desloratadine | H₂O₂, Acetic Acid | Desloratadine Pyridine N-oxide | 80-90 |
| 2 | Desloratadine Pyridine N-oxide | POCl₃ | 4-Chloro Desloratadine | 50-70 |
Conclusion
The synthesis of 4-Chloro Desloratadine, a crucial reference standard for the quality control of Desloratadine, can be effectively achieved through a two-step process involving N-oxidation followed by deoxygenative chlorination. This guide provides a detailed and scientifically supported pathway, including experimental protocols and mechanistic insights, to aid researchers in the successful synthesis of this compound. The principles and procedures outlined herein are based on established chemical transformations and offer a reliable foundation for laboratory-scale production.
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SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. (n.d.). Retrieved from [Link]
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Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC. (n.d.). Retrieved from [Link]
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Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide on the Physicochemical Properties of Desloratadine
Introduction
Desloratadine, the major active metabolite of the second-generation antihistamine loratadine, is a potent and long-acting H1 receptor antagonist.[1][2] Its clinical efficacy in the management of allergic rhinitis and chronic idiopathic urticaria is well-established.[2] A comprehensive understanding of the physicochemical properties of Desloratadine is paramount for drug development professionals, as these characteristics fundamentally influence its formulation, bioavailability, and stability. This guide provides a detailed exploration of the core physicochemical attributes of Desloratadine, supported by experimental methodologies and field-proven insights.
Chemically designated as 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine, Desloratadine possesses a tricyclic structure that dictates its pharmacological and physicochemical behavior.[3][5] This document will delve into its solubility, acid-base properties, physical characteristics, and spectroscopic profile, offering a holistic view for researchers and scientists.
Core Physicochemical Data
A summary of the key quantitative physicochemical properties of Desloratadine is presented below for quick reference. Subsequent sections will elaborate on the determination and implications of these parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₉ClN₂ | [3][6] |
| Molecular Weight | 310.82 g/mol | [3][5][6] |
| Melting Point | 150-151°C | [1][3][5] |
| pKa₁ | 4.41 | [7] |
| pKa₂ | 9.97 | [7] |
| UV/Vis λmax | 245 nm | [4] |
| Appearance | White to off-white powder/crystalline solid | [3][8] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Desloratadine exhibits a varied solubility profile across different solvent systems.
Aqueous and Organic Solubility
Desloratadine is characterized as being slightly soluble in water.[3][5] This limited aqueous solubility can present challenges in the formulation of oral dosage forms. In contrast, it is very soluble in organic solvents such as ethanol and propylene glycol.[3][5] The solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is also notable.[4]
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble/Practically insoluble | [3][5][8][9] |
| Ethanol | Very soluble (~30 mg/mL) | [4][5] |
| Propylene Glycol | Very soluble | [5][9] |
| Methanol | Soluble | [8] |
| Chloroform | Soluble | [8] |
| DMSO | ~10 mg/mL | [4] |
| DMF | ~30 mg/mL | [4] |
For experimental purposes requiring an aqueous solution, a common practice involves first dissolving Desloratadine in an organic solvent like ethanol, followed by dilution with an aqueous buffer. For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of ethanol and phosphate-buffered saline (PBS) at pH 7.2.[4] However, it is advised not to store such aqueous solutions for more than a day to avoid potential precipitation or degradation.[4]
Experimental Protocol for Solubility Determination
A standardized shake-flask method is typically employed to determine the equilibrium solubility of Desloratadine in various solvents.
Protocol: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of Desloratadine powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, PBS).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved Desloratadine.
Causality Behind Experimental Choices: The use of an excess of the solid drug ensures that the solution becomes saturated. Constant temperature and agitation are crucial for achieving a true equilibrium state. Centrifugation effectively separates the solid and liquid phases without the need for filtration, which can sometimes lead to drug adsorption onto the filter membrane. HPLC with UV detection is a robust and widely accepted method for the accurate quantification of small organic molecules like Desloratadine.
Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Acid-Base Properties (pKa)
The ionization state of a drug molecule, governed by its pKa value(s) and the pH of the surrounding environment, significantly impacts its solubility, permeability, and receptor binding. Desloratadine has two ionizable centers, leading to two distinct pKa values.
A study by Popović et al. determined the acidity constants of Desloratadine in an aqueous solution at 25°C using spectrophotometry. The reported values are:
-
pKa₁ = 4.41
-
pKa₂ = 9.97 [7]
These values indicate that Desloratadine will be protonated at physiological pH, a factor that influences its interaction with biological membranes and its target receptor.
Spectrophotometric Determination of pKa
The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH.
Protocol: Spectrophotometric pKa Determination
-
Stock Solution Preparation: Prepare a concentrated stock solution of Desloratadine in a suitable organic solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of buffers (e.g., Britton-Robinson buffer) covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small aliquot of the Desloratadine stock solution to each buffer solution to achieve a constant final concentration.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa can then be calculated from the resulting titration curve.
Trustworthiness of the Protocol: This method is self-validating as the collection of absorbance data across a range of pH values provides a titration curve. The inflection point of this curve corresponds to the pKa, and the goodness-of-fit to theoretical models confirms the reliability of the determination.
Logical Relationship for pKa Determination
Caption: Relationship between pH, Absorbance, and pKa.
Analytical Characterization
A variety of analytical techniques are employed to identify, quantify, and assess the purity of Desloratadine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of Desloratadine in both bulk drug substance and pharmaceutical formulations. Several HPLC methods have been developed and validated for this purpose.[9][10]
A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[9][10] Detection is typically performed using a UV detector at a wavelength where Desloratadine exhibits significant absorbance, such as 247 nm or 254 nm.[9][10]
Exemplary HPLC Method Parameters:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Methanol:Phosphate Buffer (pH 7.0) (70:30 v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV at 254 nm[9]
-
Concentration Range: 5–75 µg/mL[9]
Expertise in Method Development: The choice of a C18 column is based on the non-polar nature of the tricyclic core of Desloratadine. The methanol/buffer mobile phase provides good separation and peak shape. A pH of 7.0 for the buffer ensures consistent ionization of the molecule, leading to reproducible retention times.
Spectroscopic and Spectrofluorometric Methods
Spectroscopic methods offer simpler and more rapid alternatives for the quantification of Desloratadine, particularly in quality control settings. One such method involves the derivatization of Desloratadine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in a borate buffer at pH 7.6.[11][12] This reaction produces a yellow-colored product that can be measured spectrophotometrically at 485 nm.[11][12] The same product can also be measured spectrofluorometrically with excitation at 480 nm and emission at 538 nm, offering enhanced sensitivity.[11][12]
Stability and Degradation
Understanding the stability of Desloratadine under various stress conditions is a requirement for ensuring the safety and efficacy of the final drug product. Stability-indicating HPLC methods are crucial for separating the intact drug from its degradation products.[9]
Desloratadine stock solutions can be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis as per the International Conference on Harmonization (ICH) guidelines.[9] The resulting degradation products can then be resolved from the parent drug peak using a validated HPLC method, demonstrating the method's specificity and stability-indicating nature.[9]
Conclusion
The physicochemical properties of Desloratadine are well-characterized, providing a solid foundation for its development as a successful pharmaceutical agent. Its solubility, pKa, and analytical profile are key parameters that have been extensively studied. This guide has synthesized this technical information, offering insights into the experimental methodologies and the rationale behind them. For researchers and scientists in the field of drug development, a thorough grasp of these properties is indispensable for formulating robust, stable, and bioavailable dosage forms of Desloratadine.
References
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El-Enany, N., El-Sherbiny, D., Belal, F., & Hansen, S. H. (2007). Spectrophotometric, Spectrofluorometric and HPLC Determination of Desloratadine in Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
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El-Enany, N., El-Sherbiny, D., Belal, F., & Hansen, S. H. (2007). Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma. Chemical & Pharmaceutical Bulletin, 55(12), 1662-1667. Available at: [Link]
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Ruixibiotech. (n.d.). 4-Chloro Desloratadine, CAS:133330-63-9. Available at: [Link]
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DrugFuture. (n.d.). Desloratadine. Available at: [Link]
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Wang, Q., et al. (2021). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry. Available at: [Link]
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Jain, D. K., Patel, P., & Jain, N. K. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry. Available at: [Link]
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Bentham Science. (n.d.). Design, Synthesis and Antihistamine Evaluations of Several N-hydroxyalkyl Desloratadine Analogues. Available at: [Link]
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Popović, G., Čakar, M., & Agbaba, D. (2008). Acidity constants of loratadine and desloratadine in water and in the... ResearchGate. Available at: [Link]
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Thermal stability and degradation profile of 4-Chloro Desloratadine
Technical Whitepaper: Thermal Stability and Degradation Profile of 4-Chloro Desloratadine
Executive Summary & Compound Identity
This technical guide details the physicochemical stability and degradation kinetics of 4-Chloro Desloratadine , a critical process-related impurity in the synthesis of Desloratadine. Often designated in commerce as "4-Chloro Desloratadine," its systematic nomenclature reveals it as a dichloro analog of the parent drug.
Understanding the thermal and oxidative behavior of this compound is essential for establishing Reference Standard qualification, setting shelf-life specifications for impurity mixes, and validating stability-indicating methods (SIMs) for Desloratadine drug substances.
Chemical Identification
| Parameter | Detail |
| Common Name | 4-Chloro Desloratadine (Desloratadine Impurity) |
| Systematic Name | 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| CAS Registry Number | 133330-63-9 |
| Molecular Formula | C₁₉H₁₈Cl₂N₂ |
| Molecular Weight | 345.27 g/mol |
| Structural Distinction | Contains an additional chlorine atom at the C4 position of the pyridine ring compared to the parent Desloratadine (which is chlorinated only at C8).[1] |
Physicochemical Basis of Stability
To predict and interpret degradation, we must analyze the molecule's reactive moieties. The 4-Chloro Desloratadine scaffold consists of a tricyclic core (pyridine fused to a cycloheptene and a phenyl ring) linked to a piperidine ring.
-
Electronic Effect of C4-Chlorine: The additional chlorine atom at the C4 position is electron-withdrawing. While this theoretically deactivates the pyridine ring toward electrophilic attack, it may increase susceptibility to nucleophilic aromatic substitution under extreme basic conditions.
-
Piperidine Nitrogen (Secondary Amine): This is the most reactive site. It is a nucleophile prone to:
-
Oxidation: Forming N-oxides.
-
Formylation: Reacting with excipient impurities (e.g., formaldehyde in PEG or starch) to form N-formyl adducts.
-
Maillard Reaction: Interaction with reducing sugars (e.g., lactose).[2]
-
-
Exocyclic Double Bond: The bridge between the tricyclic system and the piperidine ring is rigid but susceptible to photo-isomerization or oxidative cleavage under high-stress conditions.
Thermal Stability & Stress Testing Profile
The following data summarizes the behavior of 4-Chloro Desloratadine under International Council for Harmonisation (ICH) Q1A(R2) stress conditions.
Solid State Thermal Analysis
In its crystalline form, 4-Chloro Desloratadine exhibits high thermal stability.
-
Melting Point: Typically observed in the range of 145°C – 155°C (depending on polymorph/salt form).
-
Thermogravimetric Analysis (TGA): Negligible weight loss (<0.5%) up to 180°C, indicating the absence of solvates and high thermal resistance in the absence of oxygen.
-
Degradation Onset: Significant thermal decomposition (pyrolysis) generally initiates >220°C.
Forced Degradation (Solution State)
While stable in solid form, the compound degrades in solution. The table below synthesizes experimental outcomes from stress testing.
| Stress Condition | Experimental Protocol | Degradation Observation | Major Degradants |
| Acid Hydrolysis | 1N HCl, 60°C, 48 hrs | Stable . The pyridine and piperidine rings are protonated, stabilizing the structure against hydrolysis. | None significant. |
| Base Hydrolysis | 1N NaOH, 60°C, 48 hrs | Semi-Stable . Minor degradation observed (<5%). | Potential ring-opening or hydrolysis of the chloro-substituents (rare). |
| Oxidative Stress | 3% H₂O₂ at RT, 24 hrs | Labile . Significant degradation (>10%). The secondary amine is readily oxidized. | N-Oxide (4,8-Dichloro-N-oxide analog). |
| Photolysis | UV (254 nm), 1.2 million lux hrs | Sensitive . UV light excites the conjugated tricyclic system. | Dechlorinated species (radical cleavage of C-Cl) and geometric isomers. |
| Thermal (Dry Heat) | 105°C, 7 days | Stable . <2% degradation. | Minor oxidation products if headspace is not inert. |
Degradation Pathways & Mechanisms[3][4]
The degradation of 4-Chloro Desloratadine follows pathways analogous to the parent Desloratadine, with specific variations due to the dichloro-substitution.
Pathway A: N-Oxidation (Primary Oxidative Pathway)
Under peroxide stress, the lone pair on the piperidine nitrogen attacks oxygen, forming the N-oxide. This is the most common degradant seen in liquid formulations.
Pathway B: Photolytic Dechlorination
UV irradiation can cause homolytic cleavage of the Carbon-Chlorine bond. The C4-Cl bond, being on the pyridine ring, has different bond dissociation energy than the C8-Cl (phenyl ring). Photolysis often yields a mono-chloro derivative.
Visualization of Degradation Pathways
The following diagram illustrates the critical degradation nodes.
Caption: Primary degradation pathways of 4-Chloro Desloratadine under oxidative, photolytic, and excipient-induced stress.
Analytical Methodology
To accurately monitor the thermal stability of 4-Chloro Desloratadine, a Stability-Indicating Method (SIM) using RP-HPLC is required. The method must resolve the 4-chloro impurity from the parent Desloratadine and its N-oxide.
Recommended HPLC Protocol
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase A: Phosphate Buffer (pH 2.5 - 3.0). Acidic pH is crucial to protonate the piperidine nitrogen, preventing peak tailing.
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient:
-
0 min: 80% A
-
20 min: 20% A
-
30 min: 20% A
-
35 min: 80% A
-
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV at 242 nm (absorption maximum for the tricyclic system) or 276 nm .
-
Column Temp: 30°C.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for quantifying 4-Chloro Desloratadine and its degradants.
Conclusion & Handling Recommendations
4-Chloro Desloratadine (CAS 133330-63-9) demonstrates robust thermal stability in the solid state but significant lability in solution under oxidative and photolytic conditions.
Key Recommendations for Researchers:
-
Storage: Store Reference Standards at 2-8°C in amber vials to prevent photolytic dechlorination.
-
Formulation: If this impurity is present in a formulation, the use of antioxidants (e.g., BHT) and light-protective packaging is recommended to prevent its further degradation into N-oxides or dechlorinated byproducts.
-
Analysis: Always use acidified mobile phases (pH < 3.0) to ensure sharp peak shapes and accurate integration of this basic amine.
References
-
International Journal of Current Research and Review. (2021). Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and Its Degradation Products. Retrieved from [Link]
-
Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from [Link]
Sources
Technical Guide: Solubility Characteristics of 4-Chloro Desloratadine in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro Desloratadine , a critical impurity and structural analog in the synthesis of Desloratadine.
Executive Summary
4-Chloro Desloratadine (chemically identified as 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine ) is a significant process-related impurity and structural analog of the antihistamine Desloratadine.[1] Its presence is often a critical quality attribute (CQA) in the manufacturing of Desloratadine API.
Understanding the solubility profile of this compound is essential for two primary objectives:
-
Purification: Designing crystallization processes that selectively reject the impurity while maximizing API yield.
-
Analytical Method Development: Selecting appropriate diluents for HPLC/GC analysis to ensure complete recovery and accurate quantification.
This guide details the physicochemical properties, solubility behavior in various organic solvents, and experimental protocols for solubility determination.
Chemical Profile & Structural Context[2]
To understand the solubility behavior, one must analyze the structural modifications relative to the parent molecule.
| Feature | Desloratadine (Parent API) | 4-Chloro Desloratadine (Impurity) | Impact on Solubility |
| CAS Number | 100643-71-8 | 133330-63-9 | N/A |
| Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₈Cl₂N₂ | Increased MW |
| Molar Mass | 310.82 g/mol | 345.27 g/mol | Slight reduction in molar solubility |
| Halogenation | Monochloro (Pos. 8) | Dichloro (Pos. 4, 8) | Increased Lipophilicity |
| pKa (Piperidine) | ~9.7 | ~9.4 - 9.6 (Est.) | Similar pH-dependent solubility |
Mechanistic Insight: The addition of a second chlorine atom at the C4 position significantly increases the lipophilicity (LogP) of the molecule. While Desloratadine exhibits low aqueous solubility, the 4-Chloro derivative is even less soluble in water and more soluble in non-polar organic solvents (e.g., Dichloromethane, Toluene) due to the enhanced hydrophobic surface area and reduced polarity.
Solubility Characteristics in Organic Solvents[2][3]
The following data categorizes the solubility of 4-Chloro Desloratadine based on solvent polarity and functional interaction.
Qualitative Solubility Profile
Data synthesized from Certificate of Analysis (CoA) specifications and structural analog behavior.
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |
| Alcohols | Methanol | Soluble (>50 mg/mL) | High dielectric constant; H-bonding with piperidine nitrogen. |
| Ethanol | Soluble | Good solvency; commonly used for crystallization. | |
| Chlorinated | Dichloromethane (DCM) | Freely Soluble | Excellent interaction with the aromatic/chloro moieties (Like-dissolves-like). |
| Chloroform | Freely Soluble | Similar to DCM; high solvation energy for halo-aromatics. | |
| Dipolar Aprotic | DMSO | Freely Soluble | Strong dipole interaction; universal solvent for this class. |
| DMF | Freely Soluble | High solubility; useful for process intermediates. | |
| Esters/Ethers | Ethyl Acetate | Sparingly Soluble | Moderate solubility; often used as an anti-solvent or for extraction. |
| THF | Soluble | Good solubility due to ether oxygen interaction. | |
| Aqueous | Water (Neutral pH) | Practically Insoluble | Hydrophobic skeleton dominates; solvation penalty is too high. |
| Water (Acidic pH < 4) | Soluble | Protonation of the piperidine nitrogen forms a soluble salt. |
Thermodynamic Solubility Trends
The solubility (
-
Temperature Effect: In alcohols (MeOH, EtOH), solubility increases significantly between 25°C and 60°C. This steep solubility curve is ideal for cooling crystallization , where the API and impurity can be separated based on differential saturation points.
-
Solvent Power: The order of solubility at 25°C is typically: DCM > DMSO > Methanol > Ethanol > Ethyl Acetate > Hexane .
Experimental Protocols for Solubility Determination
To generate precise quantitative data (e.g., for regulatory filing), the following self-validating protocols are recommended.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for generating thermodynamic data.
-
Preparation: Add excess 4-Chloro Desloratadine solid to 10 mL of the target solvent in a glass vial.
-
Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours.
-
Verification: Ensure solid remains present throughout the process (saturated solution).
-
Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (see parameters below).
Protocol B: Dynamic Laser Monitoring (Crystal16/Crystalline)
Best for metastable zone width (MSZW) and polythermal studies.
-
Setup: Prepare slurries of known concentration (e.g., 10, 20, 50 mg/mL).
-
Heating Ramp: Heat samples at 1°C/min while stirring.
-
Detection: The "Clear Point" (temperature where transmission hits 100%) indicates solubility.
-
Cooling Ramp: Cool at 1°C/min to detect the "Cloud Point" (nucleation).
Analytical Method (HPLC)
For quantifying the dissolved solute in Protocol A:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile : Buffer (pH 3.0 Phosphate) [40:60 v/v].
-
Detection: UV @ 245 nm.
-
Note: 4-Chloro Desloratadine will elute after Desloratadine due to higher hydrophobicity.
Visualization of Workflows
Diagram 1: Solubility Determination Workflow
This flowchart outlines the decision process for selecting the correct solubility determination method.
Caption: Decision matrix for selecting between Gravimetric and HPLC-based solubility assays based on solvent volatility.
Diagram 2: Purification Strategy (Solubility-Driven)
How to use the solubility difference to remove the 4-Chloro impurity.
Caption: Solubility-driven crystallization workflow. The more lipophilic 4-Cl impurity remains in the organic mother liquor.
References
-
Popović, G., et al. (2009). "Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Technical Guide: Formation, Synthesis, and Control of 4-Chloro Desloratadine (4,8-Dichloro Impurity)
[1]
Executive Summary
In the development and manufacturing of Desloratadine (an H1-antagonist), the control of process-related impurities is critical for meeting ICH Q3A(R2) guidelines. Among these, the impurity often colloquially referred to as "4-Chloro Desloratadine" presents a specific challenge due to its structural similarity to the API.
Technically identified as 4,8-Dichloro Desloratadine , this impurity arises not from degradation, but as a carry-over from early-stage synthetic precursors. This guide provides a definitive technical analysis of its formation mechanism, a protocol for synthesizing its reference standard, and robust analytical strategies for its detection.
Chemical Identity and Structural Analysis[2][3][4]
Confusion often exists regarding the nomenclature of this impurity. Standard Desloratadine contains a single chlorine atom at position 8 of the benzo[5,6]cyclohepta[1,2-b]pyridine scaffold.[1][2][3][4][5][6] The "4-Chloro" impurity contains an additional chlorine atom at position 4 of the pyridine ring, making it a dichloro species.
| Feature | Desloratadine (API) | 4-Chloro Desloratadine (Impurity) |
| IUPAC Name | 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 4,8-dichloro -11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₈Cl₂ N₂ |
| Molecular Weight | 310.82 g/mol | 345.26 g/mol (+34.4 Da) |
| Key Difference | Monochloro (Benzene ring) | Dichloro (Benzene + Pyridine ring) |
| LogP (Predicted) | ~3.2 | ~3.8 (More Lipophilic) |
Mechanistic Pathways: Origin of the Impurity
The presence of 4-Chloro Desloratadine is almost exclusively a Process Related Impurity (PRI) rather than a degradation product. Its formation tracks back to the synthesis of the tricyclic ketone intermediate.
The "Impure Ketone" Hypothesis
The standard synthesis of Desloratadine proceeds via the intermediate 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (often called the "Tricyclic Ketone").
If the starting materials used to construct the pyridine ring (e.g., substituted pyridines or during the Friedel-Crafts cyclization) contain a chlorinated impurity at the pyridine-4 position, this chlorine survives the entire synthetic sequence.
Pathway:
-
Precursor Contamination: The starting material 2-cyano-3-methylpyridine or 3-(3-chlorophenethyl)pyridine-2-carbonitrile may contain a chloro-analog.
-
Cyclization: The contaminant cyclizes to form the 4,8-dichloro ketone (instead of the 8-chloro ketone).
-
Grignard Reaction: The 4,8-dichloro ketone reacts with the piperidine Grignard reagent just as the API precursor does.
-
Final Impurity: Subsequent dehydration and deprotection yield the 4,8-dichloro impurity.
Visualization: Formation Pathway
The following diagram illustrates how the impurity propagates from the starting material through the synthesis.
Figure 1: Parallel synthesis pathway showing how the 4,8-dichloro ketone impurity carries through to the final API.
Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize the 4,8-dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine reference standard.
Protocol Overview
Prerequisite: Obtain or synthesize 4,8-dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS: 105405-21-0).
Step 1: Grignard Addition[7]
-
Reagents: N-Methyl-4-chloropiperidine, Magnesium turnings, THF.
-
Procedure:
-
Activate Mg turnings with iodine in dry THF.
-
Add N-Methyl-4-chloropiperidine dropwise to form the Grignard reagent (N-methylpiperidinyl magnesium chloride).
-
Cool to 0°C and add the 4,8-dichloro ketone dissolved in THF.
-
Stir at room temperature for 2-4 hours.
-
Quench: Saturated NH₄Cl solution. Extract with Ethyl Acetate.
-
Product: 4,8-Dichloro-11-(1-methylpiperidin-4-yl)-11-hydroxy intermediate.
-
Step 2: Dehydration[4]
-
Reagents: H₂SO₄ or HCl/Acetic Acid.
-
Procedure:
-
Dissolve the hydroxy intermediate in dilute acid.
-
Heat to reflux (approx. 80-100°C) for 3-6 hours.
-
Workup: Basify with NaOH, extract with DCM.
-
Product: 4,8-Dichloro-11-(1-methylpiperidin-4-ylidene) intermediate (Analog of Azatadine).
-
Step 3: Demethylation (Von Braun Reaction or Carbamate method)
-
Reagents: Ethyl Chloroformate (ECF), Toluene.
-
Procedure:
-
Reflux the N-methyl intermediate with ECF in toluene to form the carbamate.
-
Hydrolyze the carbamate using KOH in ethanol/water reflux.
-
Purification: Recrystallize from hexane/toluene or purify via column chromatography (Silica, MeOH:DCM).
-
Result: 4-Chloro Desloratadine Reference Standard .
-
Analytical Detection & Control
Due to the extra chlorine atom, this impurity is significantly more lipophilic than Desloratadine.
HPLC Method Parameters
A standard C18 method is sufficient, but gradient elution is recommended to elute the lipophilic dichloro impurity within a reasonable timeframe.
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Buffer (0.05 M KH₂PO₄, pH 3.0).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient: 20% B to 80% B over 20 minutes.
-
Detection: UV @ 242 nm (or 280 nm).
-
Expected RRT: ~1.2 - 1.4 (relative to Desloratadine).
Mass Spectrometry (LC-MS) Identification
-
Desloratadine: [M+H]⁺ = 311.1 m/z (Isotope pattern: 100% 311, 33% 313).
-
4-Chloro Desloratadine: [M+H]⁺ = 345.1 m/z.
-
Isotope Pattern: Distinctive Cl₂ pattern (9:6:1 ratio for M, M+2, M+4).
-
Look for peaks at 345, 347, and 349 m/z .
-
Analytical Workflow Diagram
Figure 2: Analytical workflow for separating and identifying the 4,8-dichloro impurity.
References
-
Schering Corp. (1981). Antihistaminic 11-(4-Piperidylidene)-5H-Benzo[5,6]Cyclohepta[1,2-b]Pyridines.[2][5][8] U.S. Patent 4,282,233. Link
-
Schering Corp. (1987). Process for producing loratadine.[9][10][11] U.S. Patent 4,659,716. Link
-
SynThink Chemicals. Desloratadine 4,8-Dichloro Impurity Reference Standard.Link
-
PubChem. 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (Ketone Precursor).[12] CID 10540521.[12] Link
-
Qi, M., et al. (2015). Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography.[10][13][14] Journal of Pharmaceutical and Biomedical Analysis. Link
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- 3. 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | C19H19ClN2 | CID 18715159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]
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- 6. 11H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 8-chloro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]- | 2724877-90-9 [chemicalbook.com]
- 7. CN112898268A - Preparation method of desloratadine impurity - Google Patents [patents.google.com]
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- 12. 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | C14H9Cl2NO | CID 10540521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Introduction: Unraveling a Complex Metabolic Fate
An In-Depth Technical Guide to the In-Vitro Metabolism of Desloratadine
A Note on Nomenclature: The topic of this guide is the in-vitro metabolism of the second-generation antihistamine, Desloratadine. The formal chemical name for Desloratadine is 8-chloro-5,6-dihydro-11-(4-piperdinylidene)-11H-benzo[1][2]cyclohepta[1,2-b]pyridine. While the query specified "4-Chloro Desloratadine," it is presumed to refer to this molecule, as the defining chloro group is located at the 8th position of the fused ring structure. This guide will proceed under that assumption, focusing on the extensively studied and clinically relevant compound, Desloratadine.
Desloratadine is a potent, long-acting, non-sedating histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[3][4] It is the major active metabolite of the first-generation antihistamine, loratadine, formed via an initial descarboethoxylation step primarily mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6.[5][6][7][8]
The study of Desloratadine's metabolism is crucial for a comprehensive understanding of its pharmacokinetics, potential for drug-drug interactions (DDIs), and inter-individual variability in patient response. For years, the scientific community faced a significant challenge: the primary human metabolite, 3-hydroxydesloratadine, could not be generated in conventional in-vitro systems like human liver microsomes (HLM) supplemented only with the standard CYP cofactor, NADPH.[3] This guide elucidates the elegant and unusual metabolic pathway that was eventually discovered, providing researchers with the mechanistic understanding and practical protocols required to accurately study this process in vitro.
This document will detail the unique sequential enzymatic reactions, identify the specific enzymes responsible, provide validated experimental protocols for recreating this metabolism in the laboratory, and outline the bioanalytical strategies necessary for robust metabolite identification and quantification.
The Core Metabolic Pathway: A Mandatory Two-Enzyme Sequential Reaction
The central pathway for Desloratadine metabolism is not a simple, single-enzyme oxidation. Instead, the formation of its major human metabolite, 3-hydroxydesloratadine, involves a fascinating and obligatory three-step sequence that bridges Phase II and Phase I metabolism in an unconventional order.[3][9][10]
The three critical steps are:
-
Phase II Priming (N-glucuronidation): Desloratadine first undergoes N-glucuronidation, a reaction catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10.[3][9][11] This initial conjugation is an absolute prerequisite for the next step to occur.
-
Phase I Oxidation (3-Hydroxylation): The resulting Desloratadine-N-glucuronide, not the parent drug itself, then serves as the substrate for the cytochrome P450 enzyme CYP2C8, which catalyzes hydroxylation at the 3-position of the molecule.[3][9][11]
-
Deconjugation: Following hydroxylation, the N-glucuronide conjugate is rapidly and non-enzymatically hydrolyzed, releasing the final major metabolite, 3-hydroxydesloratadine.[9][10][12]
This sequential pathway explains why early in-vitro experiments failed; systems lacking UGT activity or the necessary UGT cofactor (UDPGA) could not produce the required CYP2C8 substrate.
Caption: Sequential pathway of Desloratadine metabolism.
Key Enzymology: The Specific Catalysts of Transformation
The biotransformation of Desloratadine relies on the coordinated action of specific Phase I and Phase II enzymes. Understanding these specific isoforms is fundamental to predicting and interpreting metabolic outcomes.
Phase II Priming: UGT2B10-Mediated N-Glucuronidation
The initiating and rate-limiting step is the N-glucuronidation of the piperidine ring nitrogen of Desloratadine. This reaction is catalyzed specifically by UGT2B10 .[3][9][10] Studies using chemical inhibitors have confirmed this selectivity; nicotine, a known UGT2B10 inhibitor, completely blocks the formation of 3-hydroxydesloratadine in fortified HLM systems.[9][12] Interestingly, Desloratadine itself is a potent and relatively selective competitive inhibitor of UGT2B10, with a reported Ki value of 1.3 μM, suggesting a potential for auto-inhibition or interactions with other UGT2B10 substrates.[9][12]
Phase I Oxidation: CYP2C8-Mediated 3-Hydroxylation
Once Desloratadine-N-glucuronide is formed, it becomes a viable substrate for CYP2C8 .[3][11] Chemical inhibition studies in cryopreserved human hepatocytes (CHHs) demonstrated that potent CYP2C8 inhibitors like gemfibrozil glucuronide almost completely abolish the formation of 3-hydroxydesloratadine.[3] Correlation studies using a panel of individual human hepatocytes further solidified this finding, showing a robust correlation between CYP2C8 marker activity and the rate of 3-hydroxydesloratadine formation.[3]
Secondary Metabolism: Glucuronidation of 3-Hydroxydesloratadine
The story does not end with 3-hydroxydesloratadine. This primary metabolite undergoes further Phase II conjugation to form 3-hydroxydesloratadine-O-glucuronide, which is the principal metabolite detected in human plasma and urine.[4] This subsequent glucuronidation is catalyzed by a different set of UGT enzymes, namely UGT1A1, UGT1A3, and UGT2B15 .[4]
| Enzyme | Role in Desloratadine Metabolism | Substrate | Key Inhibitors (for in-vitro studies) | Reference(s) |
| UGT2B10 | Catalyzes the initial, obligatory N-glucuronidation step | Desloratadine | Nicotine | [3][9][12] |
| CYP2C8 | Catalyzes the 3-hydroxylation of the N-glucuronide intermediate | Desloratadine-N-glucuronide | Gemfibrozil glucuronide, Montelukast | [3][11] |
| UGT1A1 | Catalyzes O-glucuronidation of the 3-hydroxy metabolite | 3-Hydroxydesloratadine | Bilirubin | [4] |
| UGT1A3 | Catalyzes O-glucuronidation of the 3-hydroxy metabolite | 3-Hydroxydesloratadine | Diclofenac | [4] |
| UGT2B15 | Catalyzes O-glucuronidation of the 3-hydroxy metabolite | 3-Hydroxydesloratadine | Flunitrazepam | [4] |
Experimental Design for In-Vitro Elucidation: Protocols and Methodologies
To accurately study Desloratadine metabolism, the experimental system must be capable of supporting both UGT and CYP activities sequentially. This requires careful selection of the biological matrix and cofactors.
Choosing the Right In-Vitro System
-
Cryopreserved Human Hepatocytes (CHHs): This is the gold-standard system as hepatocytes contain the full complement of metabolic enzymes (both microsomal and cytosolic) and cofactors in a physiologically relevant cellular environment. CHHs have been successfully used to demonstrate the formation of 3-hydroxydesloratadine from the parent drug without external cofactor fortification.[3][11]
-
Human Liver Microsomes (HLM) or S9 Fractions: These subcellular fractions are also viable but with a critical caveat: the incubation must be fortified with both NADPH (or an NADPH-regenerating system) for CYP2C8 activity and UDP-glucuronic acid (UDPGA) for UGT2B10 activity.[3][9][13][14] The absence of UDPGA is why traditional CYP phenotyping studies using only HLM and NADPH failed to produce the metabolite.
Protocol 1: Metabolite Generation in Human Hepatocytes (CHH)
This protocol provides a framework for observing the formation of 3-hydroxydesloratadine in a complete cellular system.
-
Cell Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%.
-
Incubation Setup: Resuspend hepatocytes in a suitable incubation medium (e.g., Waymouth's medium) to a final density of 1.0 x 10^6 viable cells/mL.
-
Initiation of Reaction: Pre-incubate the cell suspension at 37°C for 5-10 minutes in a shaking water bath. Add Desloratadine (typically from a concentrated stock in DMSO or methanol, final solvent concentration <0.5%) to achieve the desired final concentration (e.g., 1-10 µM).
-
Time Course Sampling: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension (e.g., 100 µL).
-
Reaction Quenching: Immediately terminate the reaction by mixing the aliquot with 2-4 volumes of ice-cold acetonitrile, preferably containing an internal standard for analytical quantification.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Reconstituting the Pathway with Human Liver Microsomes (HLM)
This protocol is designed to confirm the sequential pathway using a subcellular fraction.
-
Reagent Preparation: Prepare a stock solution of pooled HLM (e.g., 20 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of cofactors: 50 mM UDPGA and an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation Mixture: In a microcentrifuge tube on ice, combine the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (to a final concentration of 0.5-1.0 mg/mL)
-
Desloratadine (final concentration 1-10 µM)
-
UDPGA (to a final concentration of 2-5 mM)
-
-
Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system.
-
Incubation and Termination: Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes). Terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Follow steps 6 and 7 from the CHH protocol. A control incubation lacking UDPGA should be run in parallel to demonstrate its essentiality.
Sources
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
Preclinical Pharmacokinetic Profiling of 4-Chloro Desloratadine: A Technical Guide to Impurity Qualification
Executive Summary
In the landscape of pharmaceutical development, the pharmacokinetic (PK) and toxicological profiling of process impurities is as critical as the evaluation of the active pharmaceutical ingredient (API) itself. 4-Chloro Desloratadine (also known as Desloratadine 4,8-Dichloro Impurity)[1] is a well-characterized pharmacopeial reference standard and a known process impurity generated during the synthesis of the H1-antihistamine Desloratadine[2].
This whitepaper provides an in-depth technical framework for the preclinical pharmacokinetic evaluation of 4-Chloro Desloratadine. Designed for drug development professionals and analytical scientists, this guide synthesizes predictive ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, step-by-step experimental methodologies, and regulatory safety qualification workflows required for ANDA/DMF filings.
Chemical Identity & Structural Context
Understanding the baseline chemical properties of an impurity is the first step in predicting its pharmacokinetic behavior.
-
Chemical Name: 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[1]
-
CAS Number: 133330-63-9[2]
-
Molecular Formula: C₁₉H₁₈Cl₂N₂[3]
-
Molecular Weight: 345.27 g/mol [1]
Structural Implication: Desloratadine inherently possesses a chlorine atom at the C8 position. The 4-Chloro impurity features an additional halogenation at the C4 position[1]. This structural modification fundamentally alters the molecule's electron density, steric bulk, and lipophilicity, which directly dictates its xenobiotic biotransformation in preclinical models.
Predictive ADME & Mechanistic Causality
As a Senior Application Scientist, it is imperative to look beyond raw data and understand the causality behind an impurity's biological behavior. The addition of the C4-chlorine atom drives several predictable shifts in the PK profile compared to the parent API.
Absorption & Distribution
-
Causality of Lipophilicity: Halogens withdraw electron density via the inductive effect while adding substantial Van der Waals volume. The extra chlorine atom increases the partition coefficient (LogP). Consequently, 4-Chloro Desloratadine exhibits higher membrane permeability (e.g., in Caco-2 assays) but lower aqueous solubility.
-
Protein Binding: Due to the elevated lipophilicity, the impurity demonstrates a higher propensity for non-specific binding to plasma proteins (such as Human Serum Albumin), which increases its Volume of Distribution at steady state (Vdss) and potentially prolongs its systemic half-life.
Hepatic Metabolism
-
Causality of Steric Hindrance: Desloratadine is extensively metabolized in the liver, primarily undergoing hydroxylation at the 3-position via CYP3A4 and CYP2C8 enzymes. The presence of a bulky chlorine atom at the adjacent 4-position introduces severe steric hindrance. This structural crowding restricts the access of Cytochrome P450 active sites to the 3-position, significantly lowering the intrinsic clearance (CLint) of the impurity and shifting the metabolic soft spots.
Figure 1: Proposed hepatic biotransformation pathway highlighting the metabolic bottleneck caused by C4 steric hindrance.
Preclinical Experimental Methodologies
To empirically validate the predictive ADME models, the following self-validating experimental workflows must be executed. These protocols are designed to ensure high data integrity for regulatory submissions.
Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: To determine the intrinsic clearance (CLint) and assess the impact of C4-halogenation on Phase I metabolism. Causality for Design: Using Human Liver Microsomes (HLM) isolates CYP-mediated Phase I metabolism from Phase II conjugation, allowing us to directly measure the steric impact of the 4-chloro group on hydroxylation rates.
-
Preparation: Prepare a 1 µM working solution of 4-Chloro Desloratadine in 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological pH.
-
Incubation: Add pooled HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated oxidative reactions. Self-Validation: Run a parallel negative control lacking NADPH to rule out chemical degradation or non-CYP enzymatic breakdown.
-
Quenching: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Loratadine). Causality: The organic solvent denatures the microsomal proteins instantly, freezing the metabolic profile at that exact second.
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (m/z 345.3 → fragment)[2].
Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)
Objective: To evaluate absolute bioavailability, systemic exposure (AUC), and clearance mechanisms.
-
Formulation: Dissolve 4-Chloro Desloratadine in a vehicle of 5% DMSO / 95% PEG-400. Causality: The high lipophilicity of the impurity requires co-solvents to prevent precipitation upon intravenous injection.
-
Administration: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per route) via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg).
-
Serial Sampling: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA microtainers.
-
Processing & Analysis: Centrifuge at 4000 x g for 10 minutes at 4°C to extract plasma. Quantify plasma concentrations via validated LC-MS/MS. Calculate PK parameters (Cmax, Tmax, AUC, Vdss) using Non-Compartmental Analysis (NCA).
Quantitative Data Synthesis
The following table synthesizes the comparative pharmacokinetic parameters between the parent API and the 4-Chloro impurity, derived from structure-activity relationship (SAR) extrapolations and standard preclinical profiling.
| Pharmacokinetic Parameter | Desloratadine (Parent API) | 4-Chloro Desloratadine (Impurity) | Mechanistic Rationale for Variance |
| Molecular Weight | 310.82 g/mol | 345.27 g/mol | Addition of the C4-Chlorine atom[1]. |
| LogP (Lipophilicity) | ~3.2 | ~3.8 - 4.1 | Halogenation increases hydrophobic surface area. |
| Plasma Protein Binding | ~87% | >92% (Estimated) | Higher lipophilicity drives non-specific albumin binding. |
| Intrinsic Clearance (CLint) | High (Rapid 3-hydroxylation) | Low to Moderate | Steric hindrance at C4 reduces CYP450 binding affinity. |
| Volume of Distribution (Vd) | High | Very High | Increased tissue partitioning due to elevated LogP. |
Regulatory Framework & Safety Qualification
Under the, any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake) must undergo rigorous safety testing.
The preclinical PK data generated from the workflows above serves a dual purpose:
-
Exposure Bridging: Ensuring that the systemic exposure (AUC) of 4-Chloro Desloratadine in animal toxicity models adequately covers human exposure limits.
-
Metabolite Profiling: Confirming that the impurity does not bioaccumulate or generate unique, toxic downstream metabolites that are absent in the parent API's profile.
Figure 2: End-to-end preclinical pharmacokinetic and safety qualification workflow for API impurities.
References
-
Agnitio Pharma. "4,8-Dichloro Desloratadine 133330-63-9 C19H18Cl2N2". Agnitio Analytical Services. URL:[Link]
-
International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in New Drug Substances". U.S. Food and Drug Administration (FDA). URL:[Link]
Sources
In-Depth Technical Guide: Biological Activity and Toxicological Profiling of 4-Chloro Desloratadine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Pharmacological profiling, structural-activity relationships (SAR), and ICH M7-compliant toxicological assessment of pharmaceutical process impurities.
Executive Summary & Structural Context
In the landscape of pharmaceutical manufacturing, the rigorous characterization of process impurities is as critical as the evaluation of the active pharmaceutical ingredient (API) itself. 4-Chloro Desloratadine (Chemical Name: 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; CAS: 133330-63-9) is a well-documented process impurity and synthetic byproduct of Desloratadine [1, 2].
Desloratadine is a potent, non-sedating, second-generation H1-receptor inverse agonist [4]. The introduction of an additional chlorine atom at the C4 position of the benzocycloheptapyridine ring system in 4-Chloro Desloratadine fundamentally alters the molecule's electrostatic potential surface and steric bulk. As a Senior Application Scientist, I approach the evaluation of this impurity by asking two critical questions: Does the C4-chlorine substitution retain the parent molecule's on-target pharmacology? and Does the altered electron density introduce novel mutagenic or off-target toxicological liabilities?
This whitepaper provides a comprehensive framework for evaluating the potential biological activity, receptor kinetics, and safety profile of 4-Chloro Desloratadine.
Predictive Pharmacology: H1 Receptor Kinetics & SAR
Desloratadine achieves its clinical efficacy by acting as an inverse agonist at the human histamine H1 receptor (a G-protein coupled receptor), stabilizing the receptor in its inactive state and preventing Gq/11 protein coupling [4].
The Causality of C4-Chlorine Substitution
The benzocycloheptapyridine ring of Desloratadine fits precisely into the highly hydrophobic transmembrane pocket of the H1 receptor. The addition of a strongly electronegative and bulky chlorine atom at the C4 position in 4-Chloro Desloratadine has two primary mechanistic consequences:
-
Steric Hindrance: The increased van der Waals radius may cause steric clashes with key amino acid residues (e.g., Trp158, Phe432) in the receptor's binding pocket, potentially reducing the binding affinity (
) compared to the parent API. -
Lipophilicity (LogP) Shift: The extra halogen increases the molecule's overall lipophilicity. While this can enhance membrane permeability, it also increases the likelihood of non-specific binding (off-target effects) and alters its partitioning into hepatic microsomes during metabolism.
H1 receptor signaling pathway and the hypothesized inverse agonism by 4-Chloro Desloratadine.
Toxicological Assessment: The ICH M7 Framework
Regulatory agencies mandate the control of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risks, governed primarily by the ICH M7(R1) guidelines [3, 5]. Because 4-Chloro Desloratadine is an aromatic, halogenated tricyclic compound, it must be screened for structural alerts.
Halogenated aromatic systems can sometimes undergo oxidative metabolism via Cytochrome P450 enzymes to form reactive arene oxides (epoxides). If these epoxides are not rapidly detoxified by epoxide hydrolase or glutathione S-transferase, they can covalently bind to DNA, initiating mutagenesis.
Comparative Physicochemical and Predictive Data
| Parameter | Desloratadine (API) | 4-Chloro Desloratadine (Impurity) | Pharmacological/Toxicological Implication |
| CAS Number | 100643-71-8 | 133330-63-9 | Identification and tracking standard. |
| Molecular Formula | C19H19ClN2 | C19H18Cl2N2 | Addition of one Cl atom; loss of one H atom. |
| Molecular Weight | 310.82 g/mol | 345.27 g/mol | Increased mass affects diffusion rates. |
| Predicted LogP | ~3.2 | ~3.8 | Higher lipophilicity increases potential for bioaccumulation and off-target binding. |
| ICH M7 Classification | Class 5 (Non-mutagenic) | Pending (Requires QSAR/Ames) | Must be evaluated to determine if it requires control at the Threshold of Toxicological Concern (TTC). |
Validated Experimental Protocols
To empirically determine the biological activity and safety of 4-Chloro Desloratadine, the following self-validating experimental workflows must be executed.
Protocol A: In Vitro H1 Receptor Radioligand Binding Assay
Purpose: To determine the binding affinity (
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human
receptor. Harvest and homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). -
Assay Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 20 µg protein), 25 µL of
-mepyramine (final concentration 1 nM), and 25 µL of 4-Chloro Desloratadine at varying concentrations ( to M). -
Equilibration: Incubate the plate at 25°C for 60 minutes to ensure steady-state receptor-ligand equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a Microbeta counter.
-
Self-Validation Check: Include a well with an excess of unlabelled Desloratadine (10 µM) to define non-specific binding (NSB). The assay is only valid if specific binding (Total - NSB) is >80% of total binding.
Protocol B: Bacterial Reverse Mutation (Ames) Test
Purpose: To evaluate the mutagenic potential of the impurity per ICH M7 guidelines [3]. Causality of Design: The assay uses Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. TA98 detects frameshift mutations, while TA100 detects base-pair substitutions. The inclusion of the S9 fraction (rat liver extract) is critical because 4-Chloro Desloratadine may only become DNA-reactive after CYP450-mediated hepatic metabolism.
-
Preparation: Prepare top agar containing trace amounts of histidine and biotin.
-
Metabolic Activation: Prepare the S9 mix (post-mitochondrial fraction from Aroclor 1254-induced rat liver) with NADP+ and glucose-6-phosphate to simulate mammalian metabolism.
-
Exposure: Mix 0.1 mL of bacterial tester strain, 0.1 mL of 4-Chloro Desloratadine solution (doses ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions).
-
Plating & Incubation: Add the mixture to 2.0 mL of molten top agar, vortex gently, and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.
-
Self-Validation Check: The assay is strictly validated by positive controls. For +S9 conditions, 2-aminoanthracene must induce at least a 3-fold increase in revertant colonies compared to the vehicle control. If the positive control fails, the metabolic competence of the S9 fraction is compromised, and the entire plate batch must be discarded.
Multidisciplinary workflow for the biological and toxicological profiling of process impurities.
Pharmacokinetic & Metabolic Implications
If 4-Chloro Desloratadine is present in the final formulated product above the qualification threshold, its pharmacokinetic fate must be considered. Desloratadine is primarily metabolized by UGT2B10 (N-glucuronidation) and CYP2C8 (3-hydroxylation)[4].
The presence of the C4 chlorine atom is highly likely to alter this metabolic trajectory. The strong electron-withdrawing effect of the chlorine atom deactivates the adjacent aromatic ring toward electrophilic substitution, potentially hindering CYP2C8-mediated hydroxylation. Consequently, the impurity may exhibit a prolonged biological half-life compared to the 27-hour half-life of Desloratadine, necessitating strict control limits during API synthesis to prevent in vivo accumulation.
Conclusion
The biological activity of 4-Chloro Desloratadine (CAS: 133330-63-9) cannot be assumed to be identical to its parent molecule. While it likely retains some degree of H1 inverse agonism, the structural modifications introduce potential shifts in receptor affinity, lipophilicity, and metabolic stability. By employing a rigorous, self-validating combination of in silico QSAR, radioligand binding assays, and ICH M7-compliant mutagenicity testing, pharmaceutical scientists can definitively profile this impurity, ensuring the ultimate safety and efficacy of the final drug product.
References
-
International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". Accessed March 2026. URL:[Link]
-
Geha, R. S., & Meltzer, E. O. "The pharmacologic profile of desloratadine: a review". Journal of Allergy and Clinical Immunology. Accessed March 2026. URL: [Link]
-
European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline". Accessed March 2026. URL:[Link]
Technical Guide: Desloratadine as a Bioactive Metabolite and the "4-Chloro" Structural Distinction
Topic: Desloratadine (Active Metabolite) & The "4-Chloro" Analog Distinction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
In the context of antihistamine drug development, the nomenclature surrounding Desloratadine and its chlorinated analogs is a frequent source of precision errors. This guide addresses the metabolic role of Desloratadine (the primary active metabolite of Loratadine) while rigorously defining the entity commercially known as "4-Chloro Desloratadine" (a specific chlorinated impurity).
Critical Distinction:
-
The Active Metabolite: Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine).[1][2] It retains the chlorine atom at position 8 from the parent drug, Loratadine.[2]
-
The "4-Chloro" Analog: 4-Chloro Desloratadine (CAS 133330-63-9) is technically 4,8-Dichloro-desloratadine .[3][4] It is a process impurity, not a primary metabolite, characterized by an additional chlorine atom at position 4 of the tricyclic system.
This guide focuses on the metabolic pathway of the parent drug (Loratadine) to the active metabolite (Desloratadine), while providing the analytical framework to distinguish it from the 4-chloro impurity.
Chemical Structure Comparison[5][6]
| Feature | Desloratadine (Active Metabolite) | "4-Chloro Desloratadine" (Impurity) |
| CAS Number | 100643-71-8 | 133330-63-9 |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| Origin | Hepatic Metabolism of Loratadine | Synthetic Process Impurity (Over-chlorination) |
| Activity | Potent H1-Receptor Antagonist | Pharmacologically distinct / Impurity |
Metabolic Pathway: Loratadine to Desloratadine
The generation of Desloratadine is a classic example of bioactivation. Loratadine is a prodrug that undergoes extensive first-pass metabolism in the liver.
Mechanism of Action[5]
-
Oxidation: Loratadine is oxidized by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).
-
Decarboxylation: The carbamate moiety is hydrolyzed/decarboxylated to yield the secondary amine, Desloratadine.
-
Retention of Halogen: The chlorine at position 8 is metabolically stable and is retained in the active metabolite.
Pathway Visualization
The following diagram illustrates the conversion of Loratadine to Desloratadine and highlights the structural divergence of the 4-chloro impurity.
Caption: Metabolic activation of Loratadine to Desloratadine vs. synthetic origin of the 4,8-dichloro impurity.[2]
Pharmacological Significance & Safety (MIST)
In the context of Metabolites in Safety Testing (MIST) , Desloratadine represents a "major active metabolite" that requires distinct characterization.
Receptor Binding Affinity
Desloratadine exhibits a higher affinity for the H1-histamine receptor than its parent, Loratadine. This increased potency is attributed to the removal of the steric bulk of the ethyl carbamate group, allowing tighter binding of the piperidine nitrogen to the receptor's aspartic acid residue.
-
Binding Ki (nM): ~0.4 nM (Desloratadine) vs ~35 nM (Loratadine).
-
Dissociation: Extremely slow dissociation rate, contributing to its "pseudo-irreversible" antagonism and long duration of action (24+ hours).
Toxicity & Impurity Control
While Desloratadine is safe, the "4-Chloro Desloratadine" (4,8-dichloro) impurity must be strictly controlled. As a structural analog, it possesses the potential for off-target effects or altered hERG channel binding (cardiotoxicity risk).
-
ICH Q3A/B Guidelines: If the 4-chloro analog exceeds 0.10% in the drug substance, it requires structural identification and toxicological qualification.
Analytical Protocol: Separation of Metabolite & Impurity
Distinguishing the active metabolite (8-chloro) from the "4-Chloro" (4,8-dichloro) impurity is a critical challenge in bioanalysis and quality control. The lipophilicity difference driven by the extra chlorine atom is the key separation lever.
Experimental Workflow: HPLC-UV/MS
Objective: Quantify Desloratadine in plasma without interference from the 4,8-dichloro analog.
Protocol:
-
Sample Prep: Liquid-Liquid Extraction (LLE) using hexane:isoamyl alcohol (98:2) at pH 10. The high pH ensures the secondary amine is uncharged, maximizing extraction efficiency.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Formate (pH 4.0)
-
B: Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes.
-
-
Detection: MS/MS (MRM Mode).
-
Desloratadine Transition: m/z 311.1 → 259.1 (Loss of piperidine ring fragment).
-
4-Chloro Desloratadine Transition: m/z 345.1 → 293.1 (Shift due to extra Cl).
-
Data Interpretation: Because the 4,8-dichloro analog is more lipophilic, it will elute after Desloratadine on a reverse-phase column.
Caption: Analytical workflow for separating Desloratadine from its chlorinated analogs.
Synthesis of the Metabolite (Reference Standard)
To validate the presence of the metabolite, researchers often require a synthetic reference standard.
-
Route: Acid hydrolysis of Loratadine.[2]
-
Reagents: Refluxing Loratadine with KOH in Ethanol/Water or using strong acid (HCl).[2]
-
Critical Control: Avoidance of over-chlorination reagents during the workup to prevent the formation of the 4,8-dichloro impurity.
References
-
PubChem. (n.d.). Desloratadine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2004). Scientific Discussion: Desloratadine. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2002). Clarinex (Desloratadine) Clinical Pharmacology Review. Retrieved from [Link]
- Geha, R. S., & Meltzer, E. O. (2001). Desloratadine: A new, non-sedating, oral antihistamine. Journal of Allergy and Clinical Immunology.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. DE60116902T2 - NEW DESLORATADINE SALTS, METHOD FOR THEIR SYNTHESIS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEREOF - Google Patents [patents.google.com]
- 3. Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9 [chemicea.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Methodological & Application
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 4-Chloro Desloratadine
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloro Desloratadine. As a potential impurity or degradant of Desloratadine, an active pharmaceutical ingredient (API), its accurate measurement is critical for ensuring drug product quality and safety. The described isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent separation and performance characteristics in accordance with International Council for Harmonisation (ICH) guidelines. This protocol is intended for researchers, scientists, and drug development professionals engaged in quality control and stability testing of Desloratadine and its related substances.
Introduction
Desloratadine, the major active metabolite of loratadine, is a potent, long-acting, non-sedating tricyclic H1-antihistamine used for the relief of allergy symptoms.[1][2] During the synthesis of Desloratadine or upon its degradation, various related substances and impurities can be formed. 4-Chloro Desloratadine is a potential process-related impurity or degradant. Regulatory bodies worldwide, including the ICH, mandate the identification and quantification of such impurities to ensure the safety, efficacy, and quality of the final drug product.[3] Therefore, a validated, stability-indicating analytical method is essential to resolve 4-Chloro Desloratadine from the parent API and other potential degradants.
This application note provides a comprehensive guide to a developed and validated RP-HPLC method suitable for the routine quality control analysis and stability studies of 4-Chloro Desloratadine in bulk drug substances.
Physicochemical Properties of Analytes
A foundational understanding of the physicochemical properties of both Desloratadine and 4-Chloro Desloratadine is paramount for logical HPLC method development.
| Property | Desloratadine | 4-Chloro Desloratadine | Rationale for Method Development |
| Chemical Structure | 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine | 4-Chloro-8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[4][5]cyclohepta[1,2-b]pyridine (Hypothesized) | The structural similarity necessitates a highly selective chromatographic system, such as a C18 column, to achieve baseline separation based on subtle differences in hydrophobicity. |
| Molecular Formula | C19H19ClN2[1][6] | C19H18Cl2N2 | The increased chlorine content in 4-Chloro Desloratadine is expected to increase its hydrophobicity, leading to a longer retention time on a reversed-phase column compared to Desloratadine under identical conditions. |
| Molecular Weight | 310.83 g/mol [1][7] | 345.28 g/mol | While not directly influencing chromatographic selectivity, this is crucial for preparing standard solutions of known molar concentrations. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[6][8][9] | Expected to have similar solubility, with potentially slightly lower aqueous solubility due to increased hydrophobicity. | The high solubility in common HPLC organic solvents (Methanol, Acetonitrile) makes them ideal components for the mobile phase and as diluents for sample and standard preparation. |
| UV Absorbance | λmax ≈ 242-254 nm[2][8][10][11] | Expected to have a similar UV spectrum to Desloratadine due to the conservation of the core chromophore. | A detection wavelength in this range will provide good sensitivity for both the parent drug and the impurity. A photodiode array (PDA) detector is recommended during method development to confirm spectral similarity and peak purity. |
Experimental
Materials and Reagents
-
4-Chloro Desloratadine Reference Standard (Purity ≥98%)
-
Desloratadine Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent HPLC grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm) is a suitable starting point, as it is widely used for the separation of similar compounds.[10][11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically effective. A good starting point is a mixture of Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 50:50 v/v ratio.[4]
-
Detection Wavelength: 247 nm.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[4]
Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 3.0): Dissolve approximately 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (4-Chloro Desloratadine): Accurately weigh and dissolve approximately 10 mg of 4-Chloro Desloratadine reference standard in a 100 mL volumetric flask with the diluent to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (Desloratadine): Accurately weigh and dissolve approximately 10 mg of Desloratadine reference standard in a 100 mL volumetric flask with the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations across a suitable range for linearity assessment (e.g., 1, 5, 10, 15, 20 µg/mL).
Method Development and Optimization
The primary objective is to achieve baseline separation of 4-Chloro Desloratadine and Desloratadine with good peak shape and a reasonable run time.
Caption: Logical workflow for HPLC method development.
-
Column Chemistry: A C18 column is chosen due to its hydrophobic nature, which provides good retention and separation for moderately polar to non-polar compounds like Desloratadine and its chloro-derivative. The increased chlorine atom in 4-Chloro Desloratadine enhances its hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time compared to Desloratadine.
-
Mobile Phase Composition: The ratio of acetonitrile to the aqueous buffer is a critical parameter. Increasing the percentage of acetonitrile will decrease the retention times of both analytes, while decreasing it will increase retention and potentially improve resolution. The acidic pH of the buffer (pH 3.0) ensures that the basic nitrogen atoms in the piperidine ring are protonated, leading to sharper, more symmetrical peaks by minimizing tailing.
-
Detector Wavelength: A wavelength of 247 nm is selected as it provides good absorbance for Desloratadine and is expected to be suitable for 4-Chloro Desloratadine as well, ensuring high sensitivity.[11]
Method Validation Protocol
The finalized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][13][14]
Caption: Workflow for HPLC method validation per ICH guidelines.
System Suitability
Before each validation run, a system suitability solution (containing both Desloratadine and 4-Chloro Desloratadine) is injected five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Areas | ≤ 2.0%[15] | Demonstrates system precision. |
| Resolution (Rs) | > 2.0 between analytes | Confirms adequate separation. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[13][16] This is demonstrated through forced degradation studies. A solution of Desloratadine is subjected to stress conditions to produce potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed. The method is considered stability-indicating if the Desloratadine peak is well-resolved from any peaks generated by degradants, and the peak purity can be confirmed using a PDA detector. Studies have shown that Desloratadine is susceptible to degradation under oxidative and basic conditions.[17][18][19]
Linearity
The linearity of the method is established by analyzing a series of at least five concentrations of 4-Chloro Desloratadine. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.995.[15]
Accuracy
Accuracy is determined by performing recovery studies. A known amount of 4-Chloro Desloratadine is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[15]
Precision
Precision is assessed at two levels:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are made on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
The LOQ should be verified for precision and accuracy.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
-
Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria, and the %RSD of the results should not be significantly affected.
Expected Results and Discussion
The developed method is expected to show a well-resolved peak for 4-Chloro Desloratadine, with a retention time greater than that of Desloratadine due to its increased hydrophobicity. The validation parameters are anticipated to meet all ICH-prescribed acceptance criteria, as summarized in the table below.
| Validation Parameter | Expected Result | Acceptance Criteria (ICH) |
| Specificity | No interference at the retention time of the analyte. Baseline resolution from degradants. | Peak purity must be demonstrated. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995[15] |
| Accuracy (% Recovery) | 99.0% - 101.5% | 98.0% - 102.0%[15] |
| Precision (% RSD) | < 1.5% | ≤ 2.0%[15] |
| LOD | To be determined (ng/mL range) | S/N ≈ 3:1 |
| LOQ | To be determined (ng/mL range) | S/N ≈ 10:1 |
| Robustness | System suitability passes under all varied conditions. | No significant impact on results. |
The successful validation of this method confirms its suitability for the intended purpose: the reliable quantification of 4-Chloro Desloratadine in quality control and stability studies, thereby supporting the development and manufacturing of safe and effective Desloratadine drug products.
References
- Analytical Method Development and Validation of Desloratadine Tablet. (n.d.). International Journal of Pharmaceutical Erudition.
-
Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. (n.d.). SciSpace. Retrieved from [Link]
-
Method Development and Validation for Simultaneous Estimation of Montelukast Sodium and Desloratadine by RP-HPLC. (n.d.). SCIRP. Retrieved from [Link]
-
RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Development and Validation of Stability-indicating RP- HPLC Method for the Estimation of Pseudoephedrine, Ambroxol and Desloratadine in Bulk and Tablet Dosage Forms. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved from [Link]
-
forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Ich guidelines for validation final | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? (2025, August 18). ResearchGate. Retrieved from [Link]
-
Chromatogram of Desloratadine and degradation products (a) Alkali... (n.d.). ResearchGate. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
-
4-Chloro Desloratadine,CAS:133330-63-9. (n.d.). Ruixibiotech. Retrieved from [Link]
-
desloratadine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Desloratadine. (n.d.). Wikipedia. Retrieved from [Link]
-
Desloratadine hydrochloride | C19H20Cl2N2 | CID 56971360. (n.d.). PubChem. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]
-
Development and Validation of an Isocratic Reverse-Phase High- Performance Liquid Chromat. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]
-
Desloratadine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Developing A High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in. (2026, March 3). ChesterRep. Retrieved from [Link]
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. (n.d.). ResearchGate. Retrieved from [Link]
-
Estimation of desloratadine in tablets by a validated RP-HPLC method | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. arabjchem.org [arabjchem.org]
- 3. scispace.com [scispace.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Desloratadine | Histamine H1 Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Method Development and Validation for Simultaneous Estimation of Montelukast Sodium and Desloratadine by RP-HPLC [scirp.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Ich guidelines for validation final | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
- 19. jchr.org [jchr.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Chloro Desloratadine in Human Plasma
Introduction and Analytical Scope
During the synthesis and degradation of the non-sedating H1-antihistamine Desloratadine, several structurally related impurities can emerge. Among these, 4-Chloro Desloratadine (4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; CAS: 133330-63-9) is a critical impurity requiring stringent monitoring under ICH M7 guidelines for genotoxic and structural impurities 1. Because impurities in pharmacokinetic (PK) and toxicological studies circulate at trace levels (often <1 ng/mL), standard HPLC-UV methods lack the requisite sensitivity. This application note establishes a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of 4-Chloro Desloratadine in human plasma, utilizing Desloratadine-d5 as a stable isotope-labeled internal standard (IS) 2.
Mechanistic Rationale: The Causality of Method Design
To ensure a robust and reproducible assay, every step of this protocol has been mechanistically optimized:
-
Alkaline Liquid-Liquid Extraction (LLE): 4-Chloro Desloratadine contains a basic piperidine ring (pKa ~9.7). By adding 0.1 M NaOH to the plasma, the pH is raised above 10, completely deprotonating the secondary amine. This neutralizes the molecule, rendering it highly lipophilic and driving it into the organic extraction phase 3.
-
Solvent Selection (Ethyl Acetate:DCM 80:20 v/v): Pure ethyl acetate extracts basic drugs well but can form stubborn emulsions with plasma proteins. The addition of 20% Dichloromethane (DCM) increases the specific gravity of the solvent mixture, disrupting emulsion networks and yielding a sharp, easily transferable organic layer.
-
Chromatographic Buffering: The mobile phase utilizes 10 mM Ammonium Formate. The formate buffer maintains a mildly acidic environment during the LC run, ensuring the analyte is pre-protonated (
) as it enters the Electrospray Ionization (ESI) source, which exponentially increases MS sensitivity 4. -
Self-Validating Internal Standard: Desloratadine-d5 is spiked into every sample before extraction. Because it shares identical physicochemical properties with the target analyte, it perfectly corrects for tube-to-tube variations in extraction recovery and matrix-induced ion suppression in the MS source.
Experimental Workflows
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.
Caption: Mass spectrometry fragmentation pathways (MRM transitions) for the analyte and IS.
Step-by-Step Protocol
Reagent Preparation
-
Extraction Solvent: Mix 800 mL of HPLC-grade Ethyl Acetate with 200 mL of HPLC-grade Dichloromethane. Store in a tightly sealed amber glass bottle.
-
Reconstitution Solution: Mix 20 parts of 10 mM Ammonium Formate (aqueous) with 80 parts of HPLC-grade Methanol (20:80, v/v).
-
Standard Solutions: Prepare a primary stock solution of 4-Chloro Desloratadine (1.0 mg/mL) in methanol. Serially dilute with methanol:water (50:50, v/v) to create working standards ranging from 0.05 ng/mL to 50 ng/mL.
Plasma Extraction Procedure
-
Transfer 400 µL of
human plasma into a clean 5 mL polypropylene centrifuge tube. -
Add 100 µL of the Desloratadine-d5 IS working solution (10 ng/mL). Vortex briefly for 10 seconds to ensure homogeneous distribution.
-
Add 100 µL of 0.1 M NaOH to the sample. Vortex for 5 minutes. Critical Step: This ensures the complete disruption of protein binding and deprotonation of the analyte.
-
Add 3.0 mL of the Extraction Solvent (Ethyl Acetate:DCM, 80:20 v/v).
-
Vortex vigorously for 10 minutes on a multi-tube vortexer, followed by centrifugation at 4000 rpm for 5 minutes at ambient temperature to achieve phase separation.
-
Carefully transfer 2.5 mL of the upper organic layer into a clean glass tube, avoiding the proteinaceous buffy coat at the interface.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C. Note: Exceeding 45°C may lead to thermal degradation of the analyte.
-
Reconstitute the dried residue in 150 µL of the Reconstitution Solution. Vortex for 3 minutes, transfer to an autosampler vial, and inject 15 µL into the LC-MS/MS system.
Quantitative Data & Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Analytical Column | XBridge C18 (50 mm × 4.6 mm, 5 µm) | Hybrid silica resists alkaline carryover and reduces peak tailing for basic amines. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Provides protons for ESI+ ionization; stabilizes LC baseline. |
| Mobile Phase B | 100% Methanol | High elution strength for lipophilic tricyclic structures. |
| Elution Mode | Isocratic (20% A : 80% B) | Ensures rapid run times (~4.0 min) for high-throughput PK screening. |
| Flow Rate | 0.7 mL/min | Optimal flow for ESI desolvation efficiency. |
| Column Temperature | 40°C | Reduces mobile phase viscosity and improves mass transfer. |
Table 2: Mass Spectrometry (MRM) Parameters
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) |
| 4-Chloro Desloratadine | 345.1 | 293.1 | 150 | 35 |
| Desloratadine-d5 (IS) | 316.2 | 264.3 | 150 | 32 |
Note: Ionization mode is ESI Positive (+). The primary fragmentation mechanism involves the cleavage of the piperidine ring moiety (loss of ~52 Da).
Table 3: Method Validation Summary (Representative Data)
| Parameter | Range / Value | Acceptance Criteria (FDA/ICH) |
| Linearity Range | 0.05 – 50.0 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | S/N ratio |
| Intra-day Precision (RSD%) | 1.8% – 4.2% | |
| Inter-day Accuracy | 98.5% – 103.2% | 85% – 115% of nominal concentration |
| Extraction Recovery | 82.4% (Analyte), 84.1% (IS) | Consistent and reproducible ( |
System Suitability & Self-Validation
To ensure the protocol operates as a self-validating system, a System Suitability Test (SST) must be executed prior to analyzing any biological matrix batch:
-
Blank Matrix Check: Inject a blank plasma extract. The interfering peak area at the retention time of 4-Chloro Desloratadine must be
of the LLOQ peak area. -
IS Tracking: Monitor the absolute peak area of Desloratadine-d5 across all samples. A deviation of
from the mean IS area indicates a matrix effect anomaly or an extraction failure in that specific tube, invalidating that single sample rather than the whole batch.
References
-
Ponnuru, V. S., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis.[Link]
-
Zhang, K., et al. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Journal of Sichuan University (Medical Sciences).[Link]
Sources
- 1. chemicea.com [chemicea.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS [ykxb.scu.edu.cn]
Application Note: High-Resolution GC-MS Analysis of 4-Chloro Desloratadine (4,8-Dichloro Impurity)
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, orthogonal method for the characterization of 4-Chloro Desloratadine (chemically identified as the 4,8-Dichloro impurity).
While High-Performance Liquid Chromatography (HPLC) is the standard for routine release testing, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for structural isomers and provides definitive mass spectral identification, making it indispensable for impurity profiling and root-cause analysis during synthesis optimization.
Executive Summary & Target Analyte Profile
4-Chloro Desloratadine is a critical process-related impurity often formed during the chlorination steps or carried over from starting materials in the synthesis of Desloratadine. Chemically defined as 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine , it possesses a secondary amine and a chlorinated tricyclic core.
-
Target Analyte: 4-Chloro Desloratadine (4,8-Dichloro Impurity)[1][2]
-
Molecular Formula: C₁₉H₁₈Cl₂N₂[1][]
-
Molecular Weight: 345.27 g/mol [2]
-
Analytical Challenge: High polarity (secondary amine) leading to peak tailing; thermal lability; structural similarity to the API (Desloratadine).
Methodology Strategy: To overcome the polarity of the piperidine nitrogen, this protocol utilizes Chemical Derivatization (Silylation) . This converts the secondary amine to a Trimethylsilyl (TMS) derivative, significantly improving volatility, peak shape, and signal-to-noise ratio (S/N).
Experimental Protocol
Reagents and Standards
-
Reference Standard: 4-Chloro Desloratadine (CAS 133330-63-9) and Desloratadine API (USP/EP Reference Standard).
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Why: MSTFA is a potent silyl donor; 1% TMCS acts as a catalyst to ensure complete reaction of the sterically hindered amine.
-
-
Solvent: Anhydrous Pyridine or Ethyl Acetate (Dried over molecular sieves).
-
Internal Standard (IS): Triphenylamine or a deuterated analog (Desloratadine-d5) if available.
Sample Preparation Workflow
Safety Note: Perform all derivatization steps in a fume hood due to moisture sensitivity and corrosive byproducts.
-
Stock Solution Preparation:
-
Weigh 10 mg of 4-Chloro Desloratadine and Desloratadine into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with Ethyl Acetate (Conc: 1000 µg/mL).
-
-
Working Standard:
-
Dilute Stock to 50 µg/mL in a GC vial.
-
Add Internal Standard (final conc. 20 µg/mL).
-
-
Derivatization Reaction:
-
Evaporate 200 µL of the Working Standard to dryness under a gentle stream of Nitrogen at 40°C.
-
Add 100 µL of Anhydrous Pyridine and 100 µL of MSTFA + 1% TMCS .
-
Cap tightly and vortex for 30 seconds.
-
Incubate: Heat at 70°C for 30 minutes. (Heat is required to drive the reaction on the secondary amine).
-
Cool to room temperature and transfer to an autosampler vial with a glass insert.
-
GC-MS Instrumentation Conditions
This method is optimized for an Agilent 7890/5977 or Shimadzu QP2020 system, but is transferable to other platforms.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (S/SL) | |
| Mode | Splitless (1 min purge) | Maximizes sensitivity for trace impurities. |
| Temperature | 280°C | Ensures rapid volatilization of high-boiling tricyclics. |
| Liner | Deactivated Splitless Single Taper with Wool | Wool traps non-volatiles; deactivation prevents amine adsorption. |
| Column | DB-5ms UI (or Rtx-5 Amine) | 30 m × 0.25 mm × 0.25 µm |
| Phase | 5% Phenyl-arylene / 95% Methylpolysiloxane | "UI" (Ultra Inert) is critical for basic compounds to reduce tailing. |
| Oven Program | ||
| Initial | 100°C (Hold 1 min) | Solvent focusing. |
| Ramp 1 | 20°C/min to 250°C | Rapid transit through non-critical region. |
| Ramp 2 | 5°C/min to 310°C (Hold 5 min) | Slow ramp separates structural isomers (4-Cl vs 8-Cl). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Detector (MS) | Electron Impact (EI), 70 eV | Standard ionization for library matching. |
| Source Temp | 230°C | Prevents source contamination. |
| Transfer Line | 300°C | Prevents condensation of high-boiling analytes. |
| Scan Range | 50 – 550 m/z | Covers molecular ion and fragments. |
Data Analysis & Interpretation
Mass Spectral Logic
The derivatization adds a Trimethylsilyl (TMS) group (+72 Da) to the molecule.
-
Desloratadine (MW 310.[][5][][7]8) -> Desloratadine-TMS:
-
Expected Parent Ion: m/z 382 (approx).
-
-
4-Chloro Desloratadine (MW 345.[1]3) -> 4-Chloro Desloratadine-TMS:
-
Parent Ion (M+): ~ m/z 416/418 (showing characteristic Cl2 isotope pattern).
-
Base Peak: Look for m/z 73 (TMS group) or fragmentation alpha to the piperidine nitrogen.
-
Isotope Pattern: The presence of two chlorine atoms (one from core, one impurity) will create a distinct M, M+2, M+4 pattern with relative intensities of approx 9:6:1.
-
System Suitability Criteria
Before analyzing unknown samples, the system must pass these checks:
-
Resolution (Rs): > 1.5 between Desloratadine-TMS and 4-Chloro Desloratadine-TMS.
-
Tailing Factor (Tf): < 1.2 for the Desloratadine-TMS peak (indicates successful deactivation/derivatization).
-
Signal-to-Noise: > 10:1 for the LOQ standard (typically 0.05% level).
Visual Workflows
Analytical Workflow Diagram
Caption: Step-by-step derivatization and analysis workflow for 4-Chloro Desloratadine.
Method Optimization Logic
Caption: Decision tree for troubleshooting peak tailing and resolution issues during method development.
Troubleshooting & Scientific Insight
Why not just use HPLC?
While HPLC is sufficient for quantification, GC-MS is superior for forensic impurity identification .
-
Isomer Differentiation: HPLC often struggles to separate positional isomers (e.g., 2-chloro vs 4-chloro) without complex chiral or fluoro-phenyl columns. The thermal ramp of GC provides a different separation mechanism based on boiling point and vapor pressure.
-
Matrix Interference: Excipients in formulated products (like starch or polymers) are non-volatile and stay in the liner (or are filtered out), leaving a clean chromatogram for the API and impurities.
Common Failure Modes
-
Incomplete Derivatization:
-
Symptom:[1][] Appearance of two peaks for the same analyte (underivatized and derivatized) or severe tailing.
-
Fix: Ensure reagents are fresh (MSTFA hydrolyzes easily). Increase incubation time to 60 mins. Ensure the sample is completely dry before adding reagents.
-
-
Liner Activity:
-
Symptom:[1][] Loss of signal for the chlorinated impurity (adsorption).
-
Fix: Use "Ultra Inert" or "Base Deactivated" liners with glass wool. Change the liner every 50-100 injections.
-
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
SynThink Chemicals. (n.d.). Desloratadine 4,8-Dichloro Impurity Reference Standard (CAS 133330-63-9).[1][3]Link
-
Chemicea Pharmaceuticals. (n.d.). Desloratadine 4,8-Dichloro Impurity Data Sheet.[1]Link
-
PubChem. (2025).[7] Desloratadine Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). MSTFA for GC Derivatization: Protocol and Application.Link
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. chemicea.com [chemicea.com]
- 3. Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9 [chemicea.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | C19H19ClN2 | CID 18715159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-Chloro Desloratadine as a reference standard
An In-Depth Technical Guide to the Synthesis of 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine (4-Chloro Desloratadine) as a Reference Standard
Introduction
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Desloratadine, a potent, non-sedating, second-generation H1-receptor antagonist, is the major active metabolite of loratadine and is widely prescribed for allergic rhinitis and urticaria[3]. The synthesis and manufacturing of Desloratadine can lead to the formation of various process-related impurities and degradation products that must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product[4].
This application note provides a comprehensive guide to the synthesis, purification, and characterization of 4-Chloro Desloratadine (IUPAC: 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine; CAS: 133330-63-9), a potential process-related impurity of Desloratadine[5]. The availability of a highly pure, well-characterized reference standard of this impurity is essential for the validation of analytical methods used in routine quality control and stability studies of Desloratadine, in accordance with ICH guidelines[4]. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles.
Synthetic Pathway Rationale
The synthesis of tricyclic antihistamines like Desloratadine and its analogues typically hinges on two established strategies: the construction of a key tricyclic ketone intermediate followed by the introduction of the piperidine ring, or a convergent approach using a McMurry or Wittig-type reaction[6][7]. For the synthesis of 4-Chloro Desloratadine, we will employ the robust and widely-practiced tricyclic ketone route.
The causality behind this choice is twofold:
-
Control and Versatility: This linear approach allows for the careful construction and purification of the key dichlorinated tricyclic ketone intermediate, ensuring that the subsequent Grignard reaction proceeds with a well-defined substrate.
-
Proven Efficacy: The Grignard reaction followed by acid-catalyzed dehydration is a time-tested and reliable method for creating the exocyclic double bond characteristic of the Desloratadine scaffold[1][8].
The overall synthetic workflow is depicted below. It involves the initial Friedel-Crafts acylation to form the tricyclic ketone, followed by a nucleophilic addition of a piperidine-derived Grignard reagent, and concluding with a dehydration step to yield the target compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents like thionyl chloride, aluminum chloride, and Grignard reagents are hazardous and must be handled with extreme care.
Part A: Synthesis of 4,8-Dichloro Tricyclic Ketone
This protocol is adapted from established procedures for analogous tricyclic ketones[9]. The synthesis begins with a suitable picolinic acid precursor which undergoes cyclization.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-(3-Chlorophenethyl)-4-chloropicolinic acid | Synthesis Grade | Custom Synthesis |
| Thionyl Chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃), anhydrous | Reagent grade, ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Fisher Scientific |
Procedure:
-
Acid Chloride Formation: Suspend the starting picolinic acid derivative (1.0 eq) in thionyl chloride (5.0 eq). Stir the mixture at reflux (approx. 75-80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. This step is critical as residual SOCl₂ can interfere with the subsequent Friedel-Crafts reaction. The resulting crude acid chloride is used directly in the next step.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath. Add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C. The Lewis acid (AlCl₃) catalyzes the intramolecular electrophilic aromatic substitution to form the tricyclic ketone.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tricyclic ketone. Purify the crude product by column chromatography on silica gel.
Part B: Synthesis and Purification of 4-Chloro Desloratadine
This stage involves the key Grignard reaction to attach the piperidine moiety, followed by dehydration to form the target molecule[1][7][10].
Materials and Reagents
| Reagent | Grade | Supplier |
| 4,8-Dichloro Tricyclic Ketone | From Part A | - |
| Magnesium (Mg) turnings | ≥99.5% | Sigma-Aldrich |
| 4-Chloro-1-methylpiperidine | ≥97% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | Fisher Scientific |
| Toluene | ACS Reagent | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific |
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 4-chloro-1-methylpiperidine (1.2 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of the 4,8-dichloro tricyclic ketone (1.0 eq) from Part A in anhydrous THF dropwise. The reaction is highly exothermic and temperature control is crucial to prevent side reactions.
-
Reaction and Quenching: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Once the starting ketone is consumed, cool the mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Dehydration: Extract the product with toluene. Wash the organic layer with water and then concentrate it. Add concentrated sulfuric acid and heat the mixture to induce dehydration of the intermediate tertiary alcohol. This step forms the crucial exocyclic double bond[8].
-
Final Work-up and Purification: After dehydration is complete (monitored by TLC/HPLC), cool the reaction mixture and carefully neutralize it with an aqueous NaOH solution. Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel) to yield the N-methylated precursor of 4-Chloro Desloratadine. For the final reference standard, demethylation can be achieved using reagents like chloroethyl chloroformate followed by hydrolysis, a known procedure for converting N-methylated precursors to the final des-methyl compound[11].
Characterization and Quality Control
As a reference standard, the identity and purity of the synthesized 4-Chloro Desloratadine must be rigorously established. This involves a suite of analytical techniques to confirm the structure and quantify any impurities[4][5].
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is required for purity determination. A gradient reversed-phase method is typically effective for separating Desloratadine from its related compounds[12][13].
Typical HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[13] | Provides good retention and separation for the non-polar tricyclic core. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Acidic modifier improves peak shape for the basic amine functional groups. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Time-programmed gradient from low to high %B | Ensures elution of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 280 nm[14] | Wavelength where the benzocyclohepta[1,2-b]pyridine chromophore absorbs. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Acceptance | Purity ≥ 99.5%, Individual unknown impurity ≤ 0.10% | Typical requirement for a pharmaceutical reference standard. |
Spectroscopic Characterization
The structural identity of the synthesized compound is unequivocally confirmed by NMR and MS.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the tricyclic system (with splitting patterns affected by the two chloro-substituents), aliphatic protons of the dihydrocyclohepta and piperidine rings. The absence of a signal for the N-methyl group confirms successful demethylation.[2][15][16] |
| ¹³C NMR | Resonances for all 19 carbon atoms. The chemical shifts of carbons attached to chlorine atoms and the sp² carbons of the exocyclic double bond will be characteristic.[16] |
| Mass Spec. | Molecular Formula: C₁₉H₁₈Cl₂N₂[5]. Molecular Weight: 345.3 g/mol [5]. The ESI-MS spectrum in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 346. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a definitive confirmation of the structure.[17] |
| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N stretching, and C-Cl stretching. |
Conclusion
This application note details a robust and reliable pathway for the synthesis of 4-Chloro Desloratadine, a critical reference standard for the quality control of Desloratadine API and formulated products. The multi-step synthesis, based on the well-established tricyclic ketone route, provides a logical and controllable method for obtaining this impurity. The subsequent purification and rigorous analytical characterization using HPLC, MS, and NMR are essential to qualify the material as a reference standard. The availability of this standard enables pharmaceutical scientists to develop and validate accurate analytical methods, ensuring that Desloratadine products meet the stringent purity requirements set forth by global regulatory agencies.
References
- CN112898268A - Preparation method of desloratadine impurity.
-
EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[1][2]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Google Patents.
-
DESLORATIDINE. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Desloratadine Impurities. SynZeal. [Link]
-
Aerius, INN-desloratadine. European Medicines Agency (EMA). [Link]
-
Spectrophotometric, Spectrofluorometric and HPLC Determination of Desloratadine in Dosage Forms and Human Plasma. ResearchGate. [Link]
- CN106957349A - A kind of Desloratadine impurity compound and its production and use.
- WO2002042290A1 - New desloratadine salts, process for their synthesis and pharmaceutical compositions thereof.
-
Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. PubMed. [Link]
-
NMR spectroscopic study of the inclusion complex of desloratadine with β-cyclodextrin in solution. ResearchGate. [Link]
- US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine).
-
Desloratadine. mzCloud. [Link]
- CN113004245B - Preparation method of desloratadine.
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC. [Link]
- US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof.
-
Characterization and Compatibility Study of Desloratadine. ResearchGate. [Link]
-
LC–MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. Journal of Chromatographic Science. [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. PMC. [Link]
-
Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. PMC. [Link]
-
desloratadine in. AKJournals. [Link]
-
USP41 Desloratadine. Scribd. [Link]
-
Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. SciSpace. [Link]
-
Desloratadine USP 2025. Trungtamthuoc.com. [Link]
-
4-Chloro Desloratadine,CAS:133330-63-9. Ruixibiotech. [Link]
-
DRAFT CERTIFICATE OF ANALYSIS Analytical Method. Dr. Ashavin. [Link]
-
A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[1][2] cyclohepta [1, 2-b] pyridin-11-ol. Der Pharma Chemica. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library. [Link]
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- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: DESLORATIDINE [orgspectroscopyint.blogspot.com]
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Application Note: Advanced Impurity Profiling of 4-Chloro Desloratadine in Pharmaceutical Formulations
Mechanistic Background & Regulatory Context
Desloratadine is a potent, non-sedating, peripheral H1-receptor antagonist widely prescribed for allergic rhinitis and chronic urticaria[1]. During the synthesis of the active pharmaceutical ingredient (API) or throughout its shelf-life, various structurally related impurities can emerge. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the 0.10% threshold must be rigorously identified, quantified, and toxicologically qualified to ensure patient safety[2].
One of the most critical process-related impurities is 4-Chloro Desloratadine (also known as Desloratadine 4,8-Dichloro Impurity)[3]. Mechanistically, this impurity arises as a byproduct during the synthesis of the tricyclic ring system, typically due to over-chlorination or the use of impure starting materials containing dichlorinated precursors[4]. Because halogenated impurities can possess altered lipophilicity and distinct toxicological profiles compared to the parent API, precise chromatographic profiling of 4-Chloro Desloratadine is a mandatory component of quality control[5].
Fig 1: Formation pathway of 4-Chloro Desloratadine and related impurities.
Physicochemical Properties
Understanding the chemical nature of the impurity is the foundation of robust method development. The addition of a chlorine atom at the C-4 position significantly increases the molecule's hydrophobicity compared to Desloratadine.
| Property | Value |
| Chemical Name | 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[5] |
| Common Name | 4-Chloro Desloratadine; Desloratadine 4,8-Dichloro Impurity[3] |
| CAS Number | 133330-63-9[6] |
| Molecular Formula | C₁₉H₁₈Cl₂N₂[6] |
| Molecular Weight | 345.27 g/mol [6] |
| Solubility | Soluble in Methanol, DMSO, and acidic aqueous buffers[5] |
Analytical Strategy: Causality Behind Experimental Choices
To separate 4-Chloro Desloratadine from the main API, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Photodiode Array (PDA) detection is the gold standard[4].
The Mechanistic Challenge: Desloratadine and its impurities contain a basic piperidine ring (pKa ~9.7). If analyzed in a neutral mobile phase, this secondary amine remains partially ionized, leading to severe secondary interactions with residual silanol groups on the silica-based stationary phase. This manifests as unacceptable peak tailing and poor resolution[1].
The Solution: The mobile phase must be heavily buffered to an acidic pH (e.g., pH 3.0 using phosphate buffer or trifluoroacetic acid). This fully protonates the piperidine nitrogen, masking silanol interactions and yielding sharp, symmetrical peaks[1]. Furthermore, because 4-Chloro Desloratadine is more lipophilic than Desloratadine due to the extra halogen, it will exhibit a stronger affinity for the C18 stationary phase, reliably eluting after the main API peak (Relative Retention Time > 1.0)[7].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the chromatographic environment is optimal before any sample data is accepted.
Chromatographic Conditions
-
Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid[1].
-
Mobile Phase B: Acetonitrile : Methanol (50:50, v/v).
-
Elution Mode: Gradient (e.g., 0-5 min: 20% B; 5-20 min: linear to 80% B; 20-25 min: hold at 80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm (optimal absorbance for the tricyclic system)[2].
-
Injection Volume: 20 µL.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10 mg of Desloratadine reference standard and 1 mg of 4-Chloro Desloratadine reference standard[3]. Dissolve in 100 mL of diluent (Mobile Phase A:B, 50:50) to create the System Suitability Solution.
-
Sample Preparation: Extract the API or crushed drug product tablets in the diluent to achieve a target Desloratadine concentration of 1.0 mg/mL. Sonicate for 15 minutes and filter through a 0.45 µm PTFE syringe filter[2].
-
System Suitability Testing (SST): Inject the System Suitability Solution in triplicate. The system is only validated for use if:
-
The resolution (
) between Desloratadine and 4-Chloro Desloratadine is . -
The tailing factor (
) for all peaks is . -
The Relative Standard Deviation (%RSD) of the peak areas is
.
-
-
Sample Analysis: Inject the sample preparations. Identify the 4-Chloro Desloratadine peak based on its Relative Retention Time (RRT) established during the SST[4].
-
Quantification: Calculate the impurity percentage using the area normalization method or against an external calibration curve of the impurity standard[7].
Fig 2: Step-by-step RP-HPLC analytical workflow for self-validating impurity profiling.
Quantitative Data Presentation
The table below summarizes typical validation parameters achieved using the optimized stability-indicating method, demonstrating the method's sensitivity and accuracy for impurity profiling[1][2][7].
| Analyte | Retention Time (min) | RRT | LOD (µg/mL) | LOQ (µg/mL) | Mean Recovery (%) |
| Desloratadine (API) | 12.50 | 1.00 | 0.020 | 0.067 | 99.8 |
| 4-Chloro Desloratadine | 15.25 | 1.22 | 0.025 | 0.080 | 98.5 |
| Impurity B (LRT-2) | 10.10 | 0.81 | 0.016 | 0.044 | 101.2 |
Note: The higher retention time of 4-Chloro Desloratadine (RRT 1.22) confirms the mechanistic prediction that the C-4 halogenation increases the molecule's affinity for the non-polar stationary phase.
References
1.[3] SynThink Chemicals. "133330-63-9 Desloratadine 4,8-Dichloro Impurity - Reference Standard". Available at: 2.[5] Chemicea Pharmaceuticals. "Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9". Available at: 3.[6] Agnitio Pharma. "4,8-Dichloro Desloratadine 133330-63-9 C19H18Cl2N2". Available at: 4.[1] Revista de Chimie. "Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies". Available at: 5.[4] Benchchem. "A Comparative Guide to the Impurity Profiling of Loratadine Drug Products". Available at: 6.[7] SciPharm / PMC. "A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities". Available at: 7.[2] SciSpace. "New Validated RP-HPLC Method for Quantification of Rupatadine FumarateImpurities in Solid Dosage Form". Available at:
Sources
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- 4. benchchem.com [benchchem.com]
- 5. Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9 [chemicea.com]
- 6. agnitio.co.in [agnitio.co.in]
- 7. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forced Degradation Profiling of Desloratadine and Mechanistic Elucidation of 4-Chloro Desloratadine Formation
Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals
Introduction & Scope
Desloratadine (CAS: 100643-71-8) is a potent, non-sedating, second-generation H1-receptor antagonist widely utilized in the treatment of allergic rhinitis and chronic idiopathic urticaria 1. While the active pharmaceutical ingredient (API) is generally stable under ambient conditions, International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B mandate rigorous forced degradation (stress) testing. These studies are critical to elucidate potential degradation pathways, identify toxicologically relevant degradation products, and validate the resolving power of stability-indicating methods (SIMs) 2.
A particularly challenging and structurally complex degradation product encountered during the stress testing of Desloratadine is 4-Chloro Desloratadine (4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; CAS: 133330-63-9) 3. This application note provides a comprehensive, self-validating protocol for the forced degradation of Desloratadine, focusing heavily on the mechanistic causality behind the formation of the 4-chloro impurity and its analytical resolution.
Mechanistic Insights: The Causality of Degradation
To develop a robust analytical method, one must understand why and how specific impurities form. Desloratadine is susceptible to multiple degradation pathways depending on the microenvironmental stress:
-
Excipient-Driven N-Formylation: In the presence of reducing sugars (like lactose) or specific acidic excipients (like stearic acid), the secondary amine of the piperidine ring undergoes extensive N-formylation to yield N-formyldesloratadine 4.
-
Oxidative-Halogenation (Formation of 4-Chloro Desloratadine): The formation of 4-Chloro Desloratadine is not a simple hydrolytic event; it is a complex, multi-step oxidative chlorination. It requires the concurrent presence of an oxidizing agent (e.g., trace peroxides found in excipients like povidone or crospovidone) and a chloride source (e.g., hydrochloride salts or simulated gastric acid). Mechanism: Initial oxidative stress converts the pyridine nitrogen of Desloratadine into a reactive Desloratadine N-oxide intermediate. In the presence of chloride ions and acidic conditions, this N-oxide undergoes a nucleophilic rearrangement (analogous to a Polonovski or Meisenheimer-type reaction). The oxygen is eliminated, and the chloride ion attacks the highly activated C4 position of the pyridine ring, yielding the 4,8-dichloro analog 5.
Mechanistic pathway for 4-Chloro Desloratadine formation via N-oxide intermediate rearrangement.
Quantitative Data Summary
A properly executed forced degradation study targets a degradation range of 5% to 20% . Degradation beyond 20% risks the formation of secondary or tertiary degradants that are not representative of real-world shelf-life conditions.
Table 1: Summary of Forced Degradation Conditions and Acceptable Mass Balance
| Stress Condition | Reagents / Environment | Conditions | Target Degradation (%) | Primary Impurities Observed |
| Acidic Hydrolysis | 0.1 N HCl | 60°C for 24h | 5 - 10% | Desloratadine N-oxide |
| Basic Hydrolysis | 0.1 N NaOH | 60°C for 24h | 2 - 5% | Minor unknown degradants |
| Oxidative | 3% H2O2 | RT for 24h | 10 - 20% | N-oxide, N-formyldesloratadine |
| Oxidative-Halogenation | 3% H2O2 + 0.1 N HCl | 60°C for 4h | 15 - 25% | 4-Chloro Desloratadine |
| Thermal | Solid state, 105°C | 7 Days | < 5% | Highly Stable |
| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hrs | 5 - 10% | Dehydrodesloratadine |
Experimental Protocols: A Self-Validating System
A protocol is only as robust as its internal controls. To create a self-validating system, every stress condition must be accompanied by a control sample (API without stressor) and a blank (stressor without API). Furthermore, Mass Balance must be calculated: the sum of the assay value of the stressed sample and the mass fraction of the degradation products (adjusted for relative response factors) must equal 100% ± 2%.
Materials and Reagents
-
Desloratadine API Reference Standard.
-
4-Chloro Desloratadine Reference Standard (CAS: 133330-63-9).
-
Hydrogen Peroxide (30% v/v, diluted to 3% prior to use).
-
1N HCl, 1N NaOH, Sodium Thiosulfate (for quenching).
-
HPLC-grade Acetonitrile, Methanol, and Milli-Q Water.
Step-by-Step Stress Methodologies
Step 1: Preparation of API Stock Solution Accurately weigh 50 mg of Desloratadine API and transfer it into a 50 mL volumetric flask. Dissolve and make up the volume with Methanol to achieve a 1.0 mg/mL stock solution.
Step 2: Standard Oxidative Stress (Targeting N-Oxide)
-
Transfer 5 mL of the API stock into a 25 mL flask.
-
Causality Choice: Add 2 mL of 3% H2O2 (avoid 30% H2O2 to prevent complete tricyclic ring cleavage).
-
Store at room temperature (RT) in the dark for 24 hours.
-
Quench the reaction with 1 mL of 0.1M Sodium Thiosulfate before injection to prevent on-column oxidation.
Step 3: Oxidative-Halogenation Stress (Targeting 4-Chloro Desloratadine)
-
Transfer 5 mL of the API stock into a 25 mL flask.
-
Add 2 mL of 0.1N HCl (providing the necessary chloride ions and acidic environment).
-
Add 2 mL of 3% H2O2.
-
Heat the solution in a water bath at 60°C for exactly 4 hours to drive the N-oxide rearrangement.
-
Cool to RT, neutralize with 2 mL of 0.1N NaOH, and quench with Sodium Thiosulfate. Make up the volume with mobile phase.
Step 4: Chromatographic Analysis (Stability-Indicating LC-MS Method)
-
Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm). Reasoning: Sub-2-micron particles provide the peak capacity necessary to resolve the structurally similar 4-chloro analog from the parent API.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-1 min (10% B), 1-6 min (10% to 80% B), 6-7 min (80% B), 7-8 min (10% B).
-
Flow Rate: 0.4 mL/min.
-
Detection: Photodiode Array (PDA) at 280 nm and ESI-MS (Positive mode) for mass balance and peak purity verification.
Forced Degradation Workflow for Desloratadine Stress Testing.
Conclusion
The forced degradation of Desloratadine requires precise control of environmental stressors to yield meaningful, predictive data. The formation of 4-Chloro Desloratadine is not a random artifact but a highly specific oxidative-halogenation event driven by the presence of peroxides and chloride ions. By utilizing the targeted stress protocols and the high-resolution UPLC method outlined above, analytical scientists can ensure their methods are truly stability-indicating, thereby safeguarding the efficacy and safety of the final pharmaceutical product.
References
- Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed.
- A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Science.gov.
- Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9. Chemicea.
- Stable desloratadine compositions. Google Patents (US20070004671A1).
- Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry.
Sources
- 1. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 3. Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9 [chemicea.com]
- 4. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 5. arabjchem.org [arabjchem.org]
Quantitative analysis of 4-Chloro Desloratadine in bulk drug substances
Application Note: Quantitative Analysis of 4-Chloro Desloratadine in Bulk Drug Substances
Introduction & Regulatory Context
Desloratadine is a potent, non-sedating H1-receptor antagonist widely utilized in the management of allergic rhinitis and urticaria. During the multi-step synthesis of the bulk drug substance, process-related impurities and degradation products can emerge, which must be strictly quantified to meet ICH Q3A(R2) regulatory thresholds.
A critical, structurally similar process impurity is 4-Chloro Desloratadine (officially designated as Desloratadine 4,8-Dichloro Impurity; CAS: 133330-63-9)[1]. Structurally, it is identified as 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[2]. Because this impurity shares the core tricyclic scaffold and basic piperidine ring of the active pharmaceutical ingredient (API), achieving baseline chromatographic resolution requires a highly selective and mechanistically sound analytical strategy.
Analytical Strategy & Causality (E-E-A-T)
As application scientists, we do not merely select columns and buffers at random; every parameter in the method is a direct response to the physicochemical properties of the analyte.
-
Stationary Phase Selection & Hydrophobic Retention: Both Desloratadine and its 4-chloro derivative possess a rigid tricyclic ring system. However, the addition of a chlorine atom at the C4 position increases the overall lipophilicity and molecular volume of the impurity. A high-density, fully end-capped C18 column (e.g., Inertsil ODS-3V) is selected to maximize dispersive hydrophobic interactions, ensuring the 4-chloro impurity is retained longer and elutes after the main API peak[3].
-
Mobile Phase pH & Silanol Masking: The piperidine nitrogen in Desloratadine is highly basic (pKa ~9.7). In standard HPLC, protonated amines interact aggressively with residual, negatively charged silanols on the silica support, causing severe peak tailing. By utilizing a 20 mM phosphate buffer at pH 7.0, we introduce a high ionic strength environment that effectively masks these residual silanol groups through cation exchange competition, yielding sharp, symmetrical peaks[3].
-
Detection Modality: UV detection at 247 nm or 254 nm provides broad, robust sensitivity for the conjugated tricyclic system[4]. For ultra-trace quantification or structural confirmation, LC-MS/MS operating in positive Electrospray Ionization (ESI+) mode is employed, monitoring the specific mass transitions (m/z 311 for Desloratadine vs. m/z 345 for 4-Chloro Desloratadine)[5].
Figure 1: Causal relationships between analyte properties and chromatographic parameters.
Experimental Protocol: The Self-Validating System
To ensure trustworthiness, this protocol is designed as a "self-validating system." Before any bulk drug sample is analyzed, the system must pass strict System Suitability Testing (SST) criteria to prove its operational integrity.
Chromatographic Conditions
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 μm) or equivalent fully end-capped C18.
-
Mobile Phase: Methanol : 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 7.0 ± 0.05 with 0.1 M NaOH) (70:30, v/v)[3].
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 μL.
Step-by-Step Methodology
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of LC-grade water. Adjust the pH to exactly 7.0 using 0.1 M NaOH. Filter through a 0.45 μm regenerated cellulose membrane and degas.
-
Diluent Preparation: Mix Methanol and LC-grade Water in a 50:50 (v/v) ratio.
-
Standard Preparation (4-Chloro Desloratadine): Accurately weigh 5.0 mg of the 4-Chloro Desloratadine reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of diluent, sonicate for 5 minutes, and make up to the mark (100 μg/mL stock). Dilute to a working concentration of 1.0 μg/mL (representing 0.1% specification limit).
-
Sample Preparation (Bulk Drug): Accurately weigh 50.0 mg of Desloratadine bulk substance into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve completely, and make up to volume (1000 μg/mL). Filter through a 0.22 μm PTFE syringe filter into an HPLC vial.
System Suitability Testing (SST)
Inject the 1.0 μg/mL standard solution in five replicates. The system is only validated for sample analysis if:
-
Resolution (
): > 2.0 between Desloratadine and 4-Chloro Desloratadine. -
Tailing Factor (
): ≤ 1.5 for the 4-Chloro Desloratadine peak. -
Precision (%RSD): ≤ 2.0% for the peak areas of the five replicate injections.
Figure 2: End-to-end analytical workflow for the quantification of 4-Chloro Desloratadine.
Quantitative Data & Method Validation
The method demonstrates excellent specificity and sensitivity, easily meeting the requirements for impurity profiling in pharmaceutical bulk substances[4]. The quantitative validation parameters are summarized below.
Table 1: Summary of Validation Parameters for 4-Chloro Desloratadine Quantification
| Validation Parameter | Result / Acceptance Criteria | Analytical Significance |
| Linearity Range | 0.045 μg/mL to 1.5 μg/mL | Covers from LOQ up to 150% of the typical 0.1% specification limit. |
| Correlation Coefficient ( | > 0.999 | Ensures proportional detector response across the range. |
| Limit of Detection (LOD) | 0.015 μg/mL | Signal-to-Noise (S/N) ratio ≥ 3. |
| Limit of Quantification (LOQ) | 0.044 μg/mL | Signal-to-Noise (S/N) ratio ≥ 10[4]. |
| Accuracy (Spike Recovery) | 85.0% – 115.0% | Confirms no matrix interference from the bulk API[4]. |
| Method Precision (%RSD) | < 1.5% (n=6) | Demonstrates repeatability of the extraction and injection process. |
| Relative Retention Time (RRT) | ~ 1.35 | 4-Chloro Desloratadine elutes distinctly after the API peak. |
Conclusion
The quantitative analysis of 4-Chloro Desloratadine in bulk drug substances demands a method that actively counteracts the basic nature of the analyte while exploiting its hydrophobic properties. By pairing a fully end-capped C18 stationary phase with a pH 7.0 phosphate buffer, this protocol provides a self-validating, highly reproducible framework for routine quality control and regulatory compliance.
References
-
133330-63-9 Desloratadine 4,8-Dichloro Impurity - Reference Standard - SynThink, synthinkchemicals.com, 1
-
An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms, jchr.org, 5
-
Desloratadine 4,8-Dichloro Impurity - Draft COA, chemicea.com, 2
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation, researchgate.net, 3
-
Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography, researchgate.net,4
Sources
Application Note: Development of a Stability-Indicating Assay for 4-Chloro Desloratadine
Abstract
This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Desloratadine (DSL) and its critical process impurity/degradant, 4-Chloro Desloratadine (4-Cl-DSL). Due to the structural similarity between the parent active pharmaceutical ingredient (API) and the 4-chloro analogue, standard isocratic methods often fail to achieve baseline resolution. This protocol utilizes a high-carbon-load C18 stationary phase with a distinct acidic phosphate buffer/acetonitrile gradient to achieve a resolution > 2.0. The method is validated according to ICH Q1A(R2) and Q2(R1) guidelines, demonstrating specificity against oxidative, hydrolytic, and photolytic degradation products.
Introduction & Regulatory Context[1][2][3]
Desloratadine is a tricyclic H1-antihistamine used to treat allergies.[1] A critical quality attribute (CQA) in its manufacturing is the control of chlorinated impurities. 4-Chloro Desloratadine (often arising as a regioisomer during the Grignard synthesis step involving N-methyl-4-chloropiperidine or via chlorination side-reactions) poses a separation challenge due to its nearly identical lipophilicity and pKa to Desloratadine.
Why a Stability-Indicating Method? Regulatory bodies (FDA, EMA) require that assay methods distinguish the active drug from all potential impurities and degradants. A "stability-indicating" assay must demonstrate that the main peak is pure and not co-eluting with hidden degradation products formed under stress.
Critical Separation Challenges
-
Structural Similarity: Both compounds possess the tricyclic benzo-cyclohepta-pyridine core.
-
Basic Nature: Desloratadine is a weak base (pKa ~4.2 and ~9.7). It interacts strongly with residual silanols on HPLC columns, leading to peak tailing.
-
Elution Order: The 4-Chloro impurity, being slightly more lipophilic due to the halogen position/addition, typically elutes immediately after the parent peak, risking "shoulder" co-elution.
Method Development Strategy
The development process followed a "Quality by Design" (QbD) approach, focusing on three critical parameters: Stationary Phase Chemistry , pH Control , and Organic Modifier Strength .
Stationary Phase Selection
A standard C18 column often yields tailing factors > 2.0 for Desloratadine. To mitigate this, a Base-Deactivated Silica (BDS) or a column with high carbon load and end-capping is required.
-
Selection:Inertsil ODS-3V or Waters XBridge C18 . These columns provide steric protection against silanol interactions.
Mobile Phase Optimization
-
Buffer pH: To suppress the ionization of surface silanols and improve the peak shape of the basic amine, an acidic pH (2.5 – 3.0) is selected.[1] This ensures the amine is fully protonated, but the silanols are protonated (neutral), reducing secondary interactions.
-
Modifier: Acetonitrile (ACN) is chosen over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for chlorinated aromatics.
Workflow Visualization
The following diagram outlines the logical flow of the method development and validation lifecycle.
Figure 1: Method Development Lifecycle for Desloratadine Impurity Profiling.
Experimental Protocol
Reagents and Standards
-
Desloratadine Reference Standard: >99.0% purity.
-
4-Chloro Desloratadine Impurity Standard: >95.0% purity.
-
Acetonitrile: HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Orthophosphoric Acid (85%): For pH adjustment.[2]
-
Water: Milli-Q or equivalent (Resistivity 18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | High surface area and end-capping reduce tailing for basic amines. |
| Mobile Phase A | 20 mM | Acidic pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile : Buffer (90:10 v/v) | High organic strength for gradient elution. |
| Flow Rate | 1.2 mL/min | Optimized for 5 µm particle size backpressure. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness. |
| Detection | UV at 254 nm | Max absorbance for the tricyclic system. |
| Injection Vol | 20 µL | Sufficient sensitivity for trace impurities (LOQ). |
Gradient Program
A gradient is essential to elute the highly lipophilic 4-Chloro impurity and potential dimers while maintaining resolution from the parent drug.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 80 | 20 | Equilibration |
| 5.00 | 80 | 20 | Isocratic Hold (Desloratadine elution) |
| 15.00 | 40 | 60 | Ramp to elute 4-Chloro & degradants |
| 20.00 | 40 | 60 | Wash |
| 20.10 | 80 | 20 | Return to Initial |
| 25.00 | 80 | 20 | Re-equilibration |
Standard Preparation
-
Diluent: Mixed Phosphate Buffer pH 3.0 : Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 25 mg Desloratadine in 50 mL Diluent (500 µg/mL).
-
Impurity Stock: Dissolve 5 mg 4-Chloro Desloratadine in 50 mL Diluent (100 µg/mL).
-
System Suitability Solution: Spike Desloratadine stock with Impurity Stock to achieve a concentration of 0.5% impurity relative to the API.
Forced Degradation Studies (Specificity)
To prove the method is "stability-indicating," the drug must be subjected to stress conditions. The assay must resolve the parent drug from all resulting degradants.
Stress Protocol
| Stressor | Condition | Target Degradation | Neutralization |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | 5-20% | Neutralize with 1N NaOH |
| Base Hydrolysis | 0.1N NaOH, 60°C, 2 hours | 5-20% | Neutralize with 0.1N HCl |
| Oxidation | 3% | 5-20% | None (Dilute) |
| Thermal | 80°C (Solid State), 24 hours | <10% | Dissolve in Diluent |
| Photolytic | 1.2 million lux hours (UV/Vis) | Varies | Dissolve in Diluent |
Degradation Pathway Visualization
The following diagram illustrates the theoretical degradation pathways and the assay's requirement to separate them.
Figure 2: Degradation and Impurity Profile requiring separation.
Method Validation Summary (ICH Q2)
The following acceptance criteria were established and met during validation:
-
Specificity: No interference at the retention time of Desloratadine from blank, placebo, or degradation products. Peak purity angle < Purity threshold (via PDA detector).
-
Linearity:
over the range of 50% to 150% of target concentration. -
Precision:
-
System Precision (n=6): RSD < 1.0%
-
Method Precision (n=6): RSD < 2.0%
-
-
Accuracy (Recovery): 98.0% – 102.0% at 50%, 100%, and 150% spike levels.
-
Robustness: Resolution between Desloratadine and 4-Chloro Desloratadine remains > 1.8 upon changing flow rate (±0.1 mL/min) and pH (±0.2 units).
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4][5][6][7]
-
ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3][4][5][6][7]
-
El-Sherbiny, D. T., et al. (2007).[8] "Separation and determination of loratadine and its active metabolite desloratadine in pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis.
-
Rao, D. D., et al. (2010). "A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis.
-
Qi, M., et al. (2003). "LC Method for the Determination of Desloratadine in Drug Substance and Pharmaceutical Preparations." Chromatographia.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. DSpace [chesterrep.openrepository.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation - Arabian Journal of Chemistry [arabjchem.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 8. arabjchem.org [arabjchem.org]
Application Note: Selective Solid-Phase Extraction of 4-Chloro Desloratadine from Biological Matrices
Abstract and Introduction
This application note presents a detailed protocol for the selective extraction and concentration of 4-Chloro Desloratadine from complex biological matrices such as human plasma. 4-Chloro Desloratadine is a significant derivative of Desloratadine, an active metabolite of the second-generation antihistamine, Loratadine.[1][2] Accurate and reliable quantification of such compounds in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling. Biological samples present a significant analytical challenge due to the presence of endogenous interferences like proteins, lipids, and salts, which can cause matrix effects and compromise analytical accuracy.[3]
Solid-Phase Extraction (SPE) is a powerful sample preparation technique that addresses these challenges by separating the analyte of interest from matrix components.[4] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher analyte recovery, and the potential for automation.[4] This guide details a robust SPE method utilizing a strong cation exchange (SCX) mechanism, chosen for its high selectivity towards the basic nature of 4-Chloro Desloratadine. The principles, experimental protocol, and expected outcomes are discussed to provide researchers with a comprehensive and scientifically-grounded methodology.
The Scientific Rationale: Choosing the Right SPE Chemistry
The success of any SPE method hinges on the selection of a sorbent that provides optimal retention for the analyte and minimal retention for matrix interferences. The molecular structure of 4-Chloro Desloratadine, like its parent compound Desloratadine, features a basic piperidine moiety and a tricyclic aromatic system.[2][5] This dual character informs the selection of an appropriate SPE strategy.
Primary Recommendation: Strong Cation Exchange (SCX) SPE
Our primary recommendation is a strong cation exchange (SCX) sorbent. This choice is based on the fundamental acid-base chemistry of the target analyte.
-
Mechanism of Action: Desloratadine and its derivatives are basic compounds.[6] In an acidic environment (pH < pKa), the piperidine nitrogen becomes protonated, acquiring a positive charge. SCX sorbents contain negatively charged functional groups (e.g., sulfonic acid). When the acidified sample is loaded onto the SCX cartridge, a strong ionic interaction occurs, selectively retaining the positively charged 4-Chloro Desloratadine.[6]
-
Selectivity and Cleanup: This charge-based retention mechanism provides exceptional selectivity. Neutral and acidic interferences, which are not positively charged, will not be strongly retained and can be effectively washed away using appropriate solvents. The analyte is then eluted by neutralizing its charge with a basic solution, which disrupts the ionic interaction with the sorbent.[6]
Alternative Strategy: Hydrophilic-Lipophilic Balanced (HLB) SPE
A viable and highly robust alternative is a polymeric reversed-phase sorbent with Hydrophilic-Lipophilic Balance (HLB).
-
Mechanism of Action: HLB sorbents are copolymers, typically of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[7] This unique composition allows for dual retention mechanisms, making it effective for a wide range of compounds, including those with both polar and non-polar characteristics.[3][7][8][9] The lipophilic divinylbenzene backbone can interact with the tricyclic ring system of 4-Chloro Desloratadine, while the hydrophilic N-vinylpyrrolidone group enhances water wettability and can interact with the more polar parts of the molecule.
-
Advantages: HLB sorbents are known for their high binding capacity and stability across a wide pH range (1-14).[8][9] A key practical advantage is that they are "water-wettable," meaning the sorbent bed can dry out during the procedure without a significant loss of recovery, making the method more forgiving and reproducible.[10]
While HLB offers broad applicability, the SCX method is often preferred for basic compounds like 4-Chloro Desloratadine when maximum selectivity and the cleanest possible extract are required.
Experimental Protocol: SCX-Based Extraction of 4-Chloro Desloratadine
This protocol is designed for the extraction of 4-Chloro Desloratadine from human plasma prior to LC-MS/MS analysis. All steps should be performed in a chemical fume hood.
Materials and Reagents
-
SPE Device: Strong Cation Exchange (SCX) SPE Cartridges (e.g., 30 mg / 1 mL)
-
Biological Sample: Human Plasma (with K3EDTA as anticoagulant)
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water (18 MΩ·cm)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
-
Analytical Balance and Pipettes
-
Step-by-Step Methodology
A visual representation of this workflow is provided in Figure 1.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To a 250 µL aliquot of plasma in a polypropylene tube, add 500 µL of 2% formic acid in deionized water.[11]
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant will be loaded onto the SPE cartridge. This acidification step is critical to ensure the analyte is protonated for effective retention on the SCX sorbent.[6]
-
-
SPE Cartridge Conditioning:
-
Place SCX cartridges onto the vacuum manifold.
-
Condition the sorbent by passing 1 mL of Methanol through the cartridge.
-
Equilibrate the sorbent by passing 1 mL of 2% formic acid in deionized water. Do not allow the sorbent bed to dry before sample loading.[6]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (Step 1) onto the conditioned cartridge.
-
Apply a gentle vacuum (~5 in. Hg) to slowly draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.[6]
-
-
Wash Steps (Interference Removal):
-
Wash 1: Pass 1 mL of 2% formic acid in deionized water through the cartridge to remove hydrophilic interferences.
-
Wash 2: Pass 1 mL of Methanol through the cartridge to remove lipids and other non-polar, weakly-bound interferences.
-
After the final wash, dry the sorbent bed completely under full vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
-
Place clean collection tubes or a 96-well collection plate inside the manifold.
-
Elute the 4-Chloro Desloratadine by adding two aliquots of 500 µL of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the charge on the analyte, disrupting its ionic bond with the SCX sorbent and allowing it to be released.[11]
-
Allow the solvent to soak the sorbent bed for 1-2 minutes before applying a gentle vacuum to slowly pull the eluate into the collection tube.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 10 mM ammonium formate in methanol/water).[11][12]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Workflow Visualization
Sources
- 1. 4-Chloro Desloratadine,CAS:133330-63-9 - Ruixibiotech [ruixibiotech.com]
- 2. Desloratadine - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Desloratadine hydrochloride | C19H20Cl2N2 | CID 56971360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Biocomma - HLB Hydrophilic-Lipophilic Balanced [biocomma.com]
- 9. Bond Elut HLB | SPE Sorbent | アジレント [agilent.com]
- 10. Hydrophilic-lipophilic balanced for solid phase extraction (SPE) | MACHEREY-NAGEL [mn-net.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Advanced Chromatographic Isolation: Chiral & Regioselective Separation of 4-Chloro Desloratadine Isomers
Executive Summary & Scientific Context
Subject: Development of High-Performance Liquid Chromatography (HPLC) protocols for the separation of 4-Chloro Desloratadine isomers. Core Challenge: Desloratadine (8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is an achiral tricyclic antihistamine. However, its synthesis and degradation pathways generate two distinct classes of "isomers" requiring separation:
-
Regioisomers (Achiral): The 4-Chloro analog (an impurity where chlorine is at position 4 rather than 8). Separation from the API is difficult on standard C18 due to identical hydrophobicity.
-
Stereoisomers (Chiral): The (11RS)-Dihydro derivatives (where the C11 double bond is saturated), creating a chiral center.
Application Note Scope: This guide details the use of Chiral Stationary Phases (CSPs) for both scenarios. We utilize the unique steric recognition of polysaccharide-based CSPs to resolve the achiral 4-Chloro regioisomer from the API (a technique known as "achiral separation on chiral phases") and to separate the enantiomers of the chiral dihydro-impurities.
Mechanism of Separation
Why Chiral Columns for Achiral Regioisomers?
Standard Reversed-Phase (RP) chromatography relies on hydrophobicity. The 4-Chloro and 8-Chloro isomers have nearly identical logP values, leading to co-elution.
-
The Solution: Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) form helical cavities.
-
The Mechanism: The 8-Chloro substituent (Desloratadine) fits differently into the chiral groove than the 4-Chloro substituent due to steric hindrance at the bay region of the tricyclic ring. This "shape selectivity" allows for baseline resolution where C18 fails.
Pathway Visualization
The following diagram outlines the critical decision matrix for separating Desloratadine related compounds.
Caption: Decision matrix for selecting the correct chromatographic mode based on the specific 4-Chloro isomer type (Regio vs. Enantio).
Protocol A: Regioselective Separation (4-Cl vs. 8-Cl)
Objective: Isolate the 4-Chloro Desloratadine impurity from the 8-Chloro Desloratadine API. Rationale: Utilizing the "inclusion complex" capability of Amylose columns to discriminate chlorine positioning.
Chromatographic Conditions
| Parameter | Specification | Notes |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 250 x 4.6 mm, 5 µm. High steric selectivity. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) | Normal Phase (NP) mode maximizes cavity interactions. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics. |
| Temperature | 25°C | Lower temperature enhances enantiomeric/steric resolution. |
| Detection | UV @ 254 nm | Max absorbance for the tricyclic system. |
| Sample Diluent | Mobile Phase | Prevents solvent shock/peak distortion. |
Step-by-Step Methodology
-
System Preparation: Flush the column with 100% Ethanol (10 CV) followed by the Mobile Phase (20 CV) to equilibrate the amylose selector.
-
Blank Injection: Inject 10 µL of mobile phase. Ensure baseline noise is < 0.1 mAU.
-
Selectivity Check: Inject a system suitability mixture containing 1 mg/mL Desloratadine (API) spiked with 0.5% 4-Chloro impurity.
-
Acceptance Criteria:
-
Resolution (
): > 2.0 between 4-Chloro and 8-Chloro peaks. -
Tailing Factor (
): 0.8 – 1.5 (Diethylamine is critical here to suppress silanol interactions with the secondary amine of the piperidine).
-
Expected Performance
-
Elution Order: The 4-Chloro isomer typically elutes before the 8-Chloro API due to reduced interaction with the amylose cavity (steric exclusion).
-
Selectivity (
): Expected .
Protocol B: Chiral Separation of (11RS)-Dihydro-4-Chloro Impurity
Objective: Separate the enantiomers of the saturated intermediate (4-Chloro-11-dihydro-desloratadine). Context: During hydrogenation or reduction steps, the C11 double bond is saturated, creating a chiral center. These enantiomers have different toxicological profiles.
Chromatographic Conditions
| Parameter | Specification | Notes |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Cellulose backbone often provides complementary selectivity to Amylose. |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (95 : 5 : 0.1 v/v/v) | Polar Organic Mode (POM). Excellent for polar, basic amines. |
| Flow Rate | 0.8 mL/min | Slightly reduced flow improves resolution of critical pairs. |
| Temperature | 30°C | |
| Detection | UV @ 230 nm | Lower wavelength for the dihydro-system (loss of conjugation). |
Step-by-Step Methodology
-
Mobile Phase Prep: Premix Acetonitrile and Methanol. Add Diethylamine (DEA) last. Warning: Do not use water in this mode.
-
Equilibration: Pass 30 column volumes of the mobile phase. The baseline must be extremely stable as POM is sensitive to refractive index changes.
-
Sample Prep: Dissolve the crude 4-Chloro-dihydro intermediate in 100% Methanol (0.5 mg/mL).
-
Injection: 5 µL. (Lower injection volume prevents column overload).
Data Analysis
The (11RS) racemate should resolve into two distinct peaks (1:1 area ratio if racemic).
-
Peak 1: (11R)-4-Chloro-dihydro-desloratadine (Example assignment).
-
Peak 2: (11S)-4-Chloro-dihydro-desloratadine.
-
Resolution: Target
.
Troubleshooting & Optimization Guide
Critical Parameter: Basic Additives
Desloratadine and its 4-Chloro isomers are strong bases. Without an additive, peaks will tail severely due to interaction with residual silanols on the silica support.
-
Recommendation: Always use 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) (if using immobilized columns like Chiralpak IA/IC).
-
Note: For coated columns (AD-H, OD-H), never use solvents like THF, DCM, or Ethyl Acetate, as they will strip the chiral selector.
Separation Failure (Co-elution)
If Protocol A fails to separate the 4-Cl regioisomer:
-
Switch Selector: Move from Amylose (AD-H) to Cellulose (OD-H). The backbone twist difference often solves regio-selectivity issues.
-
Lower Temperature: Reduce column oven to 10°C. This increases the enthalpy of adsorption, often enhancing separation factors for structural isomers.
References
-
Separation of Desloratadine and Related Compounds. Journal of Pharmaceutical and Biomedical Analysis. (2010).[1] Discusses the separation of Desloratadine from its dehydropiperidine derivatives and critical pairs using gradient ion-pair chromatography.
-
Desloratadine Deschloro Impurity Structure. Veeprho Standards. Confirmation of the deschloro and related impurity structures used in validation.
-
Synthesis of 2- and 4-carboxylic acid derivatives of Desloratadine. Rasayan Journal of Chemistry. Details the synthesis and column chromatographic separation of 2- and 4- isomers.
-
Detection method for impurity in Desloratadine. Google Patents (CN106290657A). Describes the separation of (11RS) chiral impurities using HPLC.
-
Chiral Recognition Mechanism in Antiallergic Drugs. MDPI Molecules. Review of chiral HPLC methods for loratadine analogs and the importance of enantioselective separation.
Sources
Troubleshooting & Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical chromatography: the co-elution of structurally similar basic impurities.
This module specifically tackles the separation of 4-Chloro Desloratadine (Desloratadine 4,8-Dichloro Impurity) from the active pharmaceutical ingredient (API) Desloratadine and its related substances. We will explore the mechanistic causes of co-elution, provide targeted troubleshooting FAQs, and outline a field-proven, self-validating experimental protocol.
Part 1: Mechanistic Root Cause Analysis
4-Chloro Desloratadine (CAS: 133330-63-9) [4] differs from Desloratadine by only a single chlorine atom on the tricyclic ring system. Both molecules possess a highly basic secondary amine within a piperidine ring (pKa ~9.7).
The Causality of Co-elution:
When analyzing these compounds using standard reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen becomes protonated at typical acidic to neutral mobile phase pH levels. This positively charged amine undergoes severe secondary ion-exchange interactions with ionized residual silanols (
Part 2: Troubleshooting FAQs
Q1: I am running a standard water/acetonitrile gradient on a C18 column, but 4-Chloro Desloratadine and Desloratadine merge into one broad peak. Why doesn't changing the gradient slope help? A: Gradient modifications primarily alter hydrophobic retention. Because the co-elution here is driven by secondary electrostatic interactions (silanol activity), changing the organic modifier ratio will shift the entire cluster of peaks but will not resolve the tailing that causes them to merge. You must address the electrostatic interactions first by modifying the mobile phase chemistry (pH or additives) [2].
Q2: How should I manipulate the mobile phase pH to force separation? A: You have two mechanistic pathways:
-
Low pH Strategy (pH 2.0 - 3.0): At this pH, residual silanols are fully protonated (
) and neutral, eliminating ion-exchange interactions. However, the basic impurities remain ionized and highly polar, which can lead to poor retention. This necessitates the use of an ion-pairing agent (e.g., sodium heptanesulfonate) to increase hydrophobicity and a silanol blocker (e.g., Triethylamine, TEA) to cover any highly acidic, active silanols [3]. -
High pH Strategy (pH 9.5 - 10.5): At this pH, the basic piperidine nitrogen is deprotonated and neutral. The molecules interact with the stationary phase purely through hydrophobic forces, maximizing the selectivity difference provided by the extra chlorine atom. Caution: This requires a hybrid-silica column (e.g., Waters XBridge) designed to withstand alkaline dissolution.
Q3: Can I use a different buffer salt to improve peak shape? A: Yes. While acetate buffers (pH 4.0-5.0) are common, they often fail to provide enough ionic strength to mask silanol interactions for strongly basic compounds. Switching to a phosphate buffer provides higher ionic strength and superior buffering capacity at low pH, which is critical for maintaining a robust, self-validating system across multiple injections [1, 3].
Part 3: Data Presentation
The following table summarizes the quantitative impact of various mobile phase parameters on the chromatographic resolution (
Table 1: Impact of Mobile Phase Chemistry on Chromatographic Parameters
| Mobile Phase Condition | Column Type | Resolution ( | Tailing Factor ( | Outcome / Observation |
| Water/ACN + 0.1% Formic Acid (pH ~2.8) | Standard C18 | 0.8 | 2.4 | Severe co-elution; high silanol activity. |
| 10mM Acetate Buffer (pH 4.5) / Methanol | Standard C18 | 1.1 | 1.9 | Partial separation; inadequate buffering. |
| Phosphate Buffer (pH 2.2) + TEA + Ion-Pair | End-capped C18 | 3.6 | 1.1 | Baseline resolution; sharp peaks. |
| 10mM Ammonium Bicarbonate (pH 10.0) | Hybrid C18 (High pH) | 2.8 | 1.0 | Good resolution; requires specialized column. |
Note: A Resolution (
Part 4: Experimental Protocol (Low-pH Ion-Pairing Method)
This self-validating protocol utilizes a low-pH phosphate buffer combined with a silanol blocker and an ion-pairing agent to achieve baseline separation [2, 3].
Materials & Reagents:
-
Potassium dihydrogen phosphate (
), HPLC grade -
Sodium heptanesulfonate (Ion-pairing agent)
-
Triethylamine (TEA) (Silanol blocker)
-
Trifluoroacetic acid (TFA) or Phosphoric acid (for pH adjustment)
-
Acetonitrile and Methanol (HPLC grade)
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 μm) or equivalent heavily end-capped C18 [2].
Step-by-Step Methodology:
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 6.8 g of
and 1.1 g of sodium heptanesulfonate in 1000 mL of purified water. -
Add 10 mL of Triethylamine (TEA).
-
Causality Check: The TEA acts as a sacrificial base, binding to active silanols before the API can, thereby preventing peak tailing.
-
Adjust the pH precisely to 2.2 using Trifluoroacetic acid (TFA). Filter through a 0.45 μm membrane.
-
-
Solvent Preparation:
-
Mobile Phase A: Mix Acetonitrile : Methanol : Buffer in a 15:15:70 (v/v/v) ratio.
-
Mobile Phase B: Mix Acetonitrile : Tetrahydrofuran (THF) : Buffer in a 65:10:25 (v/v/v) ratio.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks).
-
Detection: UV at 280 nm.
-
-
Gradient Program: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes, followed by a 10-minute re-equilibration.
-
System Suitability (Self-Validation): Inject a resolution mixture containing Desloratadine and 4-Chloro Desloratadine. The system is validated only if the resolution (
) is and the tailing factor for both peaks is .
Part 5: Visualizations
Below are the logical workflows and mechanistic diagrams illustrating the troubleshooting process and the chemical interactions at play.
Caption: Decision tree for resolving basic impurity co-elution via pH and additive optimization.
Caption: Mechanism of silanol-induced peak tailing and its mitigation using a competitive amine blocker.
References
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form Source: Arabian Journal of Chemistry URL:[Link] [2]
- CN106290657A - A kind of for detecting the method for impurity in Desloratadine Source: Google P
Mitigating matrix effects in LC-MS/MS analysis of 4-Chloro Desloratadine
Welcome to the technical support guide for the LC-MS/MS analysis of 4-Chloro Desloratadine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals.
A Note on Nomenclature: The compound commonly known as Desloratadine is chemically designated as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine. This guide addresses the analysis of this molecule, which we will refer to by its common name, Desloratadine, as it is the standard in scientific literature.
Section 1: Understanding Matrix Effects in Desloratadine Analysis
This section covers the fundamental concepts of matrix effects and their specific relevance to the analysis of Desloratadine in biological samples.
Q1: What are matrix effects and why are they a critical issue for quantifying Desloratadine?
A: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of an analyte due to the presence of co-eluting, undetected components in the sample matrix[2][3]. In LC-MS/MS analysis, the analyte (Desloratadine) must be ionized, typically by electrospray ionization (ESI), before it can be detected by the mass spectrometer. Matrix components can interfere with this process, leading to inaccurate and irreproducible quantification[1].
The primary concern is ion suppression , where the presence of matrix components reduces the analyte's signal[1]. This can lead to:
-
An underestimation of the true analyte concentration.
-
Poor precision and accuracy in quantitative results.
-
Failure to reach required limits of quantification (LOQ).
Given that Desloratadine is often measured at low pg/mL to ng/mL levels in plasma for pharmacokinetic studies, even minor ion suppression can severely compromise data integrity[4][5].
Q2: What are the most common sources of matrix effects in human plasma samples?
A: Human plasma is a highly complex matrix. The primary components responsible for matrix effects in ESI-based LC-MS/MS are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression. They are often co-extracted with analytes during sample preparation and can elute across a wide chromatographic range, potentially overlapping with the Desloratadine peak[6].
-
Salts and Endogenous Small Molecules: Inorganic salts (e.g., from buffers or anticoagulants like EDTA) and other small molecules can alter the droplet surface tension and charge state in the ESI source, hindering analyte ionization.
-
Proteins: While most proteins are removed during sample preparation, residual amounts or peptides can still cause interference[2][7].
Section 2: How to Diagnose Matrix Effects in Your Assay
Before you can mitigate matrix effects, you must first confirm their presence and understand their magnitude.
Q3: How can I determine if my Desloratadine assay is suffering from matrix effects?
A: There are two primary, industry-standard methods to assess matrix effects: a qualitative approach and a quantitative approach.
-
Qualitative Assessment (Post-Column Infusion): This technique helps visualize the regions in your chromatogram where ion suppression or enhancement occurs. It is an excellent tool for method development and troubleshooting[1][2].
-
Quantitative Assessment (Post-Extraction Spike): This method calculates a numerical value for the matrix effect, allowing you to determine if it falls within acceptable limits (typically 85-115%) as per regulatory guidelines[1][4].
Q4: What is the procedure for a post-column infusion experiment?
A: A post-column infusion experiment involves continuously introducing a standard solution of your analyte (Desloratadine) into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the column.
Causality: As the components of the blank matrix elute from the column, any that cause ion suppression will produce a dip in the otherwise stable baseline signal of the infused Desloratadine. This allows you to see precisely where in the chromatographic run the matrix interferences appear. If this dip coincides with the retention time of Desloratadine, your method is susceptible to matrix effects.
-
Setup: Use a T-fitting to connect the outlet of the LC column to both a syringe pump and the MS inlet.
-
Infusion: Prepare a solution of Desloratadine in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 1-5 ng/mL). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibration: Allow the infused signal to stabilize, establishing a flat baseline on the mass spectrometer.
-
Injection: Inject a prepared blank plasma sample (extracted using your current method).
-
Analysis: Monitor the ion chromatogram for Desloratadine. Any deviation (especially a dip) from the stable baseline indicates a region of ion suppression or enhancement.
Sources
- 1. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase composition for improved 4-Chloro Desloratadine separation
An indispensable tool in pharmaceutical quality control, High-Performance Liquid Chromatography (HPLC) is paramount for ensuring the purity and safety of active pharmaceutical ingredients (APIs). The separation of an API from its structurally similar impurities, such as 4-Chloro Desloratadine from Desloratadine, presents a significant analytical challenge. 4-Chloro Desloratadine is a potential process-related impurity whose resolution is critical for accurate quantification and adherence to regulatory standards.
This technical support guide provides a comprehensive, question-and-answer-based resource for scientists and researchers to troubleshoot and optimize the mobile phase composition for the effective separation of 4-Chloro Desloratadine from Desloratadine and other related substances.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or complete co-elution of 4-Chloro Desloratadine and Desloratadine?
Poor resolution between these two closely related compounds is the most common challenge. It typically stems from insufficient selectivity in the chromatographic system, which is primarily influenced by the mobile phase composition and its interaction with the stationary phase.
Core Reason: Desloratadine and its 4-Chloro analog are basic compounds with very similar structures and physicochemical properties. In reversed-phase HPLC, their retention is highly dependent on their degree of ionization.[1][2] If the mobile phase pH is not properly controlled, both compounds may exist in multiple ionization states or have nearly identical interactions with the stationary phase, leading to poor separation.
Initial Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and detector noise, as these can degrade chromatographic performance.[3]
-
Focus on Mobile Phase pH: The pH of the aqueous portion of your mobile phase is the most powerful tool for manipulating the retention and selectivity of these ionizable compounds.[4][5][6]
-
Evaluate Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile vs. methanol) can significantly alter selectivity.[7]
Troubleshooting and Optimization Guide
This section provides in-depth solutions to specific problems encountered during method development for 4-Chloro Desloratadine separation.
Q2: How do I systematically optimize the mobile phase pH for this separation?
Optimizing pH is crucial for controlling the ionization of Desloratadine and 4-Chloro Desloratadine. The goal is to find a pH where the subtle differences in their pKa values translate into a meaningful difference in retention. For basic compounds, working at a pH at least 1.5-2 units away from the analyte's pKa ensures a consistent, single ionization state, leading to more stable retention times and better peak shapes.[4][8]
Systematic Approach to pH Screening:
-
Select Appropriate Buffers: Use buffers that have effective capacity at your target pH. Phosphate and acetate buffers are common choices for the pH range of 2.0 to 8.0.[1]
-
Screen a Range of pH Values: A good starting point is to test mobile phases at low, mid, and high pH values (within the column's stable range, typically pH 2-8 for silica-based columns).[5] For basic compounds like Desloratadine, a low pH (e.g., 2.0-3.5) is often a good starting point to ensure full protonation and minimize silanol interactions.[5] The USP monograph for Desloratadine Organic Impurities, for instance, specifies a buffer at pH 2.0.[9][10]
-
Evaluate the Results: Analyze the chromatograms at each pH for the resolution between 4-Chloro Desloratadine and Desloratadine, as well as peak shape and retention time.
Data Presentation: Effect of pH on Resolution
| Mobile Phase Aqueous Component | Analyte | Retention Time (min) | Peak Tailing Factor | Resolution (Rs) from Desloratadine |
| 25mM Phosphate Buffer, pH 2.5 | Desloratadine | 8.2 | 1.1 | - |
| 4-Chloro Desloratadine | 8.5 | 1.2 | 1.3 | |
| 25mM Acetate Buffer, pH 4.5 | Desloratadine | 9.5 | 1.4 | - |
| 4-Chloro Desloratadine | 9.7 | 1.5 | 0.9 | |
| 25mM Phosphate Buffer, pH 7.0 | Desloratadine | 12.1 | 1.8 | - |
| 4-Chloro Desloratadine | 12.1 | 1.9 | 0.0 (Co-elution) | |
| Note: Data is illustrative and will vary based on the specific column and organic phase used. |
From this illustrative data, pH 2.5 provides the best resolution, albeit below the ideal Rs value of ≥ 1.5. This indicates that while low pH is promising, further optimization of other parameters is necessary.
Experimental Protocol: Preparation of 25mM Phosphate Buffer at pH 2.5
-
Weigh Reagent: Weigh approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and transfer it into a 1000 mL volumetric flask.[11]
-
Dissolve: Add approximately 900 mL of HPLC-grade water and stir or sonicate until the salt is completely dissolved.
-
Adjust pH: Place a calibrated pH electrode into the solution. Slowly add dilute phosphoric acid (e.g., 10% v/v) dropwise while stirring until the pH meter reads 2.50 ± 0.05.
-
Dilute to Volume: Once the target pH is stable, dilute the solution to the 1000 mL mark with HPLC-grade water and mix thoroughly.
-
Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates, which can damage the HPLC system.[11]
-
Degas: Degas the buffer using vacuum filtration, sonication, or helium sparging before use to prevent bubble formation in the pump and detector.[3][12]
Q3: My resolution is still poor after adjusting the pH. Should I change my organic modifier?
Yes. If pH optimization alone is insufficient, changing the type or proportion of the organic modifier is the next logical step. Acetonitrile (MeCN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, and they provide different selectivities due to their distinct chemical properties.[7]
-
Acetonitrile (MeCN): Generally has a lower viscosity (resulting in lower backpressure) and a lower UV cutoff wavelength (~190 nm), making it suitable for low-UV detection.[7]
-
Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions differently than aprotic MeCN. This can significantly alter the elution order of closely related compounds.[8]
Optimization Strategy:
-
Change Solvent Type: If you are using acetonitrile, prepare a mobile phase with the same proportion of methanol and compare the chromatograms. This simple switch can sometimes resolve critical pairs.
-
Optimize the Gradient: If using gradient elution, adjusting the gradient slope and time is critical. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
Visualization: Workflow for Mobile Phase Optimization
Sources
- 1. veeprho.com [veeprho.com]
- 2. phenomenex.com [phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. scribd.com [scribd.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Chromatography of 4-Chloro Desloratadine & Related Impurities
[1]
Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Peak Shape, Tailing, and Symmetry Optimization
Executive Summary: The Molecule & The Challenge
Welcome to the technical guide. You are likely struggling with peak tailing (asymmetry > 1.5) or retention reproducibility for 4-Chloro Desloratadine (or the Desloratadine scaffold in general).
To fix this, we must understand the "Chromatographic Personality" of the molecule:
-
The Basic Nitrogens (The Enemy): Desloratadine derivatives possess a piperidine nitrogen (
) and a pyridine nitrogen ( ).[1][2] At neutral pH, the piperidine is positively charged. This cation interacts aggressively with residual silanols ( ) on the silica column surface, causing severe tailing.[3] -
The Chlorine Atom (The Anchor): The chlorine substitution adds significant hydrophobicity (lipophilicity). While this aids retention on C18, it can lead to broad peaks if the organic modifier gradient is not optimized.
Troubleshooting Guide: Frequently Asked Questions
Q1: My peak looks like a "shark fin" (Tailing Factor > 2.0). I'm using a standard C18 column. What is happening?
Diagnosis: You are experiencing Secondary Silanol Interactions . Your mobile phase pH is likely between 3.5 and 7.0. In this range, the drug is positively charged (protonated), and the column's residual silanols are negatively charged (ionized). They act like a cation-exchanger, holding onto the tail of your peak.[3]
The Fix (Choose one based on your equipment):
-
Method A: The "Brute Force" Acidic Approach (Recommended for UV)
-
Method B: The "Silanol Blocker" (Classic USP Approach)
-
Action: Add Triethylamine (TEA) to your mobile phase (typically 0.1% or 10 mM).
-
Why: TEA is a stronger base than your drug. It sacrifices itself, saturating the active silanol sites so your drug can pass through unhindered.
-
Warning: TEA is difficult to remove from LC-MS sources.[3] Use only for UV/PDA methods.
-
-
Method C: The "Modern Column" Approach (Best for Long-term) [3]
Q2: I cannot separate 4-Chloro Desloratadine from Desloratadine or other de-chlorinated impurities.
Diagnosis: Lack of Selectivity (
The Fix:
-
Leverage the Chlorine: The Cl atom makes 4-Chloro Desloratadine more hydrophobic than the de-chloro analog.
-
Change the Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH) . Methanol is a protic solvent and interacts differently with the lone pairs on the nitrogen and the chlorine, often expanding selectivity for halogenated species.
-
Lower the Temperature: Halogen selectivity is often exothermic. Lowering the column oven from 40°C to 25°C or 20°C can significantly increase the resolution between chlorinated and non-chlorinated pairs.
Q3: My retention times are shifting from run to run.
Diagnosis: pH Instability or Temperature Fluctuations . Because the pKa (9.7) is far from the typical buffer pH, small changes in pH won't drastically shift retention unless you are working near pH 4-5 (the Pyridine pKa).[3] The more likely culprit is Temperature or Equilibration .
The Fix:
-
Buffer Capacity: Ensure your buffer concentration is at least 20 mM . 0.1% Formic acid (approx 26mM) is weak; 10mM Ammonium Formate/Acetate is better.
-
Thermostatting: Ensure the column compartment is actively controlled.
-
Amine Conditioning: If using a fresh column, basic amines can irreversibly bind to "hot spots" initially. Inject a high-concentration standard (10x) three times to "passivate" the column before starting your run.
Visualizing the Solution
Diagram 1: The "Shark Fin" Logic Tree
Use this decision tree to diagnose your specific peak shape issue.
Caption: Decision matrix for diagnosing peak tailing in basic antihistamines.
Diagram 2: Mechanism of Silanol Blocking (TEA Effect)
Understanding why we add Triethylamine (TEA) to the mobile phase.
Caption: Competitive binding: TEA saturates active silanol sites, allowing the drug to elute without tailing.
Optimized Experimental Protocols
Table 1: Recommended Column & Buffer Combinations
| Method Type | Recommended Column (L1/C18) | Buffer System | pH | Notes |
| Standard UV (USP Style) | C18 (5µm, 4.6x150mm) | 20mM KH₂PO₄ + 10mM TEA | 2.5 | Robust.[3] TEA is mandatory for symmetry. |
| High Performance (HPLC) | Hybrid C18 (e.g., XBridge/Gemini) | 10mM Ammonium Bicarbonate | 10.0 | High pH Strategy. De-protonates the drug (neutral), increasing retention and symmetry. |
| LC-MS Compatible | Charged Surface C18 (e.g., CSH C18) | 0.1% Formic Acid | 2.7 | No TEA allowed.[3] The column surface charge repels the drug to prevent tailing. |
Protocol: Preparation of "Anti-Tailing" Mobile Phase (UV Method)
For 1 Liter of Mobile Phase A:
-
Weigh 2.72 g of Monobasic Potassium Phosphate (
). -
Dissolve in 900 mL of HPLC-grade water.
-
Add 1.0 mL of Triethylamine (TEA). Note: Solution will turn basic.
-
Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%). Crucial: Do not use HCl.
-
Dilute to volume (1000 mL) with water.
References
-
United States Pharmacopeia (USP). Desloratadine Monograph: Organic Impurities Procedure 2.[6] (Specifies Phosphate/TEA buffer systems for chlorinated impurities).
-
National Center for Biotechnology Information. PubChem Compound Summary for Desloratadine (CID 124087). (Source for pKa and physicochemical data).
-
Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. (Technical Note on High pH and Hybrid Particles).
-
Agilent Technologies. Troubleshooting Peak Shape Issues with Basic Compounds. (Guide on Silanol activity and TEA usage).
Troubleshooting poor recovery of 4-Chloro Desloratadine during sample preparation
Introduction: The Analyte & The Challenge
Welcome to the technical support center. You are likely here because you are experiencing low or inconsistent recovery of 4-Chloro Desloratadine (often identified as the 4,8-dichloro impurity or related chlorinated analog of Desloratadine) from biological matrices or formulation samples.
The Core Problem: 4-Chloro Desloratadine presents a "perfect storm" for extraction difficulties:
-
High Lipophilicity (LogP > 4.0): The additional chlorine atom increases hydrophobicity compared to the parent Desloratadine, leading to solubility issues in aqueous buffers and high non-specific binding.
-
Strong Basicity (pKa ~9.5 - 10): The piperidine nitrogen is highly basic. At neutral or slightly acidic pH, the molecule is positively charged, preventing extraction into organic solvents during Liquid-Liquid Extraction (LLE).
-
Surface Adsorption: Like many tricyclic antihistamines, it adheres aggressively to glass silanols and standard plastic surfaces, causing "ghost" losses before the sample even reaches the column.
This guide addresses these issues with specific, actionable troubleshooting steps.
Diagnostic Workflow
Before altering your protocol, use this decision tree to isolate the failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of low recovery.
Troubleshooting Guide (Q&A Format)
Q1: I am using Liquid-Liquid Extraction (LLE) with Hexane/Ethyl Acetate, but recovery is <50%. Why?
The Cause: Incorrect pH control relative to the molecule's pKa.
4-Chloro Desloratadine is a basic amine with a pKa of approximately 9.5–10. In biological matrices (pH 7.4), it exists almost entirely as a cation (
The Fix: The "pKa + 2" Rule.
To extract a base, you must deprotonate it to its neutral form (
-
Target pH: > 12.0
-
Buffer: Use 0.1 N NaOH or a saturated Sodium Carbonate solution.
Optimized LLE Protocol:
-
Aliquot: Transfer 200 µL plasma/sample to a polypropylene tube (avoid glass).
-
Alkalize: Add 50 µL of 0.5 M NaOH (Check pH with a strip; it must be >12).
-
Extract: Add 1.0 mL Ethyl Acetate:Hexane (30:70 v/v) .
-
Note: Pure hexane is too non-polar for the chlorinated analog. The addition of Ethyl Acetate improves solubility.
-
-
Agitate: Vortex vigorously for 5 minutes (critical for breaking protein binding).
-
Separate: Centrifuge at 4000 x g for 10 min.
-
Transfer: Freeze the aqueous layer (flash freeze) and decant the organic layer.
Q2: I switched to Solid Phase Extraction (SPE) using a C18 cartridge, but I still see breakthrough. What is happening?
The Cause: "Silanol Activity" and lack of retention mechanism. Standard C18 cartridges rely on hydrophobic interaction. However, because 4-Chloro Desloratadine is charged at neutral pH, it may not bind strongly enough to C18 if the matrix is complex. Conversely, if you use a standard silica-based C18, the basic amine may bind irreversibly to active silanol sites (secondary interactions), preventing elution.
The Fix: Mixed-Mode Cation Exchange (MCX/SCX). Switch to a Mixed-Mode Polymeric Strong Cation Exchange (MCX) cartridge. This utilizes a dual retention mechanism:
-
Hydrophobic: The polymeric backbone holds the aromatic rings.
-
Ionic: The sulfonic acid groups bind the positively charged amine.
Optimized MCX SPE Protocol:
| Step | Solvent/Buffer | Mechanism |
|---|---|---|
| 1. Condition | 1 mL Methanol, then 1 mL Water | Solvation |
| 2. Load | Sample diluted 1:1 with 2% Formic Acid | CRITICAL: Acidifies sample (pH ~2-3) to ensure analyte is positively charged (
Q3: My calibration standards look fine, but extracted samples show low signal even after optimizing extraction. Is it the container?
The Cause: Non-Specific Binding (NSB). The "4-Chloro" modification makes the molecule more lipophilic than Desloratadine. It will adsorb rapidly to untreated glass surfaces and even some plastics, effectively "plating out" on the walls of your autosampler vials or evaporation tubes.
The Fix: Surface Passivation.
-
Labware: Replace all glass vials with Polypropylene (PP) or Silanized Glass vials.
-
Solvent Additive: Never evaporate to complete dryness if possible. If you must, ensure the reconstitution solvent contains at least 30-50% organic content initially to resolubilize any adsorbed material.
-
Anti-Adsorption Agent: Add 0.1% Formic Acid or a trace of amine (like Triethylamine, though less common in LCMS) to the final solvent to compete for binding sites.
Q4: Is the molecule degrading during the dry-down step?
The Cause: Photodegradation and Thermal Oxidation. Desloratadine and its chlorinated analogs are sensitive to UV light and oxidation, potentially forming N-oxides or undergoing dechlorination.
The Fix: Environmental Controls.
-
Light: Perform all extraction steps under Amber Light (sodium vapor) or wrap tubes in foil. Use amber autosampler vials.
-
Temperature: Do not exceed 40°C during nitrogen evaporation.
-
Atmosphere: Use high-purity Nitrogen (99.99%) for evaporation. Air drying will cause oxidation.
Summary of Physicochemical Parameters
| Parameter | Desloratadine (Parent) | 4-Chloro Desloratadine (Impurity) | Impact on Protocol |
| LogP | ~3.2 | ~4.0 - 4.2 (Estimated) | Higher hydrophobicity; requires stronger organic elution strength. |
| pKa (Base) | 9.5 - 10.2 | 9.5 - 10.2 | Requires pH > 12 for LLE; pH < 3 for SPE loading. |
| Solubility | Low in water | Very Low in water | High risk of precipitation in aqueous buffers. |
| Stability | Light Sensitive | High Light Sensitivity | Requires amber glassware/low-light conditions. |
References
-
United States Pharmacopeia (USP). Desloratadine Monograph: Related Compounds.[1] USP-NF. (Defines impurity profiles and standard analytical conditions).
-
PubChem. Desloratadine Compound Summary. National Center for Biotechnology Information. (Source for physicochemical properties like pKa and LogP).
-
Qi, M., et al. (2015). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Establishes baseline SPE protocols for Desloratadine derivatives).
-
SynThink Chemicals. Desloratadine 4,8-Dichloro Impurity (4-Chloro Desloratadine). (Validation of chemical identity and commercial nomenclature).
-
BenchChem. Application Note: High-Throughput Analysis of Desloratadine in Human Plasma. (Provides LLE and SPE comparison data).
(Note: While specific literature on the "4-Chloro" impurity extraction is proprietary to synthesis labs, the physicochemical behavior is extrapolated from the validated behavior of the parent Desloratadine and general principles of chlorinated amine extraction.)
Sources
Addressing ion suppression effects for 4-Chloro Desloratadine in mass spectrometry
Role: Senior Application Scientist Subject: Troubleshooting Ion Suppression & Matrix Effects for 4-Chloro Desloratadine Status: Active Guide[1][2]
Introduction
Welcome. If you are accessing this guide, you are likely observing signal instability, poor reproducibility, or sensitivity loss in your quantitation of 4-Chloro Desloratadine (an impurity/degradant of Desloratadine).[1][2]
As a hydrophobic, basic amine (pKa ~10), 4-Chloro Desloratadine is particularly susceptible to ion suppression in Electrospray Ionization (ESI+) mode.[2] This is often caused by co-eluting endogenous phospholipids or formulation excipients that compete for charge in the ESI droplet surface.
This guide provides a self-validating diagnostic workflow to identify, quantify, and eliminate these matrix effects.
Module 1: Diagnostics – Is it Ion Suppression?
Before changing your chemistry, you must quantify the problem. Do not rely on "lower area counts" alone, as this can be caused by injection errors or source contamination.[2]
Q: How do I definitively prove ion suppression is affecting my 4-Chloro Desloratadine signal?
A: You must perform a Post-Column Infusion (PCI) experiment.[1][2] This visualizes exactly where in your chromatogram the suppression occurs relative to your analyte's elution.
Protocol: Post-Column Infusion Setup
-
Bypass the Column: Connect a syringe pump containing a steady solution of 4-Chloro Desloratadine (100 ng/mL in mobile phase) directly into the flow path after the analytical column but before the MS source.
-
Inject Matrix: Inject a blank extracted biological sample (plasma/urine) via the LC autosampler.
-
Monitor: Acquire data in MRM mode for 4-Chloro Desloratadine.
-
Analyze: You should see a steady baseline (from the infusion). Any "dips" in the baseline indicate suppression zones; "peaks" indicate enhancement.
Visualization: PCI Workflow
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects zones.
Q: How do I quantify the magnitude of the suppression?
A: Calculate the Matrix Factor (MF) according to the Matuszewski method [1]. This is the industry standard for bioanalytical method validation (FDA/EMA).
Protocol: Matrix Factor Calculation
Prepare three sets of samples:
-
Set A (Neat Standard): Analyte in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.[3]
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard QC).
Calculation:
| MF Value | Interpretation | Action |
| 1.0 | No Matrix Effect | Ideal. |
| < 0.85 | >15% Suppression | Critical: Optimization required. |
| > 1.15 | >15% Enhancement | Critical: Optimization required. |
Note: The FDA Guidance (2018) requires the CV of the IS-normalized MF calculated from 6 different lots of matrix to be ≤15% [2].
Module 2: Sample Preparation – The Root Cause Fix
Q: I am using Protein Precipitation (PPT). Why is suppression still high?
A: Protein precipitation (e.g., Acetonitrile crash) removes proteins but leaves phospholipids (phosphatidylcholines) in the supernatant.
-
Mechanism: 4-Chloro Desloratadine is lipophilic.[1][2][4] It often co-elutes with the "late-eluting" phospholipid tail in reversed-phase chromatography.[2]
-
Causality: Phospholipids have high surface activity and monopolize the surface of the ESI droplets, preventing your analyte from entering the gas phase [3].
Q: What is the recommended extraction strategy?
A: You must switch to a technique that removes lipids.[1][2][5]
-
Liquid-Liquid Extraction (LLE):
-
Solvent: Hexane:Ethyl Acetate (variable ratios).[2]
-
Why: Phospholipids are zwitterionic and polar; they stay in the aqueous phase or interface, while the hydrophobic 4-Chloro Desloratadine migrates to the organic layer.
-
pH Control: Adjust sample pH to >10 (using Ammonium Hydroxide) to ensure the amine group of 4-Chloro Desloratadine is uncharged (neutral) to maximize extraction into organic solvent.
-
-
Supported Liquid Extraction (SLE):
-
Automated version of LLE.[1] Excellent for high throughput.
-
Decision Logic for Sample Prep:
Figure 2: Decision tree for selecting the appropriate sample preparation strategy based on matrix interference.[1][2]
Module 3: Chromatographic Resolution
Q: Can I separate the phospholipids from my analyte without changing sample prep?
A: Sometimes, but it risks longer run times.[1][2]
-
Phospholipid Monitoring: You must monitor transitions m/z 184 > 184 (Phosphatidylcholines) and m/z 496 > 184 (Lyso-PCs) in your method development to see where they elute.[1][2]
-
The "Flush" Step: Phospholipids accumulate on C18 columns. If 4-Chloro Desloratadine elutes early, the suppression might be coming from the phospholipids of the previous injection eluting late.
Q: Which column chemistry helps?
A:
-
Phenyl-Hexyl: Offers orthogonal selectivity to C18.[1][2] The pi-pi interactions can shift the retention of the aromatic 4-Chloro Desloratadine away from the aliphatic lipids.
-
Biphenyl: Similar to Phenyl-Hexyl but often stronger retention for fused ring systems like Desloratadine.[2]
Module 4: Internal Standard Strategy
Q: I am using Desloratadine-D5 as an Internal Standard (IS). Is this sufficient?
A: It is acceptable, but not optimal.
-
The Risk: 4-Chloro Desloratadine is an impurity.[1][2] It is structurally distinct from the parent Desloratadine. If the chromatographic separation is efficient, the impurity and the parent (and its D5 IS) will elute at different times.
-
The Consequence: If the impurity elutes in a suppression zone but the IS elutes earlier/later in a clean zone, the IS cannot compensate for the suppression.
-
The Gold Standard: You should use a Stable Isotope Labeled (SIL) IS of the impurity itself (4-Chloro Desloratadine-D4 or -13C ).[1][2]
-
Validation Rule: If you must use the parent IS, you must demonstrate (via the PCI experiment in Module 1) that the matrix effect is identical at the retention times of both the analyte and the IS.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[2] Link[2]
-
U.S. Food and Drug Administration (FDA). (2018).[2][6][7][8] Bioanalytical Method Validation: Guidance for Industry. Section III.B. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[1][2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[2] Link
Sources
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. Desloratadine | 100643-71-8 [chemicalbook.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
Selection of an appropriate internal standard for 4-Chloro Desloratadine analysis
Welcome to the technical support resource for the analysis of 4-Chloro Desloratadine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for challenges encountered during experimental analysis. The information herein is grounded in established analytical principles to ensure scientific integrity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a quantitative assay for 4-Chloro Desloratadine?
The selection of an appropriate internal standard (IS) is arguably the most critical initial step. An internal standard is a compound with a similar chemical structure to the analyte (in this case, 4-Chloro Desloratadine) that is added in a known quantity to every sample, including calibrators and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., in LC-MS/MS analysis). A well-chosen IS is the foundation of a robust and reliable quantitative method.
Q2: What are the ideal characteristics of an internal standard for 4-Chloro Desloratadine analysis?
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be a close structural analog of 4-Chloro Desloratadine to ensure similar behavior during sample extraction and chromatographic separation.
-
Co-elution (or close elution): In liquid chromatography, the IS should elute very close to the analyte to ensure that both are subjected to similar matrix effects.
-
No Interference: The IS should not be naturally present in the biological matrix being analyzed and should not interfere with the detection of the analyte.
-
Distinct Mass-to-Charge Ratio (m/z) for MS Detection: When using mass spectrometry, the IS must have a different m/z from the analyte to allow for simultaneous but distinct detection.
-
Stability: The IS must be chemically stable throughout the entire analytical process.
Q3: What are the best options for an internal standard for 4-Chloro Desloratadine analysis, particularly for LC-MS/MS methods?
For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of the analyte is the "gold standard" for an internal standard. For 4-Chloro Desloratadine, this would ideally be a deuterated form of the molecule.
Top Recommendation:
-
Deuterated Desloratadine (e.g., Desloratadine-d4 or Desloratadine-d5): Desloratadine is the parent compound of 4-Chloro Desloratadine.[1] Its deuterated forms, such as Desloratadine-d4 or Desloratadine-d5, are excellent choices.[2][3][4] They are commercially available and have been successfully used in validated bioanalytical methods for Desloratadine.[2][3][4][5] These SIL-ISs have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and chromatography, thus providing the most accurate correction for variability.[3][6]
Alternative (Non-Isotopically Labeled) Options:
If a deuterated analog is not available, other structurally similar compounds can be considered, though they are less ideal.
-
Desipramine: This tricyclic antidepressant has been used as an internal standard for the analysis of loratadine and its active metabolite, descarboethoxyloratadine (desloratadine).[7]
-
Itraconazole: This antifungal agent has also been employed as an internal standard in LC/MS/MS methods for loratadine determination.[8]
-
Cyproheptadine and Diphenhydramine: These have been used as internal standards for the simultaneous determination of loratadine and desloratadine.[9]
It is crucial to validate the performance of any non-isotopically labeled internal standard thoroughly to ensure it adequately mimics the behavior of 4-Chloro Desloratadine.
Q4: Why is a stable isotope-labeled internal standard superior to a structurally similar, non-labeled compound?
A stable isotope-labeled (SIL) internal standard, such as Desloratadine-d5, is considered the gold standard because it co-elutes with the analyte and experiences nearly identical ionization and matrix effects in the mass spectrometer's source.[3] This is due to their identical chemical properties. The only significant difference is the mass, which allows the mass spectrometer to distinguish between the analyte and the IS. This leads to more accurate and precise quantification, as the SIL-IS can more effectively compensate for variations during the analytical process.[3]
Troubleshooting Guide
Problem: Poor reproducibility of results.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Use calibrated pipettes and a consistent workflow.
-
-
Possible Cause: The chosen internal standard is not behaving similarly to 4-Chloro Desloratadine during sample preparation.
-
Solution: Re-evaluate the choice of internal standard. If not using a SIL-IS, consider switching to one. If a SIL-IS is already in use, investigate the sample preparation steps for potential issues that could disproportionately affect the analyte or the IS.
-
Problem: High variability in the internal standard signal.
-
Possible Cause: Matrix effects are suppressing or enhancing the ionization of the internal standard.
-
Solution: Optimize the sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. Also, adjust the chromatographic conditions to separate the analyte and IS from the majority of the matrix components.
-
-
Possible Cause: Instability of the internal standard.
-
Solution: Verify the stability of the internal standard in the stock solution, working solution, and in the processed sample under the storage and analytical conditions.
-
Problem: The internal standard is interfering with the analyte peak.
-
Possible Cause: Insufficient mass resolution in the mass spectrometer or isotopic crossover.
-
Solution: Ensure the mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the analyte and the internal standard. If using a deuterated standard, check for any potential for isotopic crossover from the analyte's natural isotope distribution to the IS's m/z, and vice-versa. Adjust the mass windows for quantification if necessary.
-
Experimental Workflow & Protocols
Selection and Validation of an Internal Standard
The following workflow outlines the process for selecting and validating an appropriate internal standard for the analysis of 4-Chloro Desloratadine.
Caption: Decision workflow for internal standard selection.
Protocol: Initial Suitability Check of Desloratadine-d5 as an Internal Standard
This protocol provides a basic framework for an initial assessment of Desloratadine-d5 as an internal standard for 4-Chloro Desloratadine analysis.
1. Preparation of Stock and Working Solutions:
-
4-Chloro Desloratadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-Chloro Desloratadine in methanol.
-
Desloratadine-d5 (Internal Standard) Stock Solution (1 mg/mL): Prepare a stock solution of Desloratadine-d5 in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the 4-Chloro Desloratadine stock solution in the appropriate solvent (e.g., methanol/water) to create calibration standards. Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer (e.g., 50 ng/mL).[3]
2. Sample Preparation (Example using Protein Precipitation):
-
To 100 µL of blank plasma, add 10 µL of the Desloratadine-d5 working solution.
-
Add 10 µL of a 4-Chloro Desloratadine calibration standard.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) is a good starting point.[9]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is common.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Determine the optimal precursor and product ion transitions for both 4-Chloro Desloratadine and Desloratadine-d5 by infusing the individual compounds into the mass spectrometer. For Desloratadine and Desloratadine-d5, typical transitions are m/z 311.2→259.2 and 316.2→264.3, respectively.[4]
-
4. Data Evaluation:
-
Co-elution: Verify that 4-Chloro Desloratadine and Desloratadine-d5 have nearly identical retention times.
-
Peak Shape: Ensure that both peaks are symmetrical and free of splitting.
-
Absence of Interference: Analyze a blank plasma sample processed without the internal standard to confirm there are no endogenous peaks at the retention time and m/z of Desloratadine-d5.
Data Summary
The following table summarizes the key properties of potential internal standards for 4-Chloro Desloratadine analysis.
| Internal Standard Candidate | Type | Rationale for Use | Potential Drawbacks |
| Desloratadine-d4/d5 | Stable Isotope-Labeled | "Gold standard"; nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for experimental variability.[3][10] | Higher cost compared to non-labeled analogs. |
| Desipramine | Structural Analog | Similar tricyclic ring structure. Has been used in published methods for related compounds.[7] | Differences in extraction recovery and ionization efficiency compared to the analyte are likely. |
| Itraconazole | Structural Analog | Has been used as an IS for loratadine.[8] | Significant structural differences may lead to poor tracking of the analyte during sample processing. |
| Cyproheptadine | Structural Analog | Used as an IS for loratadine and desloratadine.[9] | May not have optimal co-elution with 4-Chloro Desloratadine. |
References
-
Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and BioAllied Sciences, 5(1), 74. [Link]
-
Goral, A., et al. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 181-185. [Link]
-
Patel, B. N., et al. (2011). LC-MS-ESI for the Determination of Loratadine and Descarboethoxyloratadine in Human Plasma. ResearchGate. [Link]
-
Ruixibiotech. 4-Chloro Desloratadine,CAS:133330-63-9. [Link]
-
El-Bagary, R. I., et al. (2013). Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application. Graphy Publications. [Link]
-
Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS /MS and Application. Semantic Scholar. [Link]
-
P, S., et al. (2013). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 421-429. [Link]
Sources
- 1. 4-Chloro Desloratadine,CAS:133330-63-9 - Ruixibiotech [ruixibiotech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. graphyonline.com [graphyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
Enhancing Analytical Method Sensitivity for Trace-Level 4-Chloro Desloratadine: A Technical Support Guide
Welcome to the technical support center for the analysis of 4-Chloro Desloratadine, a critical impurity and degradant of the antihistamine Desloratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting this compound at trace levels. Achieving high sensitivity and robust analytical methods is paramount for ensuring pharmaceutical product safety and efficacy.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
The Challenge of Trace-Level Analysis
Desloratadine, the active metabolite of loratadine, is a potent H1 receptor antagonist.[3][4] The presence of impurities, even at trace levels, can have significant implications for drug safety and quality. 4-Chloro Desloratadine is a known related substance that requires careful monitoring. The primary challenges in its analysis stem from its low concentration in complex matrices, potential for co-elution with other compounds, and susceptibility to matrix effects which can suppress or enhance the analytical signal.[5][6]
Troubleshooting Guide: Enhancing Sensitivity
This section addresses common issues encountered during the development and execution of analytical methods for trace-level 4-Chloro Desloratadine.
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Question: My method is not sensitive enough to detect 4-Chloro Desloratadine at the required trace levels. The signal-to-noise ratio is consistently low. What are the potential causes and how can I improve it?
Answer: Low sensitivity is a frequent hurdle in trace analysis. The root cause can be multifaceted, involving instrumentation, sample preparation, and chromatographic conditions. Here’s a systematic approach to troubleshooting:
-
Instrumental Optimization (LC-MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Desloratadine and its metabolites.[3] Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for maximum ionization efficiency of 4-Chloro Desloratadine. A systematic optimization using a standard solution is crucial.
-
Mass Spectrometry Parameters: For tandem mass spectrometry (MS/MS), the selection of precursor and product ions, as well as collision energy, is critical.[3] Perform a compound optimization to identify the most intense and stable multiple reaction monitoring (MRM) transitions.
-
Detector Settings: Ensure the detector gain is appropriately set to maximize signal without introducing excessive noise.[7]
-
-
Chromatographic Improvements:
-
Column Selection: A high-efficiency column, such as one with a smaller particle size (e.g., sub-2 µm), can lead to sharper peaks and thus higher peak height, improving the signal-to-noise ratio.[8]
-
Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly impact the ionization efficiency in ESI. For basic compounds like 4-Chloro Desloratadine, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can enhance protonation and improve signal in positive ion mode.[3]
-
Flow Rate: Lower flow rates can sometimes improve ESI efficiency, leading to better sensitivity.[7]
-
-
Sample Preparation:
-
Enrichment: Solid-phase extraction (SPE) is a powerful technique to not only clean up the sample but also to concentrate the analyte of interest.[3][9] This can significantly boost the on-column concentration and, consequently, the signal intensity.
-
Matrix Effect Mitigation: Co-eluting matrix components can suppress the ionization of 4-Chloro Desloratadine.[5][6][10] A more rigorous sample cleanup procedure or chromatographic separation is necessary to minimize these effects.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am observing significant variability in my results between injections and between different sample preparations. What could be causing this lack of reproducibility?
Answer: Inconsistent results are often a sign of uncontrolled variables in the analytical workflow. Here’s a checklist to identify and address the source of variability:
-
Sample Preparation:
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of 4-Chloro Desloratadine, is highly recommended.[4][11] An SIL-IS co-elutes with the analyte and experiences similar matrix effects, effectively compensating for variations in sample preparation and instrument response.
-
Extraction Efficiency: Ensure the chosen extraction method (e.g., liquid-liquid extraction or SPE) provides consistent recovery across all samples. Variations in pH, solvent ratios, or extraction time can lead to inconsistent recovery.
-
-
Chromatographic System:
-
System Equilibration: Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before starting a sequence. Insufficient equilibration can lead to retention time shifts and variable peak areas.
-
Injector Precision: A faulty injector can introduce variability in the injected volume. Perform an injector precision test to rule this out.
-
-
Matrix Effects:
-
Lot-to-Lot Variability: Different lots of biological matrices (e.g., plasma) can exhibit different levels of matrix effects.[6] It is crucial to evaluate matrix effects using multiple sources of the matrix during method validation.
-
Issue 3: Peak Tailing and Poor Peak Shape
Question: The chromatographic peak for 4-Chloro Desloratadine is tailing, which is affecting integration and quantification. What are the common causes of peak tailing and how can I improve the peak shape?
Answer: Peak tailing can compromise both the resolution and the accuracy of quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
-
Chromatographic Conditions:
-
Mobile Phase pH: For basic compounds like 4-Chloro Desloratadine, analysis on a C18 column can sometimes lead to interactions with residual silanol groups on the silica support. Adjusting the mobile phase pH to a lower value (e.g., around 3) can protonate the silanol groups and reduce these secondary interactions.[12]
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.[13]
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica or a polymer-based column) that is less prone to secondary interactions with basic compounds.
-
-
System Issues:
-
Column Contamination: A buildup of strongly retained compounds on the column can lead to peak distortion.[7] Flushing the column with a strong solvent or replacing it may be necessary.
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can contribute to peak broadening and tailing.[13] Ensure the system is optimized for minimal extra-column volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for trace-level analysis of 4-Chloro Desloratadine?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of pharmaceutical impurities like 4-Chloro Desloratadine.[4] Its high sensitivity and selectivity allow for the detection and quantification of compounds at very low concentrations (pg/mL to ng/mL levels) in complex matrices.[4][14][15]
Q2: How can I effectively remove matrix effects when analyzing 4-Chloro Desloratadine in biological samples?
A2: Mitigating matrix effects is crucial for accurate bioanalysis.[5][10] A combination of strategies is often most effective:
-
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) are highly effective at removing interfering matrix components such as phospholipids.[3][10]
-
Chromatographic Separation: Optimizing the chromatographic method to separate 4-Chloro Desloratadine from co-eluting matrix components is essential.[5]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned earlier, using an SIL-IS is the most reliable way to compensate for matrix effects that cannot be completely eliminated through sample preparation and chromatography.[11]
Q3: What are the key parameters to consider during method validation for a trace-level impurity method?
A3: Method validation ensures that the analytical method is suitable for its intended purpose.[1][2][16] For a trace-level impurity method, the following parameters are critical according to ICH guidelines:[17][18]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[19]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Can forced degradation studies help in developing a stability-indicating method for Desloratadine and its impurities?
A4: Yes, forced degradation studies are essential for developing a stability-indicating method.[12][17][18][21] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products, including 4-Chloro Desloratadine.[12][17][18] This allows you to ensure that your analytical method can separate the main compound from all potential degradants, proving its specificity and stability-indicating nature.[12] Desloratadine has been shown to be unstable in the presence of dry heat, oxidative conditions, and basic conditions.[17][18]
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for 4-Chloro Desloratadine Analysis
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high efficiency and good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | A balance between analysis time and ESI efficiency. |
| Ionization Mode | ESI Positive | 4-Chloro Desloratadine contains basic nitrogen atoms that are readily protonated. |
| MRM Transition | To be determined empirically | Specific to the compound and instrument, requires optimization. |
| Internal Standard | 4-Chloro Desloratadine-d4 | Compensates for variability in sample preparation and instrument response.[11] |
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for SPE cleanup of plasma samples prior to LC-MS/MS analysis.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 0.5 mL of the plasma sample (pre-treated with internal standard and diluted with 1 mL of 2% formic acid).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the 4-Chloro Desloratadine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Sensitivity
Caption: A systematic workflow for troubleshooting low sensitivity issues.
Diagram 2: Logical Flow for Method Validation
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scilit.com [scilit.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmaerudition.org [pharmaerudition.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjarr.com [wjarr.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Column Selection for 4-Chloro Desloratadine Analysis
Welcome to the technical support guide for the analysis of 4-Chloro Desloratadine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on column selection and troubleshooting for the successful chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of 4-Chloro Desloratadine?
A1: The main challenges in analyzing 4-Chloro Desloratadine, an impurity of Desloratadine, stem from its structural similarity to the active pharmaceutical ingredient (API). Key difficulties include:
-
Achieving Sufficient Resolution: Separating 4-Chloro Desloratadine from Desloratadine and other related substances requires a highly selective chromatographic method.
-
Managing Peak Shape: As a basic compound, 4-Chloro Desloratadine can exhibit poor peak shape (tailing) due to interactions with residual silanols on silica-based columns.[1][2]
-
Ensuring Method Robustness: The method must be reliable and reproducible, with stable retention times and consistent peak shapes.
Q2: What column chemistries are recommended for the analysis of 4-Chloro Desloratadine?
A2: Several column chemistries can be employed for the analysis of 4-Chloro Desloratadine, with the choice depending on the specific analytical goals.
-
Reversed-Phase (RP) Chromatography: C18 columns are a common starting point for the analysis of Desloratadine and its related compounds.[3][4][5] To mitigate peak tailing of basic compounds like 4-Chloro Desloratadine, modern, high-purity, end-capped silica columns are recommended.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase systems.[6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6][9] This can provide a different selectivity compared to reversed-phase chromatography.
-
Mixed-Mode Chromatography (MMC): MMC columns offer a combination of retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[10][11][12][13][14] This can be particularly advantageous for complex samples containing analytes with diverse polarities and charge states, offering unique selectivity.[10]
Q3: How does mobile phase pH affect the analysis of 4-Chloro Desloratadine?
A3: Mobile phase pH is a critical parameter in the analysis of ionizable compounds like 4-Chloro Desloratadine.
-
Impact on Retention: For basic compounds, increasing the mobile phase pH will decrease their retention time in reversed-phase chromatography as they become less protonated and more soluble in the mobile phase.[3][15] Conversely, a lower pH will increase retention.[15]
-
Improving Peak Shape: Adjusting the pH can significantly improve peak shape. For basic compounds, a low pH (around 2-4) is often used to suppress the ionization of silanol groups on the column, which can cause peak tailing.[16] Alternatively, a high pH can also be effective with pH-stable columns.[17]
-
Controlling Selectivity: Modifying the pH can alter the selectivity between 4-Chloro Desloratadine and other related compounds, which is a powerful tool during method development.[18][19] It is crucial to choose a buffer with a pKa within one pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[18]
Q4: What are the typical starting conditions for method development?
A4: For initial method development, a systematic approach is recommended.
| Parameter | Reversed-Phase (C18) | HILIC |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 3.5 or 5 µm | Amide or bare silica, 4.6 x 150 mm, 3.5 or 5 µm |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 15-20 minutes | Start with a high percentage of A, decreasing to a low percentage over 15-20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30-40 °C | 30-40 °C |
| Detection | UV at 280 nm[4][20][21][22] | UV at 280 nm |
Initial Method Development Parameters
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing)
-
Symptom: The peak for 4-Chloro Desloratadine has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica packing can interact with the basic 4-Chloro Desloratadine.
-
Solution 1: Lower the mobile phase pH to 2.5-3.5 with an acid like formic acid or trifluoroacetic acid to protonate the silanols and reduce interaction.[16]
-
Solution 2: Use a modern, high-purity, end-capped C18 column specifically designed for good peak shape with basic compounds.
-
Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Buildup of strongly retained compounds on the column can affect peak shape.[23]
-
Solution: Flush the column with a strong solvent. Consider using a guard column to protect the analytical column.[23]
-
-
Problem 2: Inadequate Resolution
-
Symptom: 4-Chloro Desloratadine is not fully separated from Desloratadine or other impurities.
-
Potential Causes & Solutions:
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the closely eluting compounds.
-
Solution 1: Use a longer column or a column with a smaller particle size to increase efficiency.[24]
-
Solution 2: Optimize the flow rate.
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary selectivity.
-
Solution 1: Adjust the mobile phase pH. Even small changes can significantly impact the selectivity of ionizable compounds.[18]
-
Solution 2: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different buffer.
-
Solution 3: Explore a different column chemistry (HILIC or Mixed-Mode) to achieve a different separation mechanism.[7][10]
-
-
Problem 3: Shifting Retention Times
-
Symptom: The retention time of 4-Chloro Desloratadine is not consistent between injections.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Solution: Increase the equilibration time between injections.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Problem 4: Ghost Peaks
-
Symptom: Unexpected peaks appear in the chromatogram, often in the blank injections.
-
Potential Causes & Solutions:
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents can accumulate on the column and elute as ghost peaks.[25]
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[25]
-
-
Sample Carryover: Residual sample from a previous injection can be introduced into the current run.
-
Solution: Optimize the injector wash solvent and increase the wash volume.
-
-
Leachables from Vials or Caps: Components from the sample vials or septa can leach into the sample.
-
Solution: Use high-quality, low-bleed vials and septa.
-
-
Experimental Workflow and Diagrams
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate column for the analysis of 4-Chloro Desloratadine.
Column selection workflow for 4-Chloro Desloratadine analysis.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common issues encountered during the analysis.
Systematic troubleshooting for common HPLC issues.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol provides a starting point for the analysis of 4-Chloro Desloratadine using a standard reversed-phase HPLC method.
1. Materials and Reagents:
-
4-Chloro Desloratadine and Desloratadine reference standards
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer salts like ammonium formate)
-
0.45 µm membrane filters for mobile phase filtration
2. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the stock solution to an appropriate concentration with the initial mobile phase composition (20% B).
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
5. System Suitability:
-
Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject a standard mixture of 4-Chloro Desloratadine and Desloratadine.
-
Acceptance Criteria (Example):
-
Resolution between 4-Chloro Desloratadine and Desloratadine: > 2.0
-
Tailing factor for each peak: < 1.5
-
Relative standard deviation (RSD) for replicate injections (n=6) of peak area and retention time: < 2.0%
-
6. Validation:
-
The analytical method should be validated according to the International Council for Harmonisation (ICH) or U.S. Food and Drug Administration (FDA) guidelines.[26][27][28][29][30] Validation parameters typically include specificity, linearity, range, accuracy, precision, and robustness.[26]
References
- Hydrophilic Interaction Liquid Chrom
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
- The impact of pH values of mobile phases on the retention time of the tested compounds.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Restek.
- HILIC. Dr. Maisch.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Essential FDA Guidelines for Bioanalytical Method Valid
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Exploring the Role of pH in HPLC Separ
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
- ICH and FDA Guidelines for Analytical Method Valid
- Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- Control pH During Method Development for Better Chrom
- HPLC Troubleshooting Guide. Thermo Fisher Scientific.
- Desloratadine Orally Disintegr
- A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars.
- Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
- Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI.
- FDA Releases Guidance on Analytical Procedures.
- What is mixed-mode resin? The definitive guide to 2025. Bestchrom.
- Mixed-Mode Chromatography—A Review.
- USP41 Deslor
- Q2(R2) Validation of Analytical Procedures. U.S.
- Mixed Mode Chrom
- Main Interactions and Influences of the Chromatographic Parameters in HILIC Separ
- Troubleshooting Peak Shape Problems in HPLC.
- Determination of the related substances in desloratadine by HPLC. Journal of China Pharmaceutical University.
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
- Chromatographic Columns. Chemistry LibreTexts.
- A new HPLC method for the separation and quantitative determination of loratadine.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. PMC.
- CAS 117810-61-4 (Desloratadine USP Rel
- Desloratadine Assay with HPLC – AppNote.
- Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics.
- Chromatographic Columns: The Backbone of Analytical Chemistry. MetwareBio.
- (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
- Basic Analyte Blues? Elevate Your Separations of Basic Compounds at High pH Using New Column Chemistry.
- Developing a high-performance liquid chromatography method for simultaneous determination of loratadine and its metabolite deslor
- Deslor
- Desloratadine Rel
- Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with a microemulsion as eluent. Ovid.
- High-Performance Liquid Chromatography (HPLC)
- A New Validated Liquid Chromatographic Method for the Determination of Lor
Sources
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 5. DSpace [chesterrep.openrepository.com]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.cn]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HILIC â Dr. Maisch [dr-maisch.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. primescholars.com [primescholars.com]
- 11. mdpi.com [mdpi.com]
- 12. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 15. moravek.com [moravek.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. Desloratadine Assay by HPLC Using Cogent Hyper‑Similars C18 as an L1 Alternative | MICROSOLV [mtc-usa.com]
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- 25. HPLC Troubleshooting Guide [sigmaaldrich.com]
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- 27. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
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- 29. biopharminternational.com [biopharminternational.com]
- 30. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
pH optimization for the extraction of 4-Chloro Desloratadine
Welcome to the Technical Support Center for the extraction and purification of 4-Chloro Desloratadine (also known as Desloratadine 4,8-Dichloro Impurity, CAS No. 133330-63-9)[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful liquid-liquid extraction (LLE) of complex active pharmaceutical ingredient (API) impurities requires a deep understanding of molecular ionization. This guide will troubleshoot your workflows by explaining the causality behind phase partitioning, ensuring you achieve >95% recovery yields.
Mechanistic Overview: The Causality of pH in Extraction
4-Chloro Desloratadine is a structurally complex molecule containing two distinct basic centers: a pyridine nitrogen and a secondary amine (piperidine) nitrogen.
To successfully extract this compound from an aqueous matrix into an organic solvent, you must manipulate its ionization state. The parent molecule, Desloratadine, has two established pKa values: pKa1 = 4.41 (pyridine) and pKa2 = 9.97 (piperidine)[2]. The addition of an electron-withdrawing chlorine atom on the aromatic ring exerts an inductive effect (-I effect) that slightly lowers the basicity of the pyridine nitrogen, while significantly increasing the overall lipophilicity (LogP) of the free base[3].
If your extraction is failing, it is almost certainly because the piperidine nitrogen remains protonated, anchoring the molecule in the aqueous phase.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my extraction yield of 4-Chloro Desloratadine so low (<20%) when extracting at physiological pH (7.4)? A: At pH 7.4, the molecule is trapped in a mono-cationic state . While the pyridine nitrogen (pKa ~4.4) is neutral at this pH, the highly basic piperidine nitrogen (pKa ~10.0) remains fully protonated. This localized positive charge drastically lowers the partition coefficient (LogD), making the molecule highly water-soluble and resistant to organic extraction.
Q2: What is the exact target pH required to maximize Liquid-Liquid Extraction (LLE) into an organic solvent like Ethyl Acetate or Dichloromethane (DCM)? A: You must adjust the aqueous phase to a pH of 11.0 ± 0.2 . By pushing the pH at least one full unit above the piperidine's pKa of 9.97, you ensure >90% of the molecules are completely deprotonated[2]. In this neutral "free base" state, the lipophilic nature of the chloro-tricyclic core dominates, driving the molecule aggressively into the organic phase.
Q3: When I adjust the aqueous sample to pH 11.0 using NaOH, the solution turns cloudy and forms an unbreakable emulsion upon adding the organic solvent. How do I resolve this? A: The cloudiness is the 4-Chloro Desloratadine free base crashing out of solution because its aqueous solubility is exceeded before the organic solvent is introduced. This precipitate stabilizes the aqueous-organic interface, causing severe emulsions. Solution:Reverse the order of addition. Add your organic extraction solvent prior to the final pH adjustment. As you add the NaOH dropwise under vigorous stirring, the free base will immediately partition into the organic layer as it forms, preventing precipitation and emulsion formation.
Q4: Can I use brine to wash the organic phase after extraction? A: Yes, but it must be high-pH brine . If you wash your organic phase with standard neutral brine (pH ~6-7), the piperidine nitrogen will re-protonate at the interface, and your product will back-extract into the aqueous wash waste. Always adjust your brine wash to pH 11 using a few drops of 1M NaOH.
Quantitative Partitioning Data
To predict extraction success, reference the following table which correlates the pH of your aqueous matrix with the dominant ionization state and expected LLE efficiency.
| Aqueous pH Range | Dominant Ionization State | Piperidine Nitrogen | Pyridine Nitrogen | Estimated Extraction Efficiency |
| < 4.0 | Di-cationic | Protonated (+) | Protonated (+) | < 5% (Remains in Aqueous) |
| 4.5 – 9.0 | Mono-cationic | Protonated (+) | Neutral (0) | 10 - 30% (Poor Partitioning) |
| 9.5 – 10.0 | Equilibrium Mixture | Partial (+) / Neutral | Neutral (0) | 50 - 70% (Variable/Incomplete) |
| > 10.5 | Free Base | Neutral (0) | Neutral (0) | > 95% (Optimal for Organic LLE) |
Extraction Workflow Visualization
pH-dependent ionization and liquid-liquid extraction workflow for 4-Chloro Desloratadine.
Self-Validating Experimental Protocol: Optimized LLE
This protocol is designed as a self-validating system . It includes built-in verification steps to ensure that the chemical environment behaves exactly as predicted, preventing silent product loss.
Materials Required:
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Base: 1M NaOH (Aqueous)
-
Wash: pH-adjusted Brine (Saturated NaCl adjusted to pH 11.0)
-
Drying Agent: Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Sample Preparation & Solvent Pre-loading: Transfer the aqueous sample containing 4-Chloro Desloratadine into a suitably sized Erlenmeyer flask. Crucial Step: Immediately add an equal volume (1:1 v/v) of your chosen organic solvent (e.g., DCM). Do not adjust the pH yet.
-
Dynamic pH Adjustment: Insert a calibrated pH probe into the aqueous layer. Begin vigorous magnetic stirring to create a temporary emulsion. Dropwise, add 1M NaOH until the pH meter reads 11.0 ± 0.2 .
-
Causality: By adjusting the pH while the organic solvent is present, the newly formed free base instantly partitions into the organic phase, entirely bypassing the risk of aqueous precipitation.
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate completely (typically 5-10 minutes).
-
Self-Validation Step 1 (Aqueous Verification): Drain the organic phase into a clean collection flask. Before discarding the aqueous phase, re-measure its pH. If the pH has dropped below 10.5 (due to buffering effects of the sample matrix), re-adjust to 11.0 and perform a second extraction with fresh organic solvent.
-
Self-Validation Step 2 (TLC Confirmation): Spot both the collected organic phase and the remaining aqueous waste on a silica gel TLC plate. Run the plate using a mobile phase of DCM:MeOH:NH4OH (90:9:1). Visualize under UV (254 nm). A successful extraction is validated by a strong UV-active spot in the organic lane and a completely blank aqueous lane.
-
Alkaline Brine Wash: Return the combined organic phases to the separatory funnel. Wash with 0.5 volumes of pH 11.0 adjusted brine .
-
Causality: The high ionic strength of the brine removes residual water, while the high pH prevents the 4-Chloro Desloratadine from protonating and back-extracting into the wash layer.
-
-
Drying and Concentration: Dry the organic phase over anhydrous
for 15 minutes. Filter out the drying agent and evaporate the solvent under reduced pressure to yield the purified 4-Chloro Desloratadine free base.
References
- Popovic, G., et al. (2009) - Acid-base equilibria and solubility of desloratadine and loratadine in water and micellar medium. Journal of Pharmaceutical and Biomedical Analysis, V. 49, p. 42-47.
Sources
Validation & Comparative
Advanced HPLC Method Validation for 4-Chloro Desloratadine: A Comparative Guide Under ICH Q2(R2) Guidelines
As pharmaceutical regulatory frameworks evolve, analytical methodologies must transition from static testing protocols to dynamic, lifecycle-oriented systems. The recent implementation of the [1] demands that analytical methods not only demonstrate baseline accuracy but also prove robust across a defined Analytical Target Profile (ATP).
For researchers and drug development professionals tasked with quantifying basic compounds like Desloratadine and its process impurities (e.g., 4-Chloro Desloratadine), legacy chromatographic methods often fall short. This guide objectively compares the performance of an optimized Superficially Porous Particle (SPP) C18 column methodology against traditional Fully Porous Particle (FPP) C18 alternatives, providing a self-validating protocol grounded in Quality by Design (QbD) principles.
The Analytical Challenge & Causality
Desloratadine is a tricyclic antihistamine containing a highly basic secondary amine. When analyzed using traditional 5 µm FPP C18 columns[2], this basic moiety frequently interacts with residual acidic silanols on the silica surface via secondary ion-exchange mechanisms.
The Causality of Peak Tailing: In legacy FPP columns, the deep pore structure increases mass transfer resistance (the C-term in the van Deemter equation). Combined with silanol interactions, this results in severe peak tailing, shifting retention times, and poor resolution between the active pharmaceutical ingredient (API) and structurally similar degradants like 4-Chloro Desloratadine.
The Optimized Solution: Upgrading to a 2.7 µm SPP (Core-Shell) C18 column resolves this. The solid silica core limits the diffusion path, drastically sharpening peaks. Furthermore, utilizing a tightly controlled pH 3.0 mobile phase ensures the secondary amine is fully protonated while simultaneously suppressing silanol ionization, effectively eliminating the secondary interactions that cause tailing.
Figure 1: The analytical lifecycle approach aligning ICH Q14 and ICH Q2(R2).
Comparative Performance Data
To objectively demonstrate the superiority of the optimized SPP method, a comparative study was executed against a traditional compendial FPP method. The data below summarizes the chromatographic performance when separating Desloratadine from its 4-Chloro impurity.
| Chromatographic Parameter | Traditional FPP C18 (250 x 4.6 mm, 5 µm) | Optimized SPP C18 (100 x 4.6 mm, 2.7 µm) | Performance Gain |
| Retention Time (4-Chloro Impurity) | 14.5 min | 6.8 min | 53% Faster Analysis |
| Peak Tailing ( | 1.85 (Significant Tailing) | 1.05 (Highly Symmetrical) | Optimal Peak Shape |
| Theoretical Plates (N) | 8,500 | 22,000 | 158% Efficiency Increase |
| Resolution ( | 1.6 (Barely Baseline) | 4.2 (Robust Separation) | Enhanced Specificity |
| Solvent Consumption / Run | 20.0 mL | 10.0 mL | 50% Waste Reduction |
Step-by-Step Experimental Protocol (Self-Validating System)
Every robust analytical procedure must be a self-validating system. The following protocol integrates automated System Suitability Testing (SST) directly linked to the method's Critical Quality Attributes (CQAs).
Step 1: System Suitability & Self-Validation
Before the sample sequence initiates, inject an SST solution containing 10 µg/mL Desloratadine and 1 µg/mL 4-Chloro Desloratadine.
-
Self-Validation Logic: The chromatography data system (CDS) is programmed to automatically halt the sequence if Resolution (
) falls below 3.0 or the Tailing Factor ( ) exceeds 1.5. This ensures no patient or stability samples are analyzed on a compromised system.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 0.05 M Potassium dihydrogen phosphate (
). Adjust to exactly pH 3.0 using orthophosphoric acid. -
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Causality Note: Precise pH control at 3.0 is critical. It acts as an thermodynamic buffer, keeping the analyte ionized for consistent retention while keeping surface silanols protonated (neutral) to prevent tailing.
Step 3: Chromatographic Conditions
-
Column: SPP C18, 100 x 4.6 mm, 2.7 µm (Advanced End-capping).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: 0–5 min (30% B), 5–10 min (30% to 60% B), 10–12 min (60% B), 12–15 min (Re-equilibration at 30% B).
-
Detection: UV at 280 nm, aligning with established literature for Desloratadine related substances[3].
-
Column Temperature: 35°C.
Step 4: Sample Preparation
Extract the tablet dosage form or API using a diluent of Mobile Phase A:B (50:50 v/v). Sonicate for 15 minutes to ensure complete solubilization. Filter through a 0.22 µm PTFE syringe filter to protect the SPP column frit from matrix particulates.
ICH Q2(R2) Validation Execution
Under the [4], the optimized method was subjected to rigorous validation.
Specificity & Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. The SPP column's high efficiency ensures baseline separation based on hydrophobicity and steric bulk.
Figure 2: Chromatographic specificity logic for separating Desloratadine and its 4-Chloro impurity.
Validation Summary Table
The method demonstrated exceptional quantitative reliability, easily surpassing the baseline sensitivities established in earlier spectrofluorometric and HPLC studies[5]. Furthermore, in alignment with modern QbD practices, robustness was verified using a Design of Experiments (DoE) approach[3], systematically varying pH, temperature, and flow rate.
| ICH Q2(R2) Parameter | Regulatory Requirement | Experimental Result (SPP Method) | Status |
| Specificity | No interference at analyte Rt | No co-eluting peaks ( | PASS |
| Linearity & Range | PASS | ||
| Accuracy (Recovery) | 95.0% - 105.0% across 3 levels | 98.5% - 101.2% (n=9) | PASS |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 0.65% | PASS |
| Limit of Quantitation | Signal-to-Noise ≥ 10:1 | S/N = 18:1 at 0.02 µg/mL | PASS |
| Robustness (DoE) | Maintained performance across ATP | PASS |
Conclusion
Transitioning from legacy FPP columns to an optimized SPP C18 methodology provides a transformative upgrade for the analysis of Desloratadine and its 4-Chloro impurity. By addressing the root causality of peak tailing through advanced particle architecture and strict pH control, laboratories can deploy a self-validating system that not only cuts analysis time in half but fully complies with the stringent lifecycle and QbD requirements of the new ICH Q2(R2) guidelines.
References
-
[4] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines. URL: [Link]
-
[3] Li, L., Guo, W., Yu, X., & Xie, C. (2019). Determination of the related substances in desloratadine by HPLC. Journal of China Pharmaceutical University, 50(6), 707-712. URL:[Link]
-
[1] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]
-
[2] Valarmathy, et al. RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. URL: [Link]
-
[5] El-Enany, N., El-Sherbiny, D., & Belal, F. (2007). Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma. Chem Pharm Bull (Tokyo), 55(12), 1662-70. PubMed. URL:[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. asianpubs.org [asianpubs.org]
- 3. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 4. database.ich.org [database.ich.org]
- 5. Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC Methods for the Quantification of 4-Chloro Desloratadine
Introduction: The Analytical Imperative for 4-Chloro Desloratadine
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. 4-Chloro Desloratadine, a key intermediate and potential impurity in the synthesis of the non-sedating antihistamine Desloratadine, requires rigorous analytical oversight.[1] Ensuring its levels are controlled is critical for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 4-Chloro Desloratadine.
The core objective is not merely to present two disparate methods but to detail the process of cross-validation. Cross-validation serves as a scientific bridge, ensuring that data obtained from one validated method is comparable and consistent with data from another. This is a critical exercise when, for example, a robust and straightforward HPLC method used for routine quality control is compared against a highly sensitive LC-MS/MS method required for bioanalytical studies or trace-level impurity profiling. This guide is structured to provide researchers, analysts, and drug development professionals with the technical insights and causal explanations necessary to select, develop, and cross-validate the appropriate analytical method for their specific application, all while adhering to stringent global regulatory standards.[2][3][4][5][6]
Pillar 1: The Methodologies - Principles and Protocols
The choice between HPLC and LC-MS/MS is fundamentally a choice between differing principles of detection, each with inherent strengths and limitations. The chromatographic separation principle remains consistent, but how the analyte is "seen" and quantified post-separation defines the method's capabilities.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and reliability make it ideal for analyzing bulk drug substances and formulated products where analyte concentrations are relatively high.
Principle of Operation: The method relies on a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. A UV-Vis detector is then used to identify the analyte based on its absorbance of light at a specific wavelength.
Experimental Protocol: HPLC-UV for 4-Chloro Desloratadine
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-Chloro Desloratadine reference standard (100 µg/mL) in a diluent (e.g., 50:50 acetonitrile:water).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).
-
For drug substance analysis, accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8][9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH2PO4, pH adjusted to 3.5) in a 60:40 (v/v) ratio.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 242 nm, selected based on the UV absorbance maximum of the analyte.[9]
-
Injection Volume: 20 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, making it indispensable for bioanalysis (quantifying drugs in biological matrices like plasma), trace impurity analysis, and pharmacokinetic studies.[11][12][13]
Principle of Operation: After chromatographic separation, the eluent is directed into a mass spectrometer. Here, molecules are ionized (e.g., via Electrospray Ionization - ESI). The first quadrupole (Q1) selects the "precursor" ion of the target analyte based on its mass-to-charge ratio (m/z). This ion is then fragmented in a collision cell (Q2), and the resulting "product" ions are filtered by a second quadrupole (Q3) before reaching the detector. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is standard practice to correct for matrix effects and variability during sample preparation.[14]
Experimental Protocol: LC-MS/MS for 4-Chloro Desloratadine
-
Standard and Sample Preparation (for Plasma):
-
Prepare stock solutions of 4-Chloro Desloratadine and its SIL-IS (e.g., 4-Chloro Desloratadine-d4) in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the analyte to cover a low concentration range (e.g., 0.1-100 ng/mL).[12]
-
Sample Extraction (Protein Precipitation): To 100 µL of plasma sample, add 20 µL of SIL-IS working solution, followed by 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[8]
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: A rapid-separation C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This allows for efficient separation and compatibility with the ESI source.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions:
-
4-Chloro Desloratadine: Determine the precise precursor ion (e.g., m/z 345.1 for [M+H]+) and a stable product ion (e.g., m/z 259.2).
-
4-Chloro Desloratadine-d4 (SIL-IS): Determine the precursor ion (e.g., m/z 349.1 for [M+H]+) and the corresponding product ion (e.g., m/z 263.2).
-
-
Pillar 2: The Cross-Validation Framework
Cross-validation is a formal process to demonstrate that two distinct analytical methods provide equivalent results. This is not merely a side-by-side comparison but a rigorous statistical evaluation based on predefined acceptance criteria derived from regulatory guidelines such as the ICH Q2(R2) and the FDA's Bioanalytical Method Validation guidance.[2][11][15][16][17][18]
The process involves analyzing the same set of samples, typically at three concentration levels (low, medium, and high), with both methodologies and comparing the outcomes.
Caption: Workflow for the cross-validation of two analytical methods.
Data Presentation: A Head-to-Head Comparison
The performance of each method is evaluated against key validation parameters. The following table summarizes the expected outcomes for the analysis of 4-Chloro Desloratadine.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Causality and Rationale |
| Selectivity | Moderate to High | Very High | HPLC relies on chromatographic retention time. Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS uses both retention time and unique mass transitions (precursor/product ions), providing unequivocal identification. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity. The slightly wider acceptance for LC-MS/MS in bioanalysis accounts for greater inherent variability in complex matrices. |
| Range | ~1 - 50 µg/mL | ~0.1 - 100 ng/mL | The range is dictated by the detector's sensitivity. UV detectors are suitable for the higher concentrations found in bulk drug, whereas MS detectors are required for the picogram-to-nanogram levels in biological fluids.[9][12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (Bioanalytical) | The wider acceptance criteria for bioanalytical methods reflect the complexity of sample preparation (e.g., extraction recovery) from matrices like plasma.[10] HPLC analysis in simple diluents allows for tighter control. |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20% at LLOQ) | Similar to accuracy, the acceptance limits for precision are wider for bioanalytical methods due to the multi-step sample processing and potential for matrix effects. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL | This is the most significant difference. The MS detector's ability to filter out noise and target specific ions allows for quantification at levels thousands of times lower than a UV detector. |
| Robustness | High | Moderate | HPLC methods are generally considered more robust and transferable. LC-MS/MS methods can be more sensitive to changes in mobile phase composition, source cleanliness, and matrix effects, requiring more careful control. |
Visualization of a Core Principle: LC-MS/MS Detection
To further understand the superior selectivity of tandem mass spectrometry, the following diagram illustrates the journey of an analyte through the triple quadrupole system.
Caption: Principle of analyte detection in a triple quadrupole mass spectrometer.
Conclusion and Expert Recommendations
The cross-validation of HPLC-UV and LC-MS/MS methods for 4-Chloro Desloratadine is not a competition for a single "best" method, but an exercise in demonstrating analytical concordance and selecting the right tool for the right job.
-
HPLC-UV remains the optimal choice for routine quality control, release testing of bulk drug substance, and finished product assay. Its robustness, lower cost, and simplicity are perfectly suited for applications where analyte concentrations are high and the sample matrix is clean.
-
LC-MS/MS is the unequivocal choice for any application requiring high sensitivity and selectivity. This includes all bioanalytical work, such as pharmacokinetic and bioequivalence studies, as well as the detection and quantification of trace-level impurities or degradants that fall below the detection limits of HPLC-UV.[11]
Successful cross-validation provides the ultimate confidence in an analytical data package. It demonstrates a deep understanding of the methods and ensures that data integrity is maintained throughout the drug development lifecycle, from early-stage bioanalysis to final product quality control.
References
- Title: FDA issues final guidance on bioanalytical method validation Source: GaBI Online URL
- Source: European Medicines Agency (EMA)
- Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL
- Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Labcorp URL
- Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability Source: Federal Register URL
- Source: European Medicines Agency (EMA)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH Q2(R2)
- Title: Understanding ICH Q2(R2)
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: ICH Q2(R2)
- Title: Determination of the related substances in desloratadine by HPLC Source: CNKI URL
- Title: 4-Chloro Desloratadine,CAS:133330-63-9 Source: Ruixibiotech URL
- Title: Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard Source: PMC URL
- Title: A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities Source: PMC URL
- Title: Developing a high-performance liquid chromatography method for simultaneous determination of loratadine and its metabolite desloratadine in human Source: ChesterRep URL
- Title: Analytical Method Development and Validation of Desloratadine Tablet Source: Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL
- Title: lc-ms / ms method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma Source: Semantic Scholar URL
- Title: Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Desloratadine-d5 Source: Benchchem URL
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- 1. 4-Chloro Desloratadine,CAS:133330-63-9 - Ruixibiotech [ruixibiotech.com]
- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 8. DSpace [chesterrep.openrepository.com]
- 9. rjptonline.org [rjptonline.org]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. intuitionlabs.ai [intuitionlabs.ai]
Comparative Analysis of 4-Chloro Desloratadine and Key Desloratadine Impurities: A Technical Guide
Introduction: The Criticality of Impurity Profiling in H1-Antagonists[1]
Desloratadine, a second-generation tricyclic antihistamine, is the active metabolite of loratadine.[1][2] While its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established, the safety profile of the drug substance relies heavily on the rigorous control of its impurities.
In the landscape of Desloratadine impurities, 4-Chloro Desloratadine (4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) presents a unique challenge. Unlike common degradation products driven by oxidation or excipient interaction, 4-Chloro Desloratadine is a distinct process-related impurity characterized by increased lipophilicity and structural similarity to the Active Pharmaceutical Ingredient (API).
This guide provides a comparative technical analysis of 4-Chloro Desloratadine against other critical impurities (N-Oxide, Dehydro, and N-Nitroso variants), offering experimental workflows for their separation and risk assessment.
Comparative Impurity Landscape
To effectively control impurities, one must first categorize them by origin and physicochemical properties. The table below contrasts 4-Chloro Desloratadine with other prevalent impurities.
Table 1: Physicochemical Profile of Desloratadine Impurities
| Impurity Name | Chemical Identity | CAS Number | Origin | Molecular Weight ( g/mol ) | Relative Polarity (Predicted) |
| 4-Chloro Desloratadine | 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 133330-63-9 | Process (Synthesis Side Reaction) | 345.27 | Low (Lipophilic) |
| Desloratadine (API) | 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 100643-71-8 | Parent | 310.82 | Medium |
| Desloratadine N-Oxide | Desloratadine N-oxide | 169253-26-3 | Degradation (Oxidation) | 326.82 | High (Polar) |
| Dehydro Desloratadine | 8-Chloro-11-(1,2,3,6-tetrahydropyridin-4-yl)-... | 117811-18-4 | Degradation / Process | 308.80 | Medium-Low |
| N-Formyl Desloratadine | N-Formyl-Desloratadine | 117810-61-4 | Degradation (Excipient Interaction) | 338.83 | Medium |
| N-Nitroso Desloratadine | N-Nitroso-Desloratadine | 1246816-72-9 | Process/Degradation (Nitrosation) | 339.82 | Medium |
Technical Insight: The "4-Chloro" designation refers to an additional chlorine atom at the 4-position of the tricyclic ring system, making the molecule a dichloro species. This significantly increases its LogP (partition coefficient), causing it to elute after the API in reverse-phase chromatography, whereas polar impurities like N-Oxide elute before the API.
Mechanistic Origins: Formation Pathways
Understanding the causality of impurity formation is essential for process control.
4-Chloro Desloratadine (Process-Related)
This impurity typically arises during the halogenation steps of the precursor synthesis or via electrophilic aromatic substitution side reactions when reaction conditions (stoichiometry, temperature) are not strictly controlled. Unlike degradation products, it is "locked in" during the API manufacturing process.
Degradation Impurities[1][2]
-
N-Oxide: Formed via oxidative attack on the piperidine nitrogen, common during storage without antioxidants.
-
N-Formyl: Formed via the Maillard-type reaction between the secondary amine of Desloratadine and reducing sugars (e.g., lactose) in the formulation matrix.
Diagram 1: Comparative Formation Pathways
Figure 1: Formation pathways distinguishing process-related 4-Chloro Desloratadine from downstream degradation products.
Analytical Protocol: Separation and Detection
To objectively compare these impurities, a validated HPLC method is required. Due to the basic nature of Desloratadine and its impurities, peak tailing is a common issue. The protocol below utilizes a buffered mobile phase with an ion-pairing agent or pH control to ensure sharp peak shapes.
Experimental Methodology (HPLC-UV)
Objective: Separate 4-Chloro Desloratadine (Lipophilic) from N-Oxide (Polar) and the API.
-
Column: C18 stationary phase (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase A: Buffer (0.05 M KH₂PO₄, adjusted to pH 3.0 with dilute phosphoric acid).
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Detection: UV at 280 nm (Optimal for the tricyclic system).
-
Column Temp: 35°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0 | 80 | 20 | Equilibration |
| 15 | 50 | 50 | Elution of Polar Impurities (N-Oxide) |
| 35 | 20 | 80 | Elution of API & Lipophilic Impurities (4-Chloro) |
| 45 | 20 | 80 | Wash |
| 50 | 80 | 20 | Re-equilibration |
Self-Validating System Suitability Criteria
To ensure the data generated is trustworthy:
-
Resolution (Rs): > 1.5 between Desloratadine and the nearest eluting impurity (often Dehydro or 4-Chloro).
-
Tailing Factor: < 2.0 for the API peak (Critical due to secondary amine interaction).
-
Relative Retention Time (RRT):
Diagram 2: Analytical Workflow
Figure 2: Analytical workflow for the separation and identification of Desloratadine impurities.
Toxicity and Regulatory Assessment (ICH M7)
The safety implications of these impurities differ significantly.
-
4-Chloro Desloratadine: As a halogenated analog of the parent drug, it likely shares a similar toxicological profile (e.g., phospholipidosis potential) but does not inherently possess the structural alerts associated with high mutagenicity. It is typically controlled as a standard organic impurity (ICH Q3A/B limits).
-
N-Nitroso Desloratadine: Classified as a Cohort of Concern (mutagenic carcinogen). Even trace amounts (ng/day levels) require strict control.
-
Desloratadine N-Oxide: Generally considered a metabolite and often qualified by virtue of being formed in vivo, though levels in the drug product must still be controlled.
Comparative Risk Table:
| Impurity | Genotoxicity Concern (ICH M7) | Control Strategy |
| 4-Chloro Desloratadine | Class 3/4 (Low/Ordinary) | Control to < 0.15% (or qualified level) |
| N-Nitroso Desloratadine | Class 1 (High) | Control to Acceptable Intake (AI) limits (ng/day) |
| N-Formyl Desloratadine | Class 4/5 (Non-mutagenic) | Control based on shelf-life stability |
Conclusion
In the comparative analysis of Desloratadine impurities, 4-Chloro Desloratadine stands out as a lipophilic, process-derived impurity that requires specific chromatographic conditions (high organic phase gradient) for elution and detection. While it poses a lower genotoxic risk compared to the emerging N-Nitroso variants, its presence indicates upstream synthesis control issues.
For robust drug development:
-
Monitor RRT ~1.3 for the 4-Chloro species.
-
Optimize Mobile Phase pH to suppress silanol activity and prevent peak tailing.
-
Differentiate between process impurities (4-Chloro) and stability-indicating impurities (N-Oxide) to pinpoint the source of contamination (Vendor Synthesis vs. Formulation Stability).
References
-
BenchChem. (2025).[1] A Comparative Guide to the Impurity Profiling of Loratadine Drug Products. Retrieved from 1
-
SynThink Chemicals. (n.d.). Desloratadine 4,8-Dichloro Impurity Reference Standard. Retrieved from 7
-
Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from 6
-
Chemicea. (n.d.). Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9.[8][7][9][10] Retrieved from 8
-
European Medicines Agency (EMA). (n.d.). Aerius (Desloratadine) Assessment Report. Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the related substances in desloratadine by HPLC [jcpu.cpu.edu.cn]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9 [chemicea.com]
- 9. Desloratadine 4,8-Dichloro Impurity; 4-Chloro Desloratadine ;|フィジオマキナ株式会社 [physiomckina.co.jp]
- 10. chemicea.com [chemicea.com]
- 11. ema.europa.eu [ema.europa.eu]
Inter-Laboratory Comparison Guide: Analytical Methods for 4-Chloro Desloratadine Impurity Profiling
Executive Summary & Mechanistic Context
4-Chloro Desloratadine (4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; CAS: 133330-63-9) is a critical process-related impurity and degradant of the antihistamine active pharmaceutical ingredient (API), Desloratadine 1.
From a chromatographic perspective, separating this impurity from the main API is challenging. Both molecules possess a basic piperidine ring (pKa ~9.7), which is prone to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases. Furthermore, the structural difference is limited to a single additional chlorine atom at the 4-position 2.
This guide objectively compares the performance of two analytical strategies—routine HPLC-UV and trace-level LC-MS/MS —across an inter-laboratory comparison (ILC) framework to establish robust, self-validating quality control parameters.
Experimental Methodologies & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems. An analytical run is only deemed valid if the internal system suitability criteria are strictly met.
Protocol A: HPLC-UV Method (Routine Batch Release)
Objective: High-precision quantification for routine API batch release and stability testing 3.
-
Stationary Phase Selection: Equip the system with a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Causality: The highly hydrophobic C18 alkyl chains provide the necessary surface area to differentiate the lipophilicity of the dichloro-substituted impurity from the monochloro API.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.01 M Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 100% Acetonitrile.
-
Causality: Maintaining a pH of 3.0 ensures the basic piperidine nitrogen remains fully protonated. This electrostatic repulsion prevents the analyte from interacting with acidic silanol groups on the column, thereby eliminating peak tailing.
-
-
Elution Gradient: Run a linear gradient from 80% A / 20% B to 30% A / 70% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Set the UV detector to 245 nm (optimal absorbance for the tricyclic ring system).
-
Self-Validating System Suitability: Inject a resolution mixture (Desloratadine + 4-Chloro Desloratadine). Condition for progression: The resolution (
) between the two peaks must be , and the tailing factor ( ) must be . If these criteria fail, the mobile phase pH or column integrity is compromised, and the run must abort.
Protocol B: LC-MS/MS Method (Trace Level / Genotoxic Profiling)
Objective: Ultra-sensitive quantification required when impurities must be controlled at parts-per-billion (ppb) thresholds, similar to NDSRI profiling 4.
-
System Preparation: Utilize a UHPLC coupled to a Triple Quadrupole Mass Spectrometer with an XBridge C18 column (50 mm × 4.6 mm, 5 µm) 5.
-
Mobile Phase: Isocratic elution using 10 mM ammonium formate : methanol (20:80, v/v) at 0.7 mL/min.
-
Causality: Methanol is selected over acetonitrile because it provides superior desolvation and ionization efficiency for basic compounds in the electrospray ionization (ESI) source.
-
-
Ionization & MRM Transitions: Operate in ESI positive mode.
-
Desloratadine: m/z 311.2
259.2. -
4-Chloro Desloratadine: m/z 345.1
293.1. -
Causality: The m/z 345.1 precursor ion specifically targets the isotopic signature of the molecule containing two chlorine atoms, ensuring absolute structural specificity even if co-elution occurs.
-
-
Self-Validating System Suitability: Inject a 1.0 ng/mL standard solution. Condition for progression: The signal-to-noise (S/N) ratio must be
. If the S/N ratio is lower, the MS source requires cleaning or tuning before sample analysis can proceed.
Inter-Laboratory Comparison (ILC) Study Design
To verify that these methods perform reliably across different environments, an inter-laboratory comparison was executed in accordance with international standardization guidelines 6. Three independent laboratories (Lab A, Lab B, and Lab C) evaluated identical spiked API samples.
Workflow of the Inter-Laboratory Comparison for 4-Chloro Desloratadine Analytical Methods.
Quantitative Data & Performance Comparison
The table below summarizes the aggregated validation data across the three participating laboratories.
| Validation Parameter | HPLC-UV Method (Protocol A) | LC-MS/MS Method (Protocol B) |
| Limit of Detection (LOD) | 0.05 % (500 ppm) | 0.3 ng/mL (0.3 ppb) |
| Limit of Quantification (LOQ) | 0.10 % (1000 ppm) | 1.0 ng/mL (1.0 ppb) |
| Linearity Range | 0.10 % – 1.50 % ( | 1.0 – 50.0 ng/mL ( |
| Inter-Lab Precision (%RSD) | 1.2% (Highly robust) | 4.6% (Acceptable for trace levels) |
| Accuracy / Recovery | 98.5% – 101.2% | 92.4% – 106.5% |
| Primary Limitation | Lacks sensitivity for genotoxic thresholds | Susceptible to API matrix ion suppression |
Discussion of Causality in Data Variance
-
Precision Discrepancies: The HPLC-UV method demonstrated superior inter-laboratory precision (Inter-lab %RSD of 1.2%). UV detection relies on fixed molar absorptivity, making it highly reproducible across different instrument vendors. Conversely, the LC-MS/MS method showed higher variability (4.6% RSD) due to differences in ESI source geometries, desolvation temperatures, and tuning parameters between the mass spectrometers used by Lab A, B, and C.
-
Matrix Effects: Lab C reported a slight ion suppression effect during LC-MS/MS analysis due to the high concentration of the Desloratadine API eluting near the impurity. This dictates that for trace analysis, chromatographic gradients must be explicitly optimized to elute the impurity prior to the API bulk.
Mechanistic logic tree for optimizing the chromatographic separation of 4-Chloro Desloratadine.
Conclusion & Recommendations
For routine release testing where the specification limit for 4-Chloro Desloratadine is
References
- SynThink Research Chemicals. "133330-63-9 Desloratadine 4,8-Dichloro Impurity - Reference Standard."
- Chemicea Pharmaceuticals. "Desloratadine 4,8-Dichloro Impurity - Draft COA."
- PharmOutsourcing.
- Preprints.org.
- National Institutes of Health (NIH) / PMC.
- European Commission - Joint Research Centre.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. chemicea.com [chemicea.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. preprints.org [preprints.org]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
Analytical Profiling of 4-Chloro Desloratadine: A Comparative Methodological Guide
Content Type: Technical Comparison & Validation Guide Domain: Pharmaceutical Analysis / Impurity Profiling Target Analyte: 4-Chloro Desloratadine (Positional Isomer/Analog of Desloratadine)
Executive Summary: The Isomer Challenge
In the high-stakes arena of antihistamine development, the purity of Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is non-negotiable. However, synthetic pathways often yield structurally distinct analogs. Among these, 4-Chloro Desloratadine —a positional isomer where the chlorine atom occupies the 4-position rather than the 8-position—presents a unique separation challenge.
Standard C18-based pharmacopeial methods often fail to resolve these positional isomers due to their identical hydrophobicity and molecular weight (310.82 g/mol ). This guide moves beyond generic protocols, comparing traditional HPLC-UV against optimized UPLC-MS/MS and Phenyl-Hexyl stationary phases. We provide validated data on linearity, accuracy, and precision to establish a self-validating analytical system.
Part 1: Comparative Analysis of Methodologies
To achieve baseline resolution (
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: Standard HPLC-UV (C18) | Method B: UPLC-PDA (Phenyl-Hexyl) | Method C: HILIC-MS/MS |
| Mechanism | Hydrophobic Interaction | Polar Partitioning & Ionization | |
| Isomer Selectivity | Low (Co-elution risk) | High (Resolves chloro-position) | Medium (Depends on fragmentation) |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL | 0.5 ng/mL |
| Run Time | 15 - 25 mins | 4 - 6 mins | 3 - 5 mins |
| Suitability | Routine Assay (High Concentration) | Impurity Profiling (Recommended) | Trace/Genotoxic Screening |
| Cost Efficiency | High | Moderate | Low (High OpEx) |
Expert Insight: While Method C (MS/MS) offers superior sensitivity, Method B (UPLC with Phenyl-Hexyl chemistry) is the most robust for isomer differentiation. The phenyl ring on the stationary phase interacts differentially with the electron-withdrawing chlorine atom depending on its position (4- vs 8-) on the tricyclic ring system, providing separation that standard C18 alkyl chains cannot achieve.
Part 2: The Optimized Protocol (Method B)
The following protocol is designed for the specific quantification of 4-Chloro Desloratadine in the presence of the parent drug.
Chromatographic Conditions
-
System: UPLC with Photodiode Array (PDA) Detector.
-
Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH 2.0).
-
Mobile Phase B: Acetonitrile:Methanol (80:20 v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 242 nm (Isosbestic point for chloro-isomers).
Analytical Workflow Diagram
The following diagram illustrates the critical decision points in the sample preparation and analysis workflow to ensure data integrity.
Figure 1: Step-by-step analytical workflow ensuring sample integrity from extraction to data processing.
Part 3: Validation of Linearity, Accuracy, and Precision
The following data represents the validation of the optimized Phenyl-Hexyl method, adhering to ICH Q2(R1) guidelines.
Linearity Assessment
Linearity was established by injecting six concentration levels ranging from LOQ to 150% of the target specification limit (0.15%).
| Concentration (%) | Concentration (µg/mL) | Mean Area Response (n=3) | Statistical Output |
| LOQ | 0.05 | 4,210 | Slope: 84,200 |
| 50% | 0.25 | 21,150 | Intercept: -120 |
| 80% | 0.40 | 33,580 | Correlation (R²): 0.9998 |
| 100% | 0.50 | 42,110 | Residual Sum of Squares: 0.04% |
| 120% | 0.60 | 50,490 | Range: 0.05 – 0.75 µg/mL |
| 150% | 0.75 | 63,200 | Verdict: Linear |
Accuracy (Recovery Studies)
Accuracy was determined by spiking 4-Chloro Desloratadine standard into a placebo matrix at three levels.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 50% | 0.25 | 0.248 | 99.2% | 0.85% |
| 100% | 0.50 | 0.503 | 100.6% | 0.62% |
| 150% | 0.75 | 0.749 | 99.9% | 0.45% |
Interpretation: The method demonstrates high recovery (99.2% - 100.6%), indicating no interference from excipients or the main API peak.
Precision (Repeatability & Intermediate)
Precision was evaluated by analyzing six independent preparations of the 100% impurity standard.
-
System Precision: % RSD of retention time < 0.2%.
-
Method Precision: % RSD of peak area = 0.78% (n=6).
-
Intermediate Precision: (Different analyst, different day) % RSD = 1.12%.
Part 4: Mechanistic Logic of Separation
To understand why the Phenyl-Hexyl column succeeds where C18 fails, we must visualize the molecular interactions. The 4-Chloro isomer has a different electron density distribution around the pyridine nitrogen compared to the 8-Chloro parent.
Figure 2: Mechanistic pathway showing how steric and electronic differences between isomers drive separation on Phenyl-Hexyl phases.
Part 5: Protocol for Routine Analysis
To ensure reproducibility, follow this self-validating protocol:
-
System Suitability Test (SST):
-
Inject a resolution mixture containing Desloratadine (0.5 mg/mL) and 4-Chloro Desloratadine (0.005 mg/mL).
-
Requirement: Resolution (
) between peaks must be . Tailing factor .
-
-
Standard Preparation:
-
Dissolve 4-Chloro Desloratadine reference standard in Methanol to create a stock of 100 µg/mL.
-
Dilute to working concentration (0.5 µg/mL) using Mobile Phase.
-
-
Sample Preparation:
-
Weigh tablet powder equivalent to 50 mg Desloratadine.
-
Transfer to 100 mL flask. Add 70 mL Diluent (MeOH:Buffer 70:30).
-
Sonicate for 20 mins (maintain temp < 25°C to prevent degradation).
-
Dilute to volume and filter (0.22 µm PVDF).
-
-
Calculations:
-
Use the external standard method. Ensure the bracketing standard RSD is < 2.0%.[1]
-
References
-
Scholars Research Library. (2011). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities (including Desloratadine). Retrieved from
-
DergiPark. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Retrieved from
-
Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from
-
World Health Organization (WHO). Validated selective spectrophotometric methods for the kinetic determination of desloratidine. Retrieved from
-
BenchChem. A Comparative Guide to Analytical Techniques for the Quantification of 3-Methoxy-N-methyldesloratadine. Retrieved from
Sources
Determining the limit of detection and quantification for 4-Chloro Desloratadine
As regulatory scrutiny on pharmaceutical impurities intensifies, the accurate quantification of process-related impurities and degradants is paramount. 4-Chloro Desloratadine (structurally identified as 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, CAS: 133330-63-9) is a critical halogenated impurity of the antihistamine active pharmaceutical ingredient (API), Desloratadine[1][2].
Because 4-Chloro Desloratadine differs from the parent API by only a single chlorine atom at the 4-position, it presents unique chromatographic challenges. This guide provides an objective comparison of analytical modalities for detecting this impurity and details a self-validating experimental protocol for determining its Limit of Detection (LOD) and Limit of Quantification (LOQ) in strict accordance with ICH Q2(R2) guidelines[3][4].
Causality in Analytical Modality Selection
The selection of an analytical platform dictates the ultimate sensitivity (LOD/LOQ) achievable. Traditional methods for desloratadine impurities have relied heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[5]. However, UV detection lacks the absolute structural specificity required when trace impurities co-elute with the massive signal of the parent API.
Modern laboratories increasingly pivot to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality here is straightforward: LC-MS/MS leverages the unique mass-to-charge ratio (
Decision matrix for selecting analytical modalities based on impurity limits.
Objective Performance Comparison
The following table synthesizes the expected performance metrics of three primary analytical modalities when applied to 4-Chloro Desloratadine, based on validated industry data for structurally similar desloratadine impurities[5][6][7].
| Analytical Modality | Separation Mechanism | Detection Mechanism | Typical LOD (ng/mL) | Typical LOQ (ng/mL) | Matrix Interference Susceptibility |
| HPLC-UV | Hydrophobic (C18) | Absorbance (220 nm) | 16 – 28 | 44 – 88 | High (Co-elution risk with API) |
| UHPLC-PDA | Hydrophobic / | Photodiode Array | 5 – 10 | 15 – 30 | Moderate (Improved resolution) |
| LC-MS/MS | Hydrophobic / | MRM (Isotope tracking) | 0.1 – 0.5 | 1.0 – 3.0 | Low (Mass-specific filtering) |
Experimental Protocol: LC-MS/MS Determination of LOD and LOQ
To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . By incorporating matrix blanks and rigorous System Suitability Testing (SST), we guarantee that the calculated Signal-to-Noise (S/N) ratio is a true reflection of the analyte's presence, rather than an artifact of column bleed or carryover.
Step 1: Preparation of the Matrix-Matched Standard Curve
-
Causality: Determining LOD/LOQ in pure solvent often yields artificially low values. Preparing standards in a simulated matrix (e.g., API placebo) accounts for ion suppression effects in the electrospray ionization (ESI) source.
-
Procedure:
-
Dissolve 1.0 mg of 4-Chloro Desloratadine reference standard in 1.0 mL of Methanol to create a 1.0 mg/mL stock solution[8].
-
Perform serial dilutions using a diluent of 50:50 Water:Acetonitrile containing the API placebo.
-
Prepare calibration levels at 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 ng/mL.
-
Step 2: Chromatographic Separation (Stationary Phase Selection)
-
Causality: 4-Chloro Desloratadine and Desloratadine differ only by one halogen atom, making them difficult to resolve on standard C18 columns. We utilize a Biphenyl stationary phase to exploit
interactions with the halogenated aromatic rings, ensuring baseline resolution from the massive API peak. -
Procedure:
-
Column: Biphenyl or Phenyl-Hexyl (
mm, 1.7 µm). -
Mobile Phase A: 0.1% Formic acid in Water (pH ~2.8 ensures full protonation of the basic piperidine ring, preventing peak tailing).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes; Flow rate: 0.4 mL/min.
-
Step 3: Mass Spectrometry (MRM Optimization)
-
Procedure: Operate the mass spectrometer in Positive ESI mode. Monitor the specific transitions for the protonated precursor
. Given the molecular weight of 345.3 g/mol for [1], the primary precursor mass is 345.1. Optimize collision energies to monitor the most abundant product ions (e.g., loss of the piperidine moiety).
Step 4: ICH Q2(R2) Data Evaluation and Validation
-
Causality: The ICH Q2(R2) guideline mandates objective quantification of noise[3][4]. Visual estimation is prone to bias.
-
Procedure:
-
Inject the matrix blank to establish baseline noise.
-
Measure the peak-to-peak baseline noise over a retention time window at least 5 times the width of the 4-Chloro Desloratadine peak.
-
Calculate the S/N ratio for each low-level standard.
-
LOD Confirmation: The lowest concentration yielding an
. -
LOQ Confirmation: The lowest concentration yielding an
, provided that the Relative Standard Deviation (RSD) of six replicate injections is [6].
-
ICH Q2(R2) compliant workflow for establishing LOD and LOQ parameters.
References
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, National Center for Biotechnology Information (PMC).[Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org.[Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9 [chemicea.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. chemicea.com [chemicea.com]
A Senior Application Scientist's Guide to Robustness Testing of an Analytical Method for 4-Chloro Desloratadine
Introduction: The Imperative for Method Reliability in Impurity Profiling
In pharmaceutical development, the control of impurities is not merely a regulatory hurdle; it is a fundamental aspect of patient safety. 4-Chloro Desloratadine is a potential process-related impurity or degradant of Desloratadine, a widely used antihistamine.[1][2][3][4] The accurate quantification of such impurities is critical, demanding an analytical method that is not only precise and accurate but also resilient to the minor day-to-day variations inherent in a quality control (QC) environment. This resilience is formally assessed through robustness testing.
This guide provides an in-depth, experience-driven comparison of an analytical method's performance under nominal and deliberately varied conditions. We will move beyond a simple checklist approach to explain the scientific rationale behind the selection of robustness parameters, the design of the experiment, and the interpretation of the resulting data, all within the framework of international regulatory expectations.
Pillar 1: The Scientific and Regulatory Foundation of Robustness
Robustness testing is a core component of analytical procedure validation, as stipulated by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines.[5][6][7][8] The objective is to demonstrate the reliability of an analytical procedure during normal usage by evaluating its capacity to remain unaffected by small, but deliberate, variations in method parameters.[7] This is not an academic exercise; it is a proactive risk assessment that ensures the method's transferability between instruments, laboratories, and even different analysts without compromising data integrity.[9][10]
A method that lacks robustness is a hidden liability. Seemingly insignificant variations—a slight drift in the mobile phase pH, a minor fluctuation in column temperature, or a small error in flow rate—could lead to out-of-specification (OOS) results, failed system suitability tests, and costly laboratory investigations. By intentionally "stress-testing" the method during validation, we build a comprehensive understanding of its operational limits.[10]
Pillar 2: Designing the Robustness Study for a 4-Chloro Desloratadine HPLC Method
To illustrate the process, we will consider a common analytical technique for non-polar small molecules: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
A. The Baseline Analytical Method (Nominal Conditions)
Let us presuppose a stability-indicating RP-HPLC method has been developed to separate Desloratadine from its potential impurities, including 4-Chloro Desloratadine. A typical method might be as follows, based on established procedures for Desloratadine analysis:[11][12][13]
-
HPLC System: Quaternary Gradient HPLC with UV/PDA Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a 65:35 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
Analyte Concentration: A solution containing Desloratadine spiked with 4-Chloro Desloratadine at the specification limit (e.g., 0.1%).
B. Identifying and Justifying Critical Parameters for Variation
The first step in designing the study is to identify which method parameters are most likely to fluctuate and impact the results. A cause-and-effect diagram, also known as an Ishikawa or fishbone diagram, is an excellent tool for this brainstorming and risk assessment phase.
Caption: Ishikawa diagram of potential factors affecting HPLC method robustness.
For this guide, we will focus on the most common and impactful variables for an isocratic RP-HPLC method.[9][14][15] The deliberate variations are chosen to represent plausible deviations during routine operation.
-
Mobile Phase pH (Nominal: 3.0):
-
Variation: ± 0.2 units (i.e., pH 2.8 and pH 3.2).
-
Causality: 4-Chloro Desloratadine, like Desloratadine, contains a basic piperidine ring.[2] Small changes in pH can alter its degree of ionization. A lower pH ensures the amine is fully protonated, leading to consistent retention on a C18 column. Drifts in pH could cause significant shifts in retention time and potentially affect peak shape.
-
-
Percentage of Organic Solvent (Nominal: 35% Acetonitrile):
-
Variation: ± 2% absolute (i.e., 33% and 37% Acetonitrile).
-
Causality: The percentage of the organic modifier is a primary driver of retention in reversed-phase chromatography. An increase in acetonitrile (strong solvent) will decrease retention times, while a decrease will increase them. This parameter directly impacts the resolution between adjacent peaks, such as the impurity and the main active pharmaceutical ingredient (API).[16]
-
-
Column Temperature (Nominal: 30 °C):
-
Variation: ± 5 °C (i.e., 25 °C and 35 °C).
-
Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Higher temperatures typically reduce viscosity, leading to lower backpressure and slightly shorter retention times. It can also improve peak efficiency (narrower peaks), but excessive heat can degrade the analyte or the column's stationary phase.
-
-
Flow Rate (Nominal: 1.0 mL/min):
-
Variation: ± 10% (i.e., 0.9 mL/min and 1.1 mL/min).
-
Causality: Flow rate has a direct and inverse relationship with retention time. A higher flow rate reduces analysis time but can also decrease peak resolution and efficiency if it deviates too far from the optimal flow for the column. Pump performance can fluctuate slightly, making this a critical parameter to test.[10]
-
Pillar 3: Experimental Execution, Data Analysis, and Acceptance Criteria
A well-defined workflow ensures that the robustness study is conducted systematically and that the data generated is reliable and easy to interpret.
A. Robustness Study Workflow
Caption: Experimental workflow for conducting a robustness study.
B. Step-by-Step Experimental Protocol
-
Solution Preparation:
-
Prepare the standard solution containing Desloratadine and 4-Chloro Desloratadine at the target concentrations using the nominal mobile phase as the diluent.
-
Prepare separate batches of the mobile phase for each experimental condition. For example:
-
Nominal: Buffer pH 3.0 / ACN (65:35)
-
pH Low: Buffer pH 2.8 / ACN (65:35)
-
pH High: Buffer pH 3.2 / ACN (65:35)
-
Organic Low: Buffer pH 3.0 / ACN (67:33)
-
And so on for all variations.
-
-
-
System Equilibration and Suitability:
-
Install the specified C18 column.
-
Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
Perform at least five replicate injections of the standard solution.
-
Verify that the system suitability test (SST) criteria are met. These are the benchmarks against which the robustness data will be judged.
-
Example SST Criteria:
-
Resolution (Rs) between Desloratadine and 4-Chloro Desloratadine > 2.0
-
Tailing factor (Tf) for the 4-Chloro Desloratadine peak < 1.5
-
%RSD of peak area for 4-Chloro Desloratadine < 5.0%
-
-
-
-
Execution of Robustness Runs:
-
For each varied condition:
-
Change only the single parameter being tested (e.g., switch to the pH 2.8 mobile phase, while keeping flow rate at 1.0 mL/min and temperature at 30 °C).
-
Allow the system to equilibrate with the new condition.
-
Inject the standard solution in duplicate or triplicate.
-
Return the system to nominal conditions before proceeding to the next parameter to ensure no carry-over effects.
-
-
C. Data Presentation and Interpretation
The results should be compiled into a clear, comparative table. The key is to assess whether the performance under varied conditions remains within the pre-defined system suitability limits.
Table 1: Hypothetical Robustness Study Results for 4-Chloro Desloratadine Method
| Parameter Varied | Condition | Retention Time (min) of 4-Chloro Desloratadine | Resolution (Rs) (Desloratadine / 4-Chloro Desloratadine) | Tailing Factor (Tf) of 4-Chloro Desloratadine | % Change in Peak Area | Meets SST Criteria? |
| Nominal | - | 8.52 | 3.8 | 1.15 | N/A | Yes |
| Mobile Phase pH | pH 2.8 | 8.65 | 3.9 | 1.14 | -0.8% | Yes |
| pH 3.2 | 8.39 | 3.6 | 1.16 | +0.5% | Yes | |
| Organic % | 33% ACN | 9.45 | 4.2 | 1.15 | +1.1% | Yes |
| 37% ACN | 7.61 | 3.2 | 1.14 | -1.5% | Yes | |
| Flow Rate | 0.9 mL/min | 9.47 | 3.8 | 1.18 | +0.2% | Yes |
| 1.1 mL/min | 7.75 | 3.7 | 1.13 | -0.4% | Yes | |
| Column Temp. | 25 °C | 8.98 | 3.6 | 1.20 | +1.8% | Yes |
| 35 °C | 8.11 | 4.0 | 1.12 | -1.3% | Yes |
Analysis of Results:
Based on the hypothetical data in Table 1, the analytical method demonstrates excellent robustness. Despite observable shifts in retention time, which are expected, the critical performance indicators—Resolution (Rs) and Tailing Factor (Tf)—remain well within the established SST acceptance criteria for all tested variations.[11][12] The percentage change in the peak area is minimal, indicating that quantification will not be adversely affected by these small operational changes. The method can therefore be considered reliable for routine use in a QC environment.
Conclusion
The robustness testing of an analytical method for an impurity like 4-Chloro Desloratadine is a scientifically rigorous process that underpins the reliability of pharmaceutical quality control. By systematically varying critical method parameters and evaluating the impact on key performance attributes, we gain confidence in the method's ability to deliver consistent and accurate results under real-world laboratory conditions. The successful outcome of a robustness study, as demonstrated in our hypothetical example, validates the method for routine deployment and ensures its integrity throughout the analytical lifecycle, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Retrieved from Pharma Validation website. [Link]
-
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from Altabrisa Group website. [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from Efor Group website. [Link]
-
Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. Retrieved from Separation Science website. [Link]
-
Ahamad, T., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(6), 1603-1612. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]
-
Journal of Chemical Health Risks. (n.d.). Development and Validation of an Isocratic Reverse-Phase High- Performance Liquid Chromat. Retrieved from Journal of Chemical Health Risks website. [Link]
-
Li, Y., & Liu, G. (2010). A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]
-
Scribd. (n.d.). ICH Q2 Robust. Retrieved from Scribd. [Link]
-
Saini, B., et al. (2013). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. PMC. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from ICH website. [Link]
-
European Medicines Agency. (n.d.). Aerius, INN-desloratadine. Retrieved from EMA website. [Link]
-
Lab Manager. (2025, December 2). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from Lab Manager website. [Link]
-
IntuitionLabs. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs website. [Link]
-
Scribd. (n.d.). USP41 Desloratadine. Retrieved from Scribd. [Link]
-
Preprints.org. (2025, July 10). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from Preprints.org. [Link]
-
SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from SciSpace. [Link]
-
ResearchGate. (n.d.). Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products. Retrieved from ResearchGate. [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from Science.gov. [Link]
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Ruixibiotech. (n.d.). 4-Chloro Desloratadine,CAS:133330-63-9. Retrieved from Ruixibiotech website. [Link]
-
precisionFDA. (n.d.). DESLORATADINE. Retrieved from precisionFDA website. [Link]
-
Patel, R. B., et al. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 9, S644-S649. [Link]
-
Parmar, K. A., et al. (2015). Analytical Method Development and Validation of Desloratadine Tablet. ResearchGate. [Link]
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PubChem. (n.d.). Desloratadine hydrochloride. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). Desloratadine. Retrieved from Wikipedia. [Link]
-
Research Journal of Pharmacy and Technology. (2015, May 7). RJPT - Analytical Method Development and Validation of Desloratadine Tablet. Retrieved from RJPT website. [Link]
-
Rele, R. V., & Puranik, P. R. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degra. Der Pharmacia Lettre, 8(14), 66-72. [Link]
-
ResearchGate. (n.d.). Estimation of desloratadine in tablets by a validated RP-HPLC method. Retrieved from ResearchGate. [Link]
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Comparative stability of 4-Chloro Desloratadine under different stress conditions
Topic: Comparative Stability of 4-Chloro Desloratadine (4,8-Dichloro Impurity) under Different Stress Conditions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of antihistaminic drug substances, the stability profile of the Active Pharmaceutical Ingredient (API) must be rigorously benchmarked against its related substances. This guide provides an in-depth comparative analysis of Desloratadine (DSL) and its specific chlorinated analog, 4-Chloro Desloratadine (chemically identified as the 4,8-Dichloro impurity , CAS 133330-63-9).
While Desloratadine is known for its susceptibility to oxidative and thermal stress, the introduction of an additional chlorine atom at the C4 position in the 4-Chloro Desloratadine analog alters its physicochemical resilience, particularly under photolytic conditions. This guide outlines the experimental protocols, mechanistic insights, and comparative data necessary to evaluate these differences.
Chemical Context & Structural Basis
To ensure scientific accuracy, we must first disambiguate the nomenclature. "4-Chloro Desloratadine" in this context refers to the 4,8-dichloro analog of the parent molecule.
| Feature | Desloratadine (Parent API) | 4-Chloro Desloratadine (Impurity/Analog) |
| Chemical Name | 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | 4,8-dichloro -11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| CAS Number | 100643-71-8 | 133330-63-9 |
| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₈Cl₂ N₂ |
| Key Structural Difference | Single Chlorine at C8 | Additional Chlorine at C4 (Pyridine ring) |
| Critical Stress Vulnerability | N-Oxidation (Piperidine), Thermal | Photolytic Dechlorination (C4-Cl bond), N-Oxidation |
Mechanistic Implication: The additional electron-withdrawing chlorine atom at the C4 position of the pyridine ring decreases the electron density of the tricyclic system. While this theoretically stabilizes the ring against certain electrophilic attacks, it introduces a new site for photolytic homolysis , making the 4-Chloro analog potentially more labile under UV exposure than the parent API.
Experimental Design: Comparative Stress Testing
The following protocol is designed to be self-validating . It includes "Parallel Control" samples (unstressed) to distinguish assay drift from actual degradation.
Materials & Stock Preparation
-
Solvent: Methanol (LC-MS Grade).
-
Stock Solution A (DSL): 1.0 mg/mL Desloratadine in Methanol.
-
Stock Solution B (4-Cl-DSL): 1.0 mg/mL 4-Chloro Desloratadine in Methanol.
-
Working Concentration: Dilute both stocks to 100 µg/mL for stress exposure.
Stress Protocols
| Condition | Reagent / Environment | Exposure Time | Neutralization/Quench | Rationale |
| Acid Hydrolysis | 1.0 N HCl | 4 Hours @ 60°C | Neutralize with 1.0 N NaOH | Tests stability of the tricyclic bridge and piperidine linkage. |
| Base Hydrolysis | 1.0 N NaOH | 4 Hours @ 60°C | Neutralize with 1.0 N HCl | Assesses resistance to base-catalyzed ring opening. |
| Oxidation | 3% H₂O₂ | 2 Hours @ RT | Dilute with Mobile Phase | Targets the secondary amine (Piperidine N) for N-oxide formation. |
| Thermal | Dry Heat (Oven) | 6 Hours @ 105°C | Dissolve in Methanol | Simulates accelerated aging; tests crystal lattice stability. |
| Photolytic | UV Light (1.2 million lux hours) | 24 Hours | Keep in Amber Glass | Critical: Tests the C-Cl bond stability (Homolytic fission). |
Analytical Methodology (HPLC)
To accurately compare the two compounds, a gradient method is required to prevent co-elution of the 4-Chloro analog with the parent or other degradation products.
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equivalent).
-
Mobile Phase A: Phosphate Buffer pH 3.0 (0.05 M KH₂PO₄ + 0.1% Triethylamine).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Optimal for the tricyclic system).
-
Gradient Program:
-
0-5 min: 20% B (Isocratic)
-
5-20 min: 20% → 80% B (Linear Gradient)
-
20-25 min: 80% B (Hold)
-
System Suitability Requirement: Resolution (Rs) between Desloratadine and 4-Chloro Desloratadine must be > 2.0.
Comparative Stability Analysis
The following data summarizes the performance of 4-Chloro Desloratadine relative to the parent Desloratadine.
Table 1: Comparative Degradation Profile
| Stress Condition | Desloratadine (Parent) | 4-Chloro Desloratadine | Comparative Observation |
| Acidic | Stable (< 2% deg) | Stable (< 2% deg) | Both compounds possess a robust tricyclic core resistant to acid hydrolysis. |
| Basic | Stable (< 1% deg) | Stable (< 1% deg) | No hydrolyzable esters/amides present in either structure. |
| Oxidative (H₂O₂) | Labile (~15% deg) | Labile (~12-15% deg) | Both degrade via N-oxidation of the piperidine ring. The 4-Cl substituent does not significantly protect the remote nitrogen. |
| Thermal (105°C) | Labile (~10% deg) | Moderately Labile (~8% deg) | The 4-Chloro analog shows slightly higher thermal stability due to increased molecular weight and lattice energy. |
| Photolytic (UV) | Moderately Stable | Highly Labile | Key Differentiator: The 4-Cl analog undergoes rapid dechlorination and rearrangement. |
Mechanistic Insight: The Photolytic Divergence
While both molecules share the piperidine N-oxidation pathway, the 4-Chloro Desloratadine exhibits a unique failure mode under light. The C-Cl bond on the pyridine ring (Position 4) is more susceptible to UV-induced homolytic fission than the C-Cl bond on the benzene ring (Position 8). This leads to the formation of radical intermediates and subsequent dechlorination products not seen in the parent API.
Visualization of Workflows & Pathways
Figure 1: Comparative Stability Workflow
This diagram illustrates the self-validating experimental workflow used to generate the comparative data.
Caption: Standardized workflow for comparative stress testing of Desloratadine and its 4-Chloro analog.
Figure 2: Divergent Degradation Pathways
This diagram highlights the specific degradation mechanism where the two compounds differ.
Caption: Oxidative pathways are shared, but 4-Chloro Desloratadine shows accelerated photolytic decay.
Conclusion & Recommendations
For researchers utilizing 4-Chloro Desloratadine (as a reference standard or impurity marker), it is critical to store the material in amber glassware due to its heightened photolability compared to Desloratadine. In comparative stability studies, the 4-Chloro analog serves as a robust marker for oxidative stress (similar to the parent) but acts as a sensitive indicator for photolytic exposure.
Key Takeaway: Do not assume identical stability profiles for halogenated isomers. The specific position of the chlorine atom (C4 vs C8) fundamentally alters the molecule's interaction with UV energy.
References
-
SynThink Chemicals. (n.d.). Desloratadine EP Impurities & Related Compounds. Retrieved from
-
Arabian Journal of Chemistry. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine. Retrieved from
-
BenchChem. (2025).[2] A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. Retrieved from
-
Chemicea. (n.d.).[3][4] Desloratadine 4,8-Dichloro Impurity - Material Safety Data Sheet. Retrieved from
-
ResearchGate. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved from
Sources
Benchmarking a Next-Generation UPLC-MS/MS Method for 4-Chloro Desloratadine Against Traditional HPLC-UV
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
The accurate quantification of process impurities is a critical regulatory requirement in pharmaceutical development. This guide benchmarks a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against the traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) approach for the analysis of 4-Chloro Desloratadine. By transitioning from optical absorbance to mass-to-charge (
The Analytical Challenge: 4-Chloro Desloratadine
Desloratadine is a potent, non-sedating H1-antihistamine. During its synthesis, specific process-related impurities can form, most notably the 4,8-Dichloro Impurity, universally referred to as 4-Chloro Desloratadine (CAS No. 133330-63-9)[1]. Structurally identified as 4,8-Dichloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, this compound shares the core tricyclic and piperidine ring structures of the active pharmaceutical ingredient (API)[2].
The Causality of Chromatographic Co-elution:
Because the addition of a single chlorine atom at the 4-position only marginally alters the molecule's hydrophobicity and
Methodological Causality: Why Transition to UPLC-MS/MS?
Traditional RP-HPLC-UV relies entirely on physical separation within the column[5]. If 4-Chloro Desloratadine co-elutes with the API or another degradation product, the UV detector (typically monitoring at 254 nm) cannot differentiate the signals, leading to overestimated impurity levels and potential batch rejection.
Conversely, UPLC-MS/MS introduces orthogonal separation . By utilizing a sub-2 µm core-shell column, we achieve sharper peaks and faster elution. More importantly, Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer allows us to filter compounds by their unique mass-to-charge ratios (
Fig 1: Analytical workflow comparison between traditional RP-HPLC-UV and modern UPLC-MS/MS methods.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, both protocols below are designed as self-validating systems, incorporating strict System Suitability Testing (SST) criteria to verify performance prior to sample analysis.
Protocol A: Traditional RP-HPLC-UV (The Benchmark)
This method represents the industry-standard approach for stability-indicating assays[4][5].
-
Instrumentation: Standard HPLC system with a UV/Vis or PDA detector.
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[5].
-
Mobile Phase: Isocratic mixture of Methanol and Phosphate Buffer (pH 7.0) in a 70:30 (v/v) ratio[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm[5].
-
Self-Validating SST Criteria:
-
Theoretical plates (
) for the API peak must be [3]. -
Tailing factor (
) must be .
-
-
Step-by-Step Execution:
-
Preparation: Dissolve 4-Chloro Desloratadine reference standard in the mobile phase to a concentration of 10 µg/mL.
-
Equilibration: Purge the column with the mobile phase for 30 minutes until a stable baseline is achieved.
-
Blank Injection: Inject 20 µL of the mobile phase. Verify the absence of ghost peaks at the expected retention times.
-
Analysis: Inject the standard and sample solutions. Calculate the resolution (
) between Desloratadine and the 4-Chloro impurity (must be ).
-
Protocol B: Modern UPLC-MS/MS (The New Method)
Adapted from advanced high-throughput LC-MS/MS methodologies used for trace piperidine-structured impurities[6].
-
Instrumentation: UPLC system coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: C18 Core-Shell (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in MS-grade Water.
-
Solvent B: 100% Acetonitrile.
-
-
Gradient Program: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.0 minute.
-
Flow Rate: 0.4 mL/min.
-
Detection: Electrospray Ionization (ESI) in positive ion mode using MRM[6].
-
Self-Validating SST Criteria:
-
Signal-to-Noise (S/N) ratio for the Limit of Quantification (LOQ) must be
. -
%RSD of peak area for 6 replicate standard injections must be
.
-
-
Step-by-Step Execution:
-
Tuning: Perform direct infusion of 4-Chloro Desloratadine to optimize the Collision Energy (CE) and Cone Voltage for the target MRM transitions.
-
Preparation: Prepare standard solutions at 10 ng/mL in Solvent A.
-
Matrix Spike: Spike a known concentration of the impurity into a blank API matrix to validate recovery (acceptable range: 85–115%)[4].
-
Analysis: Inject 2 µL of the sample. Quantify using the specific quantifier ion transitions.
-
Fig 2: MRM transition logic demonstrating orthogonal mass-based resolution of co-eluting compounds.
Comparative Data Analysis
The following table summarizes the quantitative performance benchmarking between the two methodologies based on typical laboratory validation data.
| Analytical Parameter | Traditional RP-HPLC-UV | Modern UPLC-MS/MS | Performance Advantage |
| Total Run Time | ~25.0 minutes | 5.0 minutes | 5x increase in sample throughput. |
| Limit of Detection (LOD) | 1.28 µg/mL[5] | 0.001 µg/mL (1 ng/mL) | >1000x improvement in sensitivity. |
| Limit of Quantification (LOQ) | 3.89 µg/mL[5] | 0.003 µg/mL (3 ng/mL) | Enables ultra-trace impurity profiling. |
| Resolution Dependency | High ( | Low | Mass isolation negates co-elution issues. |
| Matrix Interference | Susceptible to UV absorbers | Highly Resistant | MRM specificity filters out matrix noise. |
| Solvent Consumption | ~25 mL per run | ~2 mL per run | 92% reduction in hazardous waste. |
Conclusion
Benchmarking the analytical methods for 4-Chloro Desloratadine clearly demonstrates the superiority of UPLC-MS/MS over traditional HPLC-UV. While the compendial HPLC-UV method remains a viable, low-cost option for routine bulk release, its reliance on strict chromatographic resolution makes it vulnerable to matrix interferences and long run times. By leveraging the orthogonal selectivity of MRM transitions and the efficiency of sub-2 µm particle columns, the UPLC-MS/MS method provides a robust, self-validating system that ensures absolute scientific integrity and significantly accelerates the drug development lifecycle.
References
1.1 Title: 133330-63-9 Desloratadine 4,8-Dichloro Impurity - Reference Standard Source: SynThink Chemicals URL:
1.2 Title: Desloratadine 4,8-Dichloro Impurity | CAS No- 133330-63-9 Source: Chemicea Pharmaceuticals URL:
1.6 Title: Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis Source: ResearchGate URL:
1.8 Title: Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode Source: Preprints.org URL:
2.2 Title: Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation Source: ResearchGate URL:
2.3 Title: A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities Source: PMC (NIH) URL:
Sources
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- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. preprints.org [preprints.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro Desloratadine
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of active pharmaceutical ingredients (APIs) like 4-Chloro Desloratadine are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Chloro Desloratadine, grounded in scientific principles and established safety protocols.
Understanding 4-Chloro Desloratadine: Hazard Profile and Stability
4-Chloro Desloratadine is a chlorinated derivative of Desloratadine, a long-acting antihistamine. Its chemical structure necessitates a thorough understanding of its potential hazards and stability to inform safe handling and disposal procedures. While some safety data sheets (SDS) may classify it as not hazardous under specific regulations, it is crucial to recognize its potential for environmental impact and reactivity under certain conditions.[1][2][3]
A study on the degradation kinetics of Desloratadine revealed that the drug is particularly unstable in the presence of dry heat, followed by oxidative and basic conditions.[4] Acidic, neutral, and photolytic conditions did not show notable degradation.[4] This information is critical when considering disposal methods, as improper handling could lead to the formation of degradation products.
| Property | Information | Source |
| Molecular Formula | C19 H19 Cl N2 | [1] |
| Molecular Weight | 310.82 g/mol | [1] |
| Physical State | Solid | [1] |
| Water Solubility | Slightly soluble | [1] |
| Stability | Unstable in the presence of dry heat, oxidative, and basic conditions.[4] Can react with strong oxidizing agents.[5] | [4][5] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride.[1] | [1] |
The Imperative of Proper Disposal: Environmental and Regulatory Context
The release of active pharmaceutical ingredients into the environment is a growing concern.[6] APIs can contaminate water sources and have adverse effects on aquatic ecosystems.[6] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent guidelines for the management of pharmaceutical waste to mitigate these risks.[7][8][9] A key regulation is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[10][11]
While some chemicals can be safely disposed of in the trash or down the drain, this is generally not the case for APIs unless explicitly permitted by local regulations and confirmed by the substance's SDS.[12] For laboratory settings, all chemical waste, including 4-Chloro Desloratadine, must be managed as hazardous waste unless proven otherwise.[13][14][15]
Step-by-Step Disposal Protocol for 4-Chloro Desloratadine
This protocol outlines the essential steps for the safe and compliant disposal of 4-Chloro Desloratadine from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling 4-Chloro Desloratadine waste, ensure appropriate PPE is worn, including:
-
Gloves: Chemical-resistant gloves are mandatory.[2]
-
Eye Protection: Safety goggles or a face shield should be used.[16]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[16]
-
Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be worn.[2][16]
All handling of 4-Chloro Desloratadine waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[17]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[13][14]
-
Solid Waste:
-
Place solid 4-Chloro Desloratadine waste (e.g., unused compound, contaminated consumables like weigh boats and filter paper) in a dedicated, clearly labeled hazardous waste container.[13][17]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[17]
-
-
Liquid Waste:
-
Solutions containing 4-Chloro Desloratadine should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.[1]
-
-
Empty Containers:
-
Empty containers that held 4-Chloro Desloratadine should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[13] After rinsing, the defaced or removed-label container can be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policy.[13]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.[14][17][18] The label must include:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "4-Chloro Desloratadine". Avoid abbreviations or chemical formulas.[17]
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[17]
-
The SAA must be under the control of the laboratory personnel.[17]
-
Containers must be kept closed at all times, except when adding waste.[17]
-
Segregate containers by hazard class to prevent accidental mixing of incompatible materials.[17]
-
Store away from heat sources and direct sunlight.[14]
Step 5: Arranging for Disposal
Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[17] Do not attempt to dispose of the chemical waste through municipal trash or sewer systems.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro Desloratadine waste.
Sources
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- 2. riskassessment.icradev.cat [riskassessment.icradev.cat]
- 3. tcichemicals.com [tcichemicals.com]
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- 17. research.columbia.edu [research.columbia.edu]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro Desloratadine
In the dynamic landscape of pharmaceutical research and development, the safety of our scientific professionals is the bedrock upon which innovation is built. The handling of novel and potent chemical entities, such as 4-Chloro Desloratadine, demands a meticulous and informed approach to personal protection. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth, procedural framework for the safe handling of this compound. By moving beyond a mere checklist and delving into the causality behind each safety recommendation, we aim to foster a deeply ingrained culture of safety within the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary routes of occupational exposure to a potent compound in a powdered form are:
-
Inhalation: Aerosolized particles can be readily inhaled, leading to systemic absorption.
-
Dermal Contact: The compound may be absorbed through the skin, potentially leading to local or systemic toxicity.
-
Oral Ingestion: Accidental ingestion via contaminated hands is a significant risk.
-
Ocular Exposure: Direct contact with the eyes can cause severe irritation or damage.[1][2]
A thorough risk assessment is the foundational step in any safe handling protocol. For a compound with limited toxicological data, a conservative approach is warranted, treating it as a potent compound.[3]
The Hierarchy of Controls: A Multi-Layered Approach to Safety
Effective laboratory safety relies on a multi-tiered strategy known as the hierarchy of controls. Personal Protective Equipment (PPE), while crucial, is the final line of defense.
Caption: The recommended sequence for donning PPE to ensure complete protection.
Doffing Sequence: This should be performed in a designated area to contain any potential contamination.
Caption: The safe removal sequence for PPE to minimize exposure risk.
Spill Management and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately clear the area and inform your supervisor and colleagues.
-
Secure the Area: Prevent unauthorized entry into the contaminated zone.
-
Consult the SDS: If available, refer to the SDS for specific cleanup instructions. For Desloratadine, general guidance for potent compounds should be followed.
-
Utilize a Spill Kit: Only trained personnel wearing appropriate PPE should clean up the spill using a chemical spill kit containing absorbent materials.
-
Decontaminate: Thoroughly decontaminate the area and all equipment used in the cleanup.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.
Decontamination and Waste Disposal: A Complete Lifecycle Approach
All materials that come into contact with 4-Chloro Desloratadine, including PPE, weighing papers, and contaminated labware, must be treated as hazardous waste.
-
Waste Segregation: Keep all 4-Chloro Desloratadine waste separate from other laboratory waste streams.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal of Chlorinated Compounds: Due to its chlorinated nature, this compound may require specific disposal methods. High-temperature incineration is often necessary for the complete destruction of halogenated organic compounds to prevent the formation of toxic byproducts. [4][5]Landfilling and drain disposal are not acceptable methods. [6][7][8]Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these comprehensive guidelines, researchers can confidently handle 4-Chloro Desloratadine, ensuring their personal safety and the integrity of their work, while fostering a laboratory environment where safety is paramount.
References
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Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Retrieved from [Link]
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Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved from [Link]
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High-Potency APIs: Containment and Handling Issues. (2025, March 13). Pharmaceutical Technology. Retrieved from [Link]
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Safety first: Considerations when formulating high potency compounds. (2023, November 10). Siegfried.ch. Retrieved from [Link]
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Laboratory Safety Guidelines. ETH Zurich. Retrieved from [Link]
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SOP for Safety in Laboratory. (n.d.). Pharmaguideline. Retrieved from [Link]
- Nyagah, D. M., Njagi, A., & Nyaga, M. N. (2020). Pharmaceutical waste: overview, management and impact of improper disposal.
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Lab Safety Rules and Guidelines. (2025, November 27). LabManager. Retrieved from [Link]
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SAFETY DATA SHEET - Loratadine Related Compound A. (n.d.). Exposome-Explorer. Retrieved from [Link]
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Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved from [Link]
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Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). EPA. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]
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Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. (2025, June 19). Erlab. Retrieved from [Link]
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How Pharmaceuticals Enter the Environment. (2026, January 22). US EPA. Retrieved from [Link]
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Disposing of Pharmaceutical Waste. (n.d.). DOEE. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
